Product packaging for D-Galactose-13C-2(Cat. No.:)

D-Galactose-13C-2

Cat. No.: B12404421
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-XWVGIIHOSA-N
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Description

D-Galactose-13C-2 is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12404421 D-Galactose-13C-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i5+1

InChI Key

GZCGUPFRVQAUEE-XWVGIIHOSA-N

Isomeric SMILES

C([C@H]([C@@H]([13C@@H]([C@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to D-Galactose-13C-2 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Overview of a Key Isotopic Tracer in Metabolic Research

This guide provides a comprehensive overview of D-Galactose-13C-2, a stable isotope-labeled monosaccharide crucial for in-depth metabolic studies. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage stable isotope tracers to elucidate complex biological pathways and quantify metabolic fluxes. This document details the chemical properties of this compound, its primary applications, experimental considerations, and data interpretation.

Introduction to this compound

This compound is a specialized form of D-galactose where the carbon atom at the second position (C-2) is replaced with its stable, non-radioactive isotope, carbon-13 (¹³C). D-galactose is a naturally occurring aldohexose and a C-4 epimer of glucose, playing a vital role in cellular metabolism and the biosynthesis of various macromolecules. The incorporation of a ¹³C label at a specific atomic position allows for the precise tracing of galactose's metabolic fate through various biochemical pathways.

The primary application of this compound lies in ¹³C-Metabolic Flux Analysis (¹³C-MFA) , a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing this compound as a tracer into a biological system (e.g., cell culture or an in vivo model), researchers can track the distribution of the ¹³C label into downstream metabolites. The resulting labeling patterns, analyzed by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provide a quantitative map of the active metabolic pathways.

Chemical Structure and Properties

The chemical structure of this compound is identical to that of D-galactose, with the exception of the isotopic enrichment at the C-2 position.

Figure 1: Chemical structure of α-D-Galactose-13C-2.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula ¹³CC₅H₁₂O₆
Molecular Weight 181.15 g/mol
CAS Number 314062-47-0
Appearance White to off-white solid
Isotopic Purity Typically ≥99 atom % ¹³C
Chemical Purity Typically ≥98%

The Leloir Pathway: The Central Hub of Galactose Metabolism

The primary metabolic route for the conversion of galactose to glucose is the Leloir pathway . Understanding this pathway is fundamental to interpreting the results from tracer studies using this compound. The ¹³C label from this compound will be incorporated into the intermediates of this pathway, and subsequently into the glucose-6-phosphate pool, which then enters central carbon metabolism.

Leloir_Pathway Leloir Pathway for Galactose Metabolism Gal β-D-Galactose Gal_alpha α-D-Galactose-¹³C-2 Gal->Gal_alpha Galactose Mutarotase (GALM) Gal1P Galactose-1-Phosphate-¹³C-2 Gal_alpha->Gal1P Galactokinase (GALK) ATP -> ADP UDPGal UDP-Galactose-¹³C-2 Gal1P->UDPGal Galactose-1-Phosphate Uridylyltransferase (GALT) Glc1P_source Glucose-1-Phosphate Gal1P->Glc1P_source UDPGlc UDP-Glucose UDPGal->UDPGlc UDP-Galactose 4-Epimerase (GALE) UDPGlc->UDPGal Glc1P Glucose-1-Phosphate Glc6P Glucose-6-Phosphate Glc1P->Glc6P Phosphoglucomutase (PGM) Glycolysis Glycolysis & Pentose Phosphate Pathway Glc6P->Glycolysis UDP_Glc_source UDP-Glucose UDP_Glc_source->Gal1P

Figure 2: The Leloir pathway for D-galactose metabolism.

Experimental Protocols: ¹³C-Metabolic Flux Analysis

The following provides a generalized, step-by-step methodology for conducting a ¹³C-MFA experiment using this compound. This protocol is adaptable for various cell lines and culture conditions.

4.1. Experimental Workflow

MFA_Workflow Experimental Workflow for ¹³C-MFA cluster_prep 1. Preparation cluster_experiment 2. Labeling Experiment cluster_analysis 3. Analysis cluster_modeling 4. Data Modeling & Flux Calculation Culture Cell Culture (e.g., cancer cell line, yeast) Inoculate Inoculate cells into ¹³C-labeled media Culture->Inoculate Media Prepare ¹³C-labeled Media (substitute unlabeled galactose with D-Galactose-¹³C-2) Media->Inoculate Incubate Incubate to achieve isotopic steady state Inoculate->Incubate Quench Rapidly quench metabolism (e.g., cold methanol) Incubate->Quench Extract Extract intracellular metabolites Quench->Extract Derivatize Derivatize metabolites (for GC-MS) Extract->Derivatize Analyze Analyze by GC-MS or LC-MS/MS to determine mass isotopomer distributions Derivatize->Analyze Fit Fit labeling data to the model using software (e.g., INCA, Metran) Analyze->Fit Model Construct a stoichiometric model of cellular metabolism Model->Fit Calculate Calculate metabolic fluxes and confidence intervals Fit->Calculate

An In-Depth Technical Guide to D-Galactose-2-¹³C: Properties, Metabolism, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of D-Galactose-2-¹³C, a stable isotope-labeled monosaccharide crucial for metabolic research and drug development. This document details its metabolic fate through the Leloir pathway, outlines key experimental protocols for its analysis, and presents its applications in the field.

Physicochemical Properties

D-Galactose-2-¹³C is a white to off-white solid, isotopically enriched at the C-2 position with carbon-13.[1] This specific labeling allows for its use as a tracer in metabolic studies, enabling researchers to follow its path through various biochemical reactions.[1] The physical and chemical properties of D-Galactose-2-¹³C are summarized in the table below, with data for its unlabeled counterpart, D-Galactose, provided for comparison.

PropertyD-Galactose-2-¹³CD-Galactose (unlabeled)
Molecular Formula ¹³CC₅H₁₂O₆C₆H₁₂O₆
Molecular Weight 181.15 g/mol 180.16 g/mol [2]
Appearance White to off-white solid[1]White crystalline powder[2]
Melting Point 169-170 °C (lit.)167 °C[2]
Isotopic Purity ≥99 atom % ¹³CNot Applicable
Chemical Purity ≥98%≥95%
Solubility Water: 680 g/L at 25°C, freely soluble in hot water. Slightly soluble in ethanol. Soluble in pyridine.[2] Ethanol: ~1 mg/mL. DMSO: ~20 mg/mL. DMF: ~20 mg/mL. PBS (pH 7.2): ~10 mg/mL.
Specific Rotation Data not availableα-form: [α]D²⁰ +150.7° → +80.2° (c=1, H₂O). β-form: [α]D²⁰ +52.8° → +80.2° (c=1, H₂O).[2][3]

Table 1: Physical and Chemical Properties of D-Galactose-2-¹³C and D-Galactose.

Metabolic Pathway: The Leloir Pathway

D-Galactose is primarily metabolized in the liver via the Leloir pathway. This pathway converts galactose into glucose-1-phosphate, which can then enter glycolysis or be converted to glucose-6-phosphate for other metabolic processes. The key enzymatic steps of the Leloir pathway are outlined below. The introduction of D-Galactose-2-¹³C allows for the tracing of the labeled carbon atom through these metabolic transformations.

Leloir_Pathway cluster_0 Leloir Pathway cluster_1 Glycolysis & Other Pathways D-Galactose-2-13C D-Galactose-2-13C Galactose-1-phosphate-2-13C Galactose-1-phosphate-2-13C D-Galactose-2-13C->Galactose-1-phosphate-2-13C Galactokinase (ATP -> ADP) UDP-Galactose-2-13C UDP-Galactose-2-13C Galactose-1-phosphate-2-13C->UDP-Galactose-2-13C Galactose-1-phosphate uridylyltransferase UDP-Glucose UDP-Glucose UDP-Galactose-2-13C->UDP-Glucose UDP-galactose 4-epimerase UDP-Glucose->Galactose-1-phosphate-2-13C Glucose-1-phosphate Glucose-1-phosphate UDP-Glucose->Glucose-1-phosphate Glucose-6-phosphate Glucose-6-phosphate Glucose-1-phosphate->Glucose-6-phosphate Phosphoglucomutase Glycolysis Glycolysis Glucose-6-phosphate->Glycolysis Pentose Phosphate Pathway Pentose Phosphate Pathway Glucose-6-phosphate->Pentose Phosphate Pathway Glycogen Synthesis Glycogen Synthesis Glucose-6-phosphate->Glycogen Synthesis

Caption: The Leloir Pathway for the metabolism of D-Galactose-2-¹³C.

Experimental Protocols

Synthesis of D-Galactose-2-¹³C
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the quantification of D-Galactose-2-¹³C in plasma samples, adapted from established methods for analyzing ¹³C-labeled sugars.[5][6]

Materials:

  • Plasma sample

  • D-[U-¹³C₆]Galactose (internal standard)

  • D-glucose oxidase

  • Ion-exchange chromatography columns

  • Derivatization reagents (e.g., methoxylamine hydrochloride in pyridine, acetic anhydride)

  • GC-MS system with a suitable capillary column (e.g., DB-5)

Procedure:

  • Sample Preparation:

    • To a known volume of plasma, add a known amount of the internal standard, D-[U-¹³C₆]Galactose.

    • Remove D-glucose by treatment with D-glucose oxidase.

    • Purify the sample using ion-exchange chromatography to isolate the galactose fraction.

  • Derivatization:

    • Dry the purified sample under a stream of nitrogen.

    • Add methoxylamine hydrochloride in pyridine and incubate to form the methoxime derivative.

    • Add acetic anhydride and incubate to form the pentaacetate derivative.

    • Dry the derivatized sample and reconstitute in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a temperature program to separate the analytes on the capillary column.

    • Operate the mass spectrometer in a selected ion monitoring (SIM) mode to detect the characteristic ions of D-Galactose-2-¹³C and the internal standard.

  • Quantification:

    • Determine the peak area ratios of the analyte to the internal standard.

    • Calculate the concentration of D-Galactose-2-¹³C in the original plasma sample using a calibration curve prepared with known concentrations of the analyte and internal standard.

GCMS_Workflow Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Glucose Removal Glucose Removal Add Internal Standard->Glucose Removal Ion-Exchange Chromatography Ion-Exchange Chromatography Glucose Removal->Ion-Exchange Chromatography Derivatization Derivatization Ion-Exchange Chromatography->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Quantification Quantification GC-MS Analysis->Quantification

Caption: Workflow for the quantitative analysis of D-Galactose-2-¹³C by GC-MS.

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the isotopic labeling and structure of D-Galactose-2-¹³C.

Sample Preparation:

  • Dissolve 5-50 mg of D-Galactose-2-¹³C in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).[7][8]

  • Filter the solution through a glass wool-plugged pipette into a clean NMR tube to remove any particulate matter.[8]

  • The final sample height in the NMR tube should be around 4-5 cm.[7][9]

NMR Analysis:

  • Acquire a ¹³C NMR spectrum. The signal corresponding to the C-2 carbon will be significantly enhanced due to the isotopic enrichment.

  • Acquire a ¹H NMR spectrum. The protons attached to the ¹³C-labeled carbon may show characteristic splitting patterns due to ¹H-¹³C coupling.

  • Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate the ¹H and ¹³C signals, confirming the position of the label.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to obtain a vibrational spectrum of D-Galactose-2-¹³C, which can serve as a fingerprint for identification.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid D-Galactose-2-¹³C sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[10]

  • Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[10]

  • Place the pellet in the sample holder of the FTIR spectrometer.[10]

FTIR Analysis:

  • Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • The spectrum will show characteristic absorption bands corresponding to the hydroxyl (-OH), C-H, and C-O functional groups of the galactose molecule.

Applications in Research and Drug Development

D-Galactose-2-¹³C is a valuable tool for a range of applications in scientific research and the pharmaceutical industry:

  • Metabolic Flux Analysis: Tracing the ¹³C label allows for the quantification of the flux through the Leloir pathway and connected metabolic routes under various physiological and pathological conditions.[1]

  • Disease Research: Studying the metabolism of D-Galactose-2-¹³C can provide insights into diseases such as galactosemia, a genetic disorder affecting galactose metabolism.[11]

  • Drug Development: D-galactose can be used as a vector to target drugs to specific tissues, such as the liver, which has a high capacity for galactose uptake.[12][13] D-Galactose-2-¹³C can be used in preclinical studies to track the delivery and metabolic fate of these galactosylated drug candidates.[12][13]

  • Diagnostic Tool Development: The metabolism of labeled galactose can be used to assess liver function.[12]

Conclusion

D-Galactose-2-¹³C is a powerful and versatile tool for researchers and professionals in the life sciences and drug development. Its well-defined physical and chemical properties, coupled with its role in the central metabolic pathway of galactose, make it an invaluable tracer for studying metabolic processes in detail. The experimental protocols outlined in this guide provide a starting point for the effective utilization of this stable isotope-labeled compound in a variety of research applications.

References

D-Galactose-13C-2 CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on D-Galactose-2-13C, a stable isotope-labeled monosaccharide crucial for metabolic research. This document details its chemical properties, metabolic pathways, and methodologies for its application in experimental settings, particularly in metabolic flux analysis.

Core Data Presentation

Physicochemical Properties of D-Galactose-2-13C
PropertyValueReference
CAS Number 314062-47-0[1][2]
Molecular Formula 13C C5H12O6[1][2]
Molecular Weight 181.15 g/mol [1][2]
Appearance White to off-white solid powder
Isotopic Purity Typically ≥99 atom % 13C[2]
Quantitative Analysis of D-Galactose and its Metabolites

The following table summarizes representative quantitative data from studies utilizing 13C-labeled galactose for metabolic analysis. These values can serve as a reference for experimental design and data interpretation.

AnalyteSample MatrixConcentration RangeAnalytical MethodReference
D-GalactoseHuman Plasma0.1 - 5 µmol/LGC-MS[3]
D-Galactose (postabsorptive)Healthy Adult Plasma0.12 ± 0.03 µmol/LGC-MS[3]
D-Galactose (postabsorptive)Diabetic Patient Plasma0.11 ± 0.04 µmol/LGC-MS[3]
D-Galactose (postabsorptive)Galactosemia Patient Plasma1.44 ± 0.54 µmol/LGC-MS[3]
13C-Galactose & 13C-GlucoseHuman Plasma (during exercise)Quantifiable from 100 µLLC/IRMS[4]

Metabolic Signaling Pathway

The primary metabolic pathway for D-galactose is the Leloir pathway. D-Galactose-2-13C is metabolized through this same pathway, allowing researchers to trace the fate of the 13C label through various downstream metabolites.

Leloir_Pathway cluster_0 Cellular Uptake cluster_1 Leloir Pathway cluster_2 Glycolysis Galactose_ext β-D-Galactose (extracellular) Galactose_int β-D-Galactose Galactose_ext->Galactose_int Transport alpha_Galactose α-D-Galactose Galactose_int->alpha_Galactose Galactose mutarotase Galactose_1_P Galactose-1-Phosphate alpha_Galactose->Galactose_1_P Galactokinase (GALK) UDP_Galactose UDP-Galactose Galactose_1_P->UDP_Galactose Galactose-1-phosphate uridylyltransferase (GALT) UDP_Glucose UDP-Glucose UDP_Galactose->UDP_Glucose UDP-galactose 4-epimerase (GALE) Glucose_1_P Glucose-1-Phosphate UDP_Glucose->Glucose_1_P Glucose_6_P Glucose-6-Phosphate Glucose_1_P->Glucose_6_P Phosphoglucomutase UDP_Glucose_source UDP-Glucose (from other pathways) UDP_Glucose_source->Galactose_1_P

Caption: The Leloir pathway for the metabolism of D-galactose.

Experimental Workflow

The use of D-Galactose-2-13C in metabolic research typically follows the workflow of a 13C-Metabolic Flux Analysis (13C-MFA) experiment. This involves introducing the labeled substrate to a biological system and tracking its incorporation into various metabolites.

MFA_Workflow cluster_design Phase 1: Experimental Design cluster_experiment Phase 2: Wet Lab Experiment cluster_analysis Phase 3: Analytical Measurement cluster_modeling Phase 4: Computational Analysis A Define Biological Question and Metabolic Model B Select 13C-Tracer (e.g., D-Galactose-2-13C) A->B C Design Labeling Experiment (e.g., duration, concentration) B->C D Cell Culture or Animal Model with 13C-Labeled Substrate C->D E Sample Collection at Isotopic Steady State D->E F Metabolite Extraction and Derivatization E->F G Mass Spectrometry (GC-MS, LC-MS/MS) or NMR Spectroscopy F->G H Quantify Mass Isotopomer Distributions G->H I Metabolic Flux Estimation (e.g., using INCA, Metran) H->I J Statistical Analysis and Model Validation I->J K Biological Interpretation J->K

Caption: A typical workflow for a 13C-Metabolic Flux Analysis experiment.

Experimental Protocols

General Experimental Design for 13C-MFA

A successful 13C-MFA experiment using D-Galactose-2-13C requires careful planning.

  • Objective Definition: Clearly define the metabolic pathways of interest and the specific fluxes to be quantified.

  • Tracer Selection: D-Galactose-2-13C is suitable for tracing the entry of galactose into the central carbon metabolism. The choice of labeling position influences the information that can be obtained.

  • Culture Conditions: For in vitro studies, use a minimal medium with D-Galactose-2-13C as the sole carbon source to avoid dilution of the label.[2] Ensure that the cells reach both a metabolic and isotopic steady state before harvesting.[2]

  • Animal Studies: For in vivo experiments, the labeled galactose can be administered orally or via injection.[4] The dosage and timing of sample collection will depend on the specific research question and the metabolic turnover rates in the tissues of interest.

Sample Preparation and Metabolite Extraction

Proper sample handling is critical to preserve the in vivo metabolic state.

  • Quenching: Rapidly quench metabolic activity, for example, by using cold methanol or liquid nitrogen.

  • Extraction: Extract metabolites using a suitable solvent system, such as a mixture of methanol, chloroform, and water.

  • Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile metabolites like amino acids and organic acids often require derivatization to increase their volatility. A common method is silylation.

Analysis by Mass Spectrometry (MS)

MS is a powerful technique for determining the incorporation of 13C into metabolites.

  • Instrumentation: Both GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. GC-MS is well-suited for the analysis of derivatized amino acids and organic acids, while LC-MS is advantageous for analyzing intact, non-volatile metabolites.

  • Data Acquisition: In GC-MS, selected ion monitoring (SIM) can be used to monitor specific fragment ions and their isotopologues. For LC-MS, high-resolution mass spectrometers are beneficial for accurately determining the mass isotopomer distributions.

  • Data Analysis: The raw mass spectral data is processed to correct for the natural abundance of 13C and to determine the mass isotopomer distribution (MID) for each metabolite of interest. This MID is then used in the flux estimation step.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the positional labeling of metabolites.

  • Sample Preparation: Samples for NMR analysis typically require higher concentrations of metabolites compared to MS. Lyophilized cell extracts are often redissolved in a deuterated solvent (e.g., D2O).

  • 13C NMR: One-dimensional and two-dimensional 13C NMR experiments can be performed to identify the labeled carbon positions within a molecule.

  • Data Analysis: The analysis of 13C NMR spectra allows for the determination of positional isotopomers, which can provide complementary information to the MIDs obtained from MS and can be crucial for resolving certain metabolic fluxes.

Metabolic Flux Estimation

The final step involves using the measured isotopic labeling data to calculate the intracellular metabolic fluxes.

  • Software: Several software packages are available for 13C-MFA, such as INCA, Metran, and OpenFLUX2.[5]

  • Modeling: These programs use an iterative algorithm to find the set of metabolic fluxes that best reproduce the experimentally measured MIDs and other physiological data (e.g., substrate uptake and product secretion rates).

  • Statistical Validation: A goodness-of-fit test is performed to ensure that the model provides a statistically acceptable fit to the data. Confidence intervals for the estimated fluxes are also calculated to assess their precision.

References

A Technical Guide to D-Galactose-¹³C-2: Commercial Availability and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial availability of D-Galactose-¹³C-2, a stable isotope-labeled monosaccharide crucial for metabolic research and drug development. It details experimental protocols for its use in metabolic flux analysis and outlines the key metabolic pathways in which it is involved.

Commercial Suppliers and Availability

D-Galactose-¹³C-2 is available from several reputable suppliers of stable isotopes. The choice of supplier may depend on factors such as isotopic purity, available package sizes, and pricing. Below is a comparative summary of offerings from leading commercial vendors.

SupplierProduct NameCatalog Number (Example)Isotopic PurityChemical PurityAvailable Unit Sizes (Examples)
Sigma-Aldrich D-Galactose-1,2-¹³C₂912433≥99 atom % ¹³C≥98% (CP)Contact for details
D-Galactose-1-¹³C66140699 atom % ¹³C---Contact for details
D-Galactose-¹³C₆605379≥98 atom % ¹³C≥99% (CP)Contact for details
Cambridge Isotope Laboratories, Inc. D-GALACTOSE (2-¹³C, 99%)CLM-745-PK99%98.0%Contact for details
D-Galactose (U-¹³C₆, 99%)CLM-1570-0.199%98%0.1 g
MedChemExpress D-Galactose-¹³C-2HY-134005S1------Contact for details
D-Galactose-¹³CHY-134005S------Contact for details
Eurisotop D-GALACTOSE (1-¹³C, 99%)CLM-744-0.599%98%0.5 G, 1 G, 0.25 G
ChemicalBook D-GALACTOSE-1-¹³C---Varies by supplierVaries by supplier25mg, 250mg, 0.5g, 1G

The Leloir Pathway: The Core of Galactose Metabolism

D-Galactose is primarily metabolized in the liver through the Leloir pathway, which converts it into glucose-1-phosphate, an intermediate in glycolysis. Understanding this pathway is fundamental to designing and interpreting metabolic studies using D-Galactose-¹³C-2. The key enzymatic steps are:

  • Phosphorylation: Galactokinase (GALK) phosphorylates D-galactose to galactose-1-phosphate.

  • UDP-Glucose Exchange: Galactose-1-phosphate uridyltransferase (GALT) transfers a UMP group from UDP-glucose to galactose-1-phosphate, forming UDP-galactose.

  • Epimerization: UDP-galactose-4'-epimerase (GALE) converts UDP-galactose to UDP-glucose, which can then enter various metabolic pathways.

Leloir_Pathway cluster_enzymes Enzymes Gal D-Galactose-¹³C-2 Gal1P Galactose-1-phosphate-¹³C-2 Gal->Gal1P GALK UDPGal UDP-Galactose-¹³C-2 Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-phosphate UDPGlc->Glc1P UDPGlc_in UDP-Glucose UDPGlc_in->Gal1P GALK GALK GALT GALT GALE GALE

Diagram 1: The Leloir Pathway for D-Galactose Metabolism.

Experimental Protocols

The primary application of D-Galactose-¹³C-2 is in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique to quantify the rates (fluxes) of metabolic pathways. Below are generalized protocols for cell culture labeling and subsequent analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

¹³C-Labeling of Cultured Cells

This protocol outlines the general steps for labeling cells with D-Galactose-¹³C-2 to achieve isotopic steady state.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed cells and grow to desired confluency B Replace medium with ¹³C-Galactose containing medium A->B C Incubate for sufficient time to reach isotopic steady state B->C D Quench metabolism and harvest cells C->D E Extract metabolites D->E F Hydrolyze protein/biomass (for amino acid analysis) E->F G Derivatize metabolites for GC-MS E->G For GC-MS H GC-MS or NMR Analysis E->H For NMR F->G For GC-MS G->H I Data processing and flux calculation H->I

Diagram 2: General workflow for a ¹³C-MFA experiment.

Materials:

  • Mammalian cell line of interest

  • Appropriate cell culture medium and supplements

  • D-Galactose-¹³C-2

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution (e.g., 60% methanol, -80°C)

  • Extraction solvent (e.g., 80% methanol)

  • Cell scrapers

Procedure:

  • Cell Seeding and Growth: Seed cells in appropriate culture vessels and grow them under standard conditions until they reach the desired confluency (typically mid-log phase).

  • Medium Exchange: Aspirate the standard culture medium and wash the cells once with pre-warmed PBS.

  • Labeling: Add the pre-warmed culture medium containing D-Galactose-¹³C-2 at the desired concentration. The concentration should be optimized based on the specific cell line and experimental goals.

  • Incubation: Incubate the cells for a period sufficient to achieve isotopic steady state in the metabolites of interest. This duration can range from hours to days and should be determined empirically.

  • Metabolism Quenching and Cell Harvesting:

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled substrate.

    • Add ice-cold quenching solution to rapidly halt metabolic activity.

    • Scrape the cells in the quenching solution and collect the cell suspension.

  • Metabolite Extraction:

    • Centrifuge the cell suspension to pellet the cells.

    • Resuspend the cell pellet in the extraction solvent.

    • Lyse the cells using methods such as sonication or freeze-thaw cycles.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Storage: Store the metabolite extracts at -80°C until analysis.

GC-MS Analysis of ¹³C-Labeled Metabolites

GC-MS is a widely used technique to analyze the mass isotopomer distributions of metabolites. This protocol provides a general outline for the analysis of ¹³C-labeled metabolites from cell extracts.

Materials:

  • Metabolite extract from ¹³C-labeling experiment

  • Derivatization reagents (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, TBDMS)

  • GC-MS system with an appropriate column

Procedure:

  • Sample Preparation:

    • Dry a known volume of the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried metabolites to make them volatile for GC analysis. For example, incubate the sample with a TBDMS derivatizing agent at 70°C for 1 hour.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the metabolites using a suitable temperature gradient on the GC column.

    • Detect the mass fragments of the eluting metabolites using the mass spectrometer in either scan or selected ion monitoring (SIM) mode.

  • Data Analysis:

    • Identify the metabolites based on their retention times and mass fragmentation patterns by comparing them to known standards.

    • Determine the mass isotopomer distribution for each metabolite by analyzing the relative abundances of the different mass peaks corresponding to the incorporation of ¹³C atoms.

    • Correct for the natural abundance of ¹³C.

  • Flux Calculation: Use the corrected mass isotopomer distributions as input for metabolic flux analysis software (e.g., INCA, Metran) to calculate the intracellular metabolic fluxes.[1]

NMR Spectroscopy for ¹³C-Metabolite Analysis

NMR spectroscopy provides detailed information about the positional labeling of ¹³C in metabolites.

Materials:

  • Metabolite extract from ¹³C-labeling experiment

  • NMR buffer (e.g., phosphate buffer in D₂O)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Lyophilize the metabolite extract.

    • Reconstitute the dried extract in the NMR buffer.

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to identify and quantify the major metabolites.

    • Acquire two-dimensional (2D) NMR spectra, such as ¹H-¹³C HSQC, to resolve overlapping signals and confirm assignments.

  • Data Analysis:

    • Process the NMR spectra using appropriate software.

    • Integrate the signals corresponding to specific carbon positions in the metabolites to determine the fractional ¹³C enrichment at each position.

  • Flux Calculation: Use the positional enrichment data to constrain the metabolic model and calculate fluxes, often in combination with mass isotopomer data from GC-MS.[2][3]

Conclusion

D-Galactose-¹³C-2 is a valuable tool for researchers studying galactose metabolism and its role in various physiological and pathological processes. Its commercial availability from multiple suppliers facilitates its use in a wide range of applications, particularly in ¹³C-Metabolic Flux Analysis. By employing the experimental approaches outlined in this guide, scientists and drug development professionals can gain detailed insights into cellular metabolism, paving the way for new therapeutic strategies and a deeper understanding of metabolic diseases.

References

The Metabolic Journey of D-Galactose-¹³C-2: A Technical Guide to Cellular Fate and Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic fate of D-Galactose-¹³C-2, a stable isotope-labeled monosaccharide, as it traverses key cellular pathways. By tracing the journey of the ¹³C label at the second carbon position, researchers can elucidate the dynamics of galactose metabolism and its intersection with central carbon metabolism. This document provides a comprehensive overview of the primary metabolic routes, expected labeling patterns in downstream metabolites, detailed experimental protocols for tracing studies, and visual representations of the involved pathways.

Core Metabolic Pathways of D-Galactose

D-galactose primarily enters cellular metabolism through the Leloir pathway, which converts it into glucose-6-phosphate, a central glycolytic intermediate. However, alternative pathways, including the galactitol and galactonate pathways, become significant in certain physiological and pathological conditions.

The Leloir Pathway: The Principal Route

The Leloor pathway is the main catabolic route for galactose. The introduction of D-Galactose-¹³C-2 into this pathway will result in the preservation of the ¹³C label on the second carbon of the glucose-1-phosphate and subsequent glucose-6-phosphate molecules.

The key enzymatic steps are:

  • Phosphorylation: Galactokinase (GALK) phosphorylates D-Galactose-¹³C-2 at the C1 position to yield Galactose-¹³C-2-1-phosphate.

  • Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to Galactose-¹³C-2-1-phosphate, forming UDP-Galactose-¹³C-2 and glucose-1-phosphate.

  • Epimerization: UDP-galactose-4-epimerase (GALE) converts UDP-Galactose-¹³C-2 to UDP-Glucose-¹³C-2.

  • Integration into Glycolysis: UDP-Glucose-¹³C-2 can then be converted to Glucose-¹³C-2-1-phosphate, which is subsequently isomerized to Glucose-¹³C-2-6-phosphate, entering glycolysis and the pentose phosphate pathway.

Alternative Metabolic Fates

Under conditions of high galactose concentration or enzymatic deficiencies in the Leloir pathway, alternative routes are activated:

  • Galactitol Pathway: Aldose reductase can reduce D-Galactose-¹³C-2 to Galactitol-¹³C-2. The accumulation of galactitol is implicated in the pathology of galactosemia.

  • Galactonate Pathway: Galactose dehydrogenase can oxidize D-Galactose-¹³C-2 to D-Galactono-1,4-lactone-¹³C-2, which is then hydrolyzed to D-galactonate-¹³C-2. This can eventually enter the pentose phosphate pathway.

Tracing the ¹³C-2 Label: Glycolysis and the Pentose Phosphate Pathway

Once converted to Glucose-¹³C-2-6-phosphate, the ¹³C label from D-Galactose-¹³C-2 can be traced through two major interconnected pathways: glycolysis and the pentose phosphate pathway (PPP). The distribution of the label in downstream metabolites provides insights into the relative activities of these pathways.

  • Glycolysis: The metabolism of [2-¹³C]glucose-6-phosphate through glycolysis will result in the formation of [2-¹³C]pyruvate and subsequently [2-¹³C]lactate. In the tricarboxylic acid (TCA) cycle, the label will be incorporated into various intermediates.

  • Pentose Phosphate Pathway (PPP): The entry of [2-¹³C]glucose-6-phosphate into the oxidative phase of the PPP leads to the production of [1-¹³C]ribose-5-phosphate after decarboxylation of the C1 carbon. The non-oxidative phase of the PPP involves a series of carbon-shuffling reactions that can lead to the formation of various labeled isotopologues of glycolytic intermediates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate. Tracing studies using specifically labeled glucose precursors, such as [2,3-¹³C₂]glucose, have demonstrated that the PPP can produce [2,3-¹³C₂]lactate from [1,2-¹³C₂]fructose-6-phosphate, highlighting the complexity of label rearrangement.[1]

Quantitative Data Presentation

The expected labeling patterns of key metabolites from the metabolism of D-Galactose-¹³C-2 are summarized below. The notation M+n indicates the mass isotopologue with 'n' ¹³C atoms.

MetabolitePathwayExpected Isotopologue
Galactose-1-phosphateLeloir Pathway[2-¹³C]Galactose-1-phosphate (M+1)
UDP-GalactoseLeloir Pathway[2-¹³C]UDP-Galactose (M+1)
UDP-GlucoseLeloir Pathway[2-¹³C]UDP-Glucose (M+1)
Glucose-6-phosphateLeloir Pathway[2-¹³C]Glucose-6-phosphate (M+1)
Fructose-6-phosphateGlycolysis[2-¹³C]Fructose-6-phosphate (M+1)
PyruvateGlycolysis[2-¹³C]Pyruvate (M+1)
LactateGlycolysis[2-¹³C]Lactate (M+1)
Ribose-5-phosphatePentose Phosphate Pathway[1-¹³C]Ribose-5-phosphate (M+1)
GalactitolGalactitol Pathway[2-¹³C]Galactitol (M+1)
D-GalactonateGalactonate Pathway[2-¹³C]D-Galactonate (M+1)

Experimental Protocols

Cell Culture and Labeling
  • Cell Seeding: Plate cells (e.g., HepG2, primary hepatocytes, or cell line of interest) in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Medium Preparation: Prepare glucose-free and galactose-free DMEM or RPMI-1640 medium supplemented with dialyzed fetal bovine serum, L-glutamine, and penicillin-streptomycin.

  • Labeling: Remove the standard culture medium and wash the cells with phosphate-buffered saline (PBS). Add the prepared medium containing D-Galactose-¹³C-2 at a final concentration of 5-10 mM.

  • Incubation: Incubate the cells for a defined period (e.g., 1, 6, 12, or 24 hours) under standard culture conditions (37°C, 5% CO₂).

Metabolite Extraction
  • Quenching: Aspirate the labeling medium and rapidly wash the cells with ice-cold PBS to quench metabolic activity.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Sample Preparation: Collect the supernatant containing the polar metabolites. The samples can be dried under a stream of nitrogen or using a vacuum concentrator before derivatization or resuspension in a suitable solvent for analysis.

Analytical Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful technique for determining the specific position of the ¹³C label within a molecule.[2] 2D NMR techniques like ¹H-¹³C HSQC can provide detailed structural information and help in identifying labeled metabolites.

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the abundance of different mass isotopologues of metabolites. This allows for the calculation of fractional enrichment and the determination of metabolic fluxes.

Visualizing Metabolic Pathways and Workflows

Leloir Pathway and Entry into Central Carbon Metabolism

Leloir_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_downstream Downstream Pathways D-Galactose-13C-2 This compound Galactose-13C-2-1-P Galactose-13C-2-1-P This compound->Galactose-13C-2-1-P GALK UDP-Galactose-13C-2 UDP-Galactose-13C-2 Galactose-13C-2-1-P->UDP-Galactose-13C-2 GALT UDP-Glucose-13C-2 UDP-Glucose-13C-2 UDP-Galactose-13C-2->UDP-Glucose-13C-2 GALE Glucose-13C-2-1-P Glucose-13C-2-1-P UDP-Glucose-13C-2->Glucose-13C-2-1-P Glucose-13C-2-6-P Glucose-13C-2-6-P Glucose-13C-2-1-P->Glucose-13C-2-6-P Glycolysis Glycolysis Glucose-13C-2-6-P->Glycolysis PPP PPP Glucose-13C-2-6-P->PPP Glycogen Glycogen Glucose-13C-2-6-P->Glycogen Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interpretation Data Interpretation Cell_Seeding Seed Cells Growth Grow to Confluency Cell_Seeding->Growth Labeling Incubate with This compound Growth->Labeling Quenching Quench Metabolism Labeling->Quenching Extraction Extract Metabolites Quenching->Extraction Derivatization Derivatize (for GC-MS) Extraction->Derivatization LC_MS LC-MS Analysis Extraction->LC_MS NMR NMR Spectroscopy Extraction->NMR GC_MS GC-MS Analysis Derivatization->GC_MS Flux_Analysis Metabolic Flux Analysis LC_MS->Flux_Analysis GC_MS->Flux_Analysis Pathway_Activity Pathway Activity Assessment NMR->Pathway_Activity Flux_Analysis->Pathway_Activity Label_Fate cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose-13C-2-6-P Glucose-6-P (Label at C2) Fructose-6-P Fructose-6-P (Label at C2) Glucose-13C-2-6-P->Fructose-6-P 6-Phosphogluconolactone 6-Phosphoglucono- d-lactone (Label at C2) Glucose-13C-2-6-P->6-Phosphogluconolactone Pyruvate Pyruvate (Label at C2) Fructose-6-P->Pyruvate Lactate Lactate (Label at C2) Pyruvate->Lactate Ribulose-5-P Ribulose-5-P (Label at C1) 6-Phosphogluconolactone->Ribulose-5-P Ribose-5-P Ribose-5-P (Label at C1) Ribulose-5-P->Ribose-5-P

References

Applications of 13C labeled galactose in metabolic research.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Applications of 13C-Labeled Galactose in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactose, a C-4 epimer of glucose, is a critical monosaccharide primarily derived from the hydrolysis of lactose. Its metabolism is central to energy production and the biosynthesis of essential macromolecules. The use of stable isotopes, particularly Carbon-13 (¹³C), has revolutionized the study of metabolic pathways in vivo. ¹³C-labeled galactose serves as a powerful, non-radioactive tracer to quantitatively assess metabolic fluxes, evaluate organ function, and diagnose inborn errors of metabolism. This technical guide provides a comprehensive overview of the core applications of ¹³C-labeled galactose in metabolic research, detailing experimental protocols, presenting quantitative data, and visualizing key pathways and workflows.

Core Application 1: Non-Invasive Liver Function Assessment

The ¹³C-Galactose Breath Test (GBT) is a well-established, non-invasive method for quantitatively assessing the functional capacity of the liver's cytosol.[1] The principle lies in the liver's primary role in galactose metabolism. After oral or intravenous administration, ¹³C-galactose is metabolized, ultimately leading to the production of ¹³CO₂ which is exhaled in the breath. The rate of ¹³CO₂ exhalation directly reflects the liver's metabolic function.

The GBT is particularly useful for:

  • Diagnosing and Staging Liver Cirrhosis: The test can accurately predict the severity of liver cirrhosis and shows a good correlation with the Child-Pugh score.[1][2]

  • Assessing Liver Fibrosis: It has been used to evaluate the extent of liver fibrosis in patients with chronic hepatitis C.[1][3]

  • Predicting Postoperative Complications: The GBT can help in predicting outcomes and monitoring liver regeneration in patients undergoing partial hepatectomy.[1]

Experimental Protocol: ¹³C-Galactose Breath Test (GBT) for Liver Function

This protocol is a synthesis of methodologies described in clinical research.[2][4][5]

  • Patient Preparation:

    • Patients should fast for a minimum of 2-8 hours before the test.[4][6]

    • Water is permitted during the fasting period and the test.[4]

    • Patients should avoid smoking for at least one hour prior to the test.[6]

    • Diet should be free of ¹³C-enriched products (e.g., corn-based foods) for at least 24-48 hours prior to the test to ensure a steady baseline.[4]

  • Baseline Sample Collection:

    • Two baseline breath samples are collected before the administration of ¹³C-galactose.

    • The patient takes a deep breath, holds it for approximately 3 seconds, and then exhales completely into a collection tube (e.g., glass Vacutainer).[4]

  • Substrate Administration:

    • A dose of 1-¹³C labeled galactose is administered orally, dissolved in water. Dosages can vary, with studies using 7 mg/kg or a fixed dose of 100 mg.[2][4]

    • In some protocols, a larger dose of unlabeled carrier galactose (e.g., 25 g/m²) is co-administered to saturate the metabolic pathway, enhancing sensitivity.[2]

  • Post-Administration Breath Sampling:

    • Breath samples are collected at regular intervals. A common schedule is at 30, 60, 90, and 120 minutes post-ingestion, though some protocols extend sampling up to 4 hours.[2][4][5]

    • Patients should remain in a resting state throughout the test.[4]

  • Sample Analysis:

    • The ¹³CO₂/¹²CO₂ ratio in the exhaled breath samples is measured using Isotope Ratio Mass Spectrometry (IRMS).

    • Results are often expressed as the cumulative percentage of the administered ¹³C dose recovered (CUMPCD) over a specific time, or as the percentage of the dose recovered per hour (%dose/h).[4][5]

Data Presentation: GBT in Liver Disease

The following table summarizes representative quantitative data from studies using the GBT to differentiate between healthy subjects and patients with liver cirrhosis.

Patient Group Parameter Measured Value Significance Reference
Healthy Controls (n=10)%dose/h4.51 ± 0.18P < 0.0001 vs. Patients[3]
Chronic Hepatitis C Patients (n=50)%dose/h2.97 ± 0.14[3]
Healthy Controls (n=23)2-hour CUMPCD-Sensitivity: 93%, Specificity: 87% for distinguishing cirrhosis[2]
Liver Cirrhosis Patients (n=30)2-hour CUMPCD-[2]
No Cirrhosis¹³C-GBT %dose/h at 120 min-Sensitivity: 71.4%, Specificity: 85.0% for diagnosing cirrhosis[5]
Compensated Cirrhosis¹³C-GBT %dose/h at 120 minSignificantly decreased[5]

Visualization: GBT Experimental Workflow

GBT_Workflow prep Patient Preparation (Fasting, Diet Control) baseline Collect Baseline Breath Samples (x2) prep->baseline admin Oral Administration of 1-¹³C Galactose baseline->admin sampling Collect Post-Dose Breath Samples (e.g., 30, 60, 90, 120 min) admin->sampling analysis ¹³CO₂/¹²CO₂ Analysis (IRMS) sampling->analysis result Calculate Galactose Oxidation Capacity (e.g., CUMPCD) analysis->result interpretation Clinical Interpretation (Assess Liver Function) result->interpretation Leloir_Pathway Leloir Pathway Gal Galactose GALK GALK (Galactokinase) Gal->GALK Gal1P Galactose-1-Phosphate GALT GALT Gal1P->GALT UDPGal UDP-Galactose GALE GALE (Epimerase) UDPGal->GALE UDPGlc UDP-Glucose UDPGlc->GALT Glc1P Glucose-1-Phosphate PGM PGM Glc1P->PGM Glc6P Glucose-6-Phosphate Glycolysis Glycolysis / Glycogenesis Glc6P->Glycolysis GALK->Gal1P GALT->UDPGal GALT->Glc1P Block Deficient in Classical Galactosemia GALE->UDPGlc PGM->Glc6P MFA_Workflow design Experimental Design (Select ¹³C-Tracer, Model) labeling Isotope Labeling (Administer ¹³C-Galactose) design->labeling sampling Sample Collection & Quenching labeling->sampling extraction Metabolite Extraction sampling->extraction measurement ¹³C-Labeling Measurement (MS or NMR) extraction->measurement computation Computational Flux Estimation measurement->computation fluxmap Generate Metabolic Flux Map computation->fluxmap

References

The Role of D-Galactose-¹³C₂ in the Study of Galactosemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Galactosemia and Diagnostic Challenges

Galactosemia is a rare, autosomal recessive inborn error of carbohydrate metabolism.[1][2] The most common and severe form, Classic Galactosemia, is caused by a profound deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT).[3][4] This enzyme is a key component of the Leloir pathway, the primary route for converting galactose—a sugar found in milk and dairy products—into glucose.[5][6][7] When GALT is deficient, galactose and its metabolites, such as galactose-1-phosphate (Gal-1-P) and galactitol, accumulate to toxic levels, leading to life-threatening neonatal complications including liver failure, sepsis, and neurological damage.[1][8][9]

While newborn screening programs effectively identify affected infants, allowing for the prompt initiation of a lifelong galactose-restricted diet, significant challenges remain.[8][10] Despite dietary intervention, many patients develop long-term complications, such as cognitive deficits, speech problems, and premature ovarian insufficiency in females.[9] The gold standard for diagnosis is measuring GALT enzyme activity in red blood cells.[8][11] However, this measurement may not reliably reflect the total body's ability to metabolize galactose or predict the risk of long-term complications, highlighting the need for more sophisticated functional assays.[11][12]

D-Galactose-¹³C₂ as a Stable Isotope Tracer

Stable isotope tracers are non-radioactive molecules in which one or more atoms have been replaced by a heavier isotope. In metabolic research, these tracers allow for the safe, in-vivo tracking of a molecule through specific biochemical pathways.[13] D-Galactose-¹³C₂ is a form of galactose where the carbon atom at the second position (C-2) has been replaced with the stable isotope carbon-13.

When administered, D-Galactose-¹³C₂ follows the same metabolic routes as endogenous galactose. By measuring the appearance of the ¹³C label in downstream metabolites, such as exhaled carbon dioxide (¹³CO₂), researchers can quantitatively assess the body's overall capacity to oxidize galactose.[11][14] This provides a dynamic, functional measure of the entire metabolic pathway, offering insights beyond static enzyme activity assays.[15] The choice of the C-2 position for labeling is significant, as it ensures the ¹³C atom is retained through the Leloir pathway and glycolysis, ultimately being released as ¹³CO₂ in the Krebs cycle.

Core Application: The [¹³C]Galactose Breath Test

The most prominent application of labeled galactose in galactosemia research is the [¹³C]Galactose Breath Test. This non-invasive test measures the whole-body galactose oxidation capacity.[11][16][17] It has proven effective in differentiating between classic galactosemia patients, individuals with milder variants (like the Duarte or p.Ser135Leu genotypes), and healthy controls.[11][14]

Principle of the Test

After oral or intravenous administration of a specific dose of ¹³C-labeled galactose, the tracer is metabolized via the Leloir pathway to glucose-1-phosphate, which then enters glycolysis and the Krebs cycle.[5][6] During these processes, the labeled carbon is oxidized and released as ¹³CO₂. This labeled CO₂ is transported in the blood to the lungs and exhaled. By collecting breath samples at timed intervals and measuring the ratio of ¹³CO₂ to ¹²CO₂ using isotope ratio mass spectrometry, one can calculate the rate and extent of galactose oxidation.[11][18]

The primary endpoint is typically the Cumulative Percentage of the Administered Dose Recovered (CUMPCD or CPDR) as ¹³CO₂ over a specific time, often 120 minutes (CUMPCDT120) or up to 5 hours.[11][14][16]

Quantitative Data Summary

The [¹³C]Galactose Breath Test provides quantitative data that clearly distinguishes different galactosemia phenotypes. Below is a summary of representative data from published studies.

Patient GroupGenotype (Example)Erythrocyte GALT ActivityMedian CUMPCDT120 (%) [Range]Reference
Classic Galactosemia Q188R/Q188R<1%0.29 [0.08–7.51][11][16]
Homozygous p.Ser135Leu S135L/S135LResidual activity in non-erythroid tissues9.44 [8.66–10.22][11][16]
NBS Detected Variants N/A>15%13.79 [12.73–14.87][11][16]
Healthy Controls Wild Type100%9.29 [8.94–10.02][11][16]

Note: CUMPCDT120 refers to the cumulative percentage of the administered ¹³C dose recovered at 120 minutes. Values are representative and can vary between studies.

Experimental Protocols

Protocol: Oral [¹³C]Galactose Breath Test

This protocol is synthesized from methodologies described in clinical research studies.[11]

5.1.1 Patient Preparation

  • Dietary Restrictions: To ensure a stable baseline ¹³CO₂ level, patients are instructed to avoid ¹³C-enriched foods (e.g., corn, sugarcane products) for at least 48 hours prior to the test.[11] A standard galactose-restricted diet should be maintained for at least 24 hours.[11]

  • Fasting: Patients must fast for a minimum of 2 hours before the test begins. Only water is permitted during the fasting period and the test itself.[11]

  • Resting State: The patient should remain in a resting state (e.g., sitting comfortably) throughout the duration of the test to maintain consistent CO₂ production.[11]

5.1.2 Materials

  • [1-¹³C]Galactose or [2-¹³C]Galactose (e.g., produced by Cambridge Isotope Laboratories, Inc.).[19]

  • Dosing vehicle (e.g., water).

  • Breath collection tubes (e.g., glass Vacutainer tubes).[11]

  • Straws for breath sample collection.

  • Isotope Ratio Mass Spectrometer (IRMS) for analysis.

5.1.3 Procedure

  • Baseline Sample Collection: Collect two baseline breath samples before administering the tracer.[11] The patient takes a deep breath, holds it for approximately 3 seconds, and then exhales steadily through a straw into the collection tube.[11]

  • Tracer Administration: Administer an oral dose of 7 mg/kg of ¹³C-labeled galactose dissolved in water.[11][16]

  • Post-Dose Sample Collection: Collect duplicate breath samples at precise intervals, for example, at 60, 90, and 120 minutes after ingestion.[11] Some protocols may extend collection for up to 5 hours with samples at 30, 60, 90, 120, 180, 240, and 300 minutes.[18]

  • Sample Storage: Store collected breath samples at room temperature until analysis.[11]

5.1.4 Data Analysis

  • ¹³CO₂ Measurement: Analyze the ¹³CO₂/¹²CO₂ ratio in the breath samples using an Isotope Ratio Mass Spectrometer.

  • Calculation: The results are used to calculate the percentage of the administered ¹³C dose recovered over time, yielding the CUMPCD value.[11][16]

Visualizations: Pathways and Workflows

The Leloir Pathway of Galactose Metabolism

The diagram below illustrates the primary pathway for galactose metabolism. In classic galactosemia, the GALT enzyme is deficient, blocking the pathway and causing the accumulation of Galactose-1-Phosphate. The path of the ¹³C label from D-Galactose-¹³C₂ is traced to its eventual incorporation into Glucose-6-Phosphate.

Leloir_Pathway Gal D-Galactose (¹³C at C-2) GALK GALK Gal->GALK Gal1P Galactose-1-Phosphate (¹³C at C-2) GALT GALT (Deficient in Classic Galactosemia) Gal1P->GALT UDPGlc UDP-Glucose UDPGlc->GALT UDPGal UDP-Galactose (¹³C at C-2) GALE GALE UDPGal->GALE Glc1P Glucose-1-Phosphate PGM PGM Glc1P->PGM Glc6P Glucose-6-Phosphate (¹³C at C-2) Glycolysis Glycolysis & Krebs Cycle Glc6P->Glycolysis CO2 Exhaled ¹³CO₂ Glycolysis->CO2 Block Block->UDPGal Block->Glc1P    GALK->Gal1P GALT->Block GALE->UDPGlc PGM->Glc6P

Figure 1. The Leloir Pathway showing the GALT enzyme deficiency point.

Experimental Workflow for the [¹³C]Galactose Breath Test

This workflow diagram outlines the key steps involved in performing a [¹³C]Galactose Breath Test, from patient preparation to final data analysis.

Breath_Test_Workflow cluster_prep Phase 1: Preparation cluster_proc Phase 2: Procedure cluster_analysis Phase 3: Analysis Diet Dietary Restriction (48h) Fast Fasting (min. 2h) Rest Ensure Resting State Baseline Collect Baseline Breath Samples (t=0) Rest->Baseline Admin Administer Oral D-Galactose-¹³C₂ (7mg/kg) Baseline->Admin Collect Collect Timed Breath Samples (e.g., t=60, 90, 120 min) Admin->Collect IRMS Analyze ¹³CO₂/¹²CO₂ Ratio (Isotope Ratio Mass Spectrometry) Collect->IRMS Calc Calculate CUMPCD (%) IRMS->Calc Result Report Galactose Oxidation Capacity Calc->Result

Figure 2. Workflow for the [¹³C]Galactose Breath Test.

Alternative Metabolic Pathways

When the Leloir pathway is blocked, galactose is shunted into alternative pathways, leading to the production of toxic metabolites. This diagram illustrates the main alternative routes.

Alternative_Pathways cluster_pathways Alternative Metabolic Routes Gal Excess Galactose AR Aldose Reductase Gal->AR GDH Galactose Dehydrogenase Gal->GDH UGP UDP-Glucose Pyrophosphorylase Gal->UGP Galactitol Galactitol (Leads to Cataracts) Galactonate Galactonate UDP UDP-Galactose (Pyrophosphorylase Pathway) AR->Galactitol GDH->Galactonate UGP->UDP

Figure 3. Alternative pathways of galactose metabolism.

Conclusion and Future Directions

D-Galactose-¹³C₂ is a powerful tool for the functional assessment of in-vivo galactose metabolism. The [¹³C]Galactose Breath Test provides a non-invasive, quantitative measure of whole-body galactose oxidation that surpasses the diagnostic limitations of static erythrocyte GALT activity assays.[11] It is invaluable for distinguishing between different galactosemia phenotypes and holds potential for monitoring the efficacy of novel therapeutic interventions, such as gene-based therapies.[15] While the test has not yet been shown to predict long-term clinical outcomes in classic patients, it remains a critical research tool.[11][16] Future studies may further refine its application in personalized medicine, helping to tailor treatments and better understand the complex pathophysiology of galactosemia.

References

In-Depth Technical Guide: D-Galactose-13C-2 Safety and Handling for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for D-Galactose-13C-2, a stable isotope-labeled sugar crucial for metabolic research and drug development. It details its physical and chemical properties, potential hazards, safe handling procedures, and emergency responses. Furthermore, this document outlines its primary applications in scientific research, including its role in metabolic pathway analysis and as a tracer in pharmacokinetic studies.

Compound Identification and Properties

This compound is a form of D-galactose where the carbon atom at the second position (C-2) is replaced with the stable isotope carbon-13. This labeling makes it a valuable tool for tracing the metabolic fate of galactose in biological systems without the concerns associated with radioactive isotopes.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₅¹³CH₁₂O₆[1]
Molecular Weight 181.15 g/mol [1]
Appearance White to off-white solid/powder[1]
Solubility Soluble in water[1]
Storage Temperature Room temperature[1]

Safety and Handling

While this compound is not classified as a hazardous substance, standard laboratory safety practices should always be observed.[1] The toxicological properties of this specific isotopically labeled compound have not been thoroughly investigated.[1]

Hazard Identification
  • Inhalation: May cause respiratory tract irritation.[1]

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.[1]

  • Eye Contact: May cause eye irritation.[1]

  • Ingestion: May be harmful if swallowed in large quantities.[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific experimental conditions. However, the following are generally recommended:

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat.
Respiratory Protection Not typically required for small quantities handled with adequate ventilation. A NIOSH-approved respirator may be necessary for handling large quantities or if dust is generated.
Handling and Storage
  • Handling: Handle in a well-ventilated area to minimize dust inhalation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1][2]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

First Aid Measures

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1]
Skin Contact Wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1]
Accidental Release and Disposal
  • Spill: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1]

Applications in Research and Drug Development

The primary utility of this compound lies in its application as a tracer in metabolic studies. The carbon-13 label allows researchers to follow the journey of the galactose molecule through various biochemical pathways using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Metabolic Pathway Analysis: The Leloir Pathway

D-Galactose is primarily metabolized through the Leloir pathway, where it is converted into glucose-1-phosphate, which can then enter glycolysis. The use of this compound allows for the detailed study of the kinetics and regulation of this pathway.

Leloir_Pathway cluster_0 Cellular Uptake cluster_1 Leloir Pathway D-Galactose-13C-2_ext This compound (Extracellular) D-Galactose-13C-2_int This compound (Intracellular) D-Galactose-13C-2_ext->D-Galactose-13C-2_int Transport Galactose-1-P-13C-2 Galactose-1-phosphate-13C-2 D-Galactose-13C-2_int->Galactose-1-P-13C-2 Galactokinase (GALK) UDP-Galactose-13C-2 UDP-Galactose-13C-2 Galactose-1-P-13C-2->UDP-Galactose-13C-2 Galactose-1-phosphate uridylyltransferase (GALT) UDP-Glucose UDP-Glucose UDP-Galactose-13C-2->UDP-Glucose UDP-galactose 4-epimerase (GALE) Glucose-1-P Glucose-1-phosphate UDP-Glucose->Glucose-1-P Glycolysis Glycolysis Glucose-1-P->Glycolysis Phosphoglucomutase

Caption: The Leloir Pathway for this compound metabolism.

Experimental Protocol: Metabolic Flux Analysis using LC-MS

Metabolic flux analysis (MFA) with stable isotopes is a powerful technique to quantify the rates of metabolic reactions. The following is a generalized workflow for a cell-based MFA experiment using this compound.

MFA_Workflow cluster_0 Cell Culture and Labeling cluster_1 Metabolite Extraction cluster_2 LC-MS Analysis cluster_3 Data Analysis node1 Seed cells and grow to desired confluency node2 Switch to medium containing This compound node1->node2 node3 Incubate for a defined period to achieve isotopic steady state node2->node3 node4 Quench metabolism rapidly (e.g., with cold methanol) node3->node4 node5 Lyse cells and extract intracellular metabolites node4->node5 node6 Separate metabolites using Liquid Chromatography (LC) node5->node6 node7 Detect and quantify mass isotopologues by Mass Spectrometry (MS) node6->node7 node8 Correct for natural isotope abundance node7->node8 node9 Calculate Mass Isotopomer Distributions (MIDs) node8->node9 node10 Input MIDs into a metabolic model to estimate fluxes node9->node10

Caption: General workflow for a 13C-Metabolic Flux Analysis experiment.

Drug Development Applications

D-Galactose can be used as a targeting moiety to deliver drugs to specific tissues, such as the liver, which has a high density of asialoglycoprotein receptors that recognize galactose. By using this compound as part of a drug conjugate, researchers can trace the pharmacokinetic and pharmacodynamic properties of the drug, including its uptake, distribution, metabolism, and excretion. This provides valuable information for optimizing drug design and delivery.

Conclusion

This compound is a versatile and valuable tool for researchers in the fields of metabolism and drug development. While it is not considered a hazardous material, adherence to standard laboratory safety protocols is essential to ensure a safe working environment. Its application in tracing metabolic pathways and in the design of targeted drug delivery systems underscores its importance in advancing our understanding of biological processes and in the development of new therapeutic agents.

References

Methodological & Application

Protocol for Using D-Galactose-¹³C-2 in NMR Spectroscopy for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This document provides a detailed protocol for the use of D-Galactose-¹³C-2 as a tracer in Nuclear Magnetic Resonance (NMR) spectroscopy for metabolic flux analysis (MFA). The primary application detailed is the investigation of the Leloir pathway of galactose metabolism in mammalian cells. By tracing the incorporation of the ¹³C label from D-Galactose-¹³C-2 into downstream metabolites, researchers can quantitatively assess the activity of this and connected pathways. This information is invaluable for professionals in drug development and biomedical research studying metabolic disorders, cancer metabolism, and cellular physiology.

The protocol covers essential steps from cell culture and isotope labeling to metabolite extraction and NMR data acquisition. Furthermore, it provides reference ¹³C NMR chemical shift data for D-Galactose and its primary metabolite, Galactose-1-phosphate, to aid in spectral analysis. The methodologies described herein are aimed at ensuring high-quality, reproducible results for researchers, scientists, and drug development professionals.

Quantitative Data: ¹³C NMR Chemical Shifts

The following table summarizes the ¹³C NMR chemical shifts of D-Galactose and its metabolite, Galactose-1-phosphate, in D₂O. These values are critical for the identification and quantification of these metabolites in ¹³C NMR spectra. The data is compiled from the Biological Magnetic Resonance Bank (BMRB) and the Human Metabolome Database (HMDB).

CompoundCarbon AtomChemical Shift (ppm) in D₂OData Source
α-D-Galactopyranose C199.185BMRB: bmse000013[1]
C271.066BMRB: bmse000013[1]
C372.080BMRB: bmse000013[1]
C471.693BMRB: bmse000013[1]
C573.238BMRB: bmse000013[1]
C663.841BMRB: bmse000013[1]
β-D-Galactopyranose C195.014BMRB: bmse000013[1]
C274.591BMRB: bmse000013[1]
C375.518BMRB: bmse000013[1]
C471.693BMRB: bmse000013[1]
C577.892BMRB: bmse000013[1]
C663.841BMRB: bmse000013[1]
α-D-Galactose-1-Phosphate C196.64HMDB: HMDB0000645[2]
C271.76HMDB: HMDB0000645[2]
C372.18HMDB: HMDB0000645[2]
C473.85HMDB: HMDB0000645[2]
C572.33HMDB: HMDB0000645[2]
C664.08HMDB: HMDB0000645[2]

Experimental Protocols

This section outlines a comprehensive protocol for a ¹³C metabolic flux analysis experiment using D-Galactose-¹³C-2 in suspension-cultured mammalian cells.

Cell Culture and Isotope Labeling

This part of the protocol is crucial for ensuring that the ¹³C label is effectively incorporated into the cellular metabolites.

  • Cell Seeding: Seed mammalian cells in suspension culture at a density of 0.5 x 10⁶ cells/mL in their recommended growth medium.

  • Pre-culture: Grow the cells until they reach the mid-exponential growth phase. This ensures that the cells are metabolically active and ready for the labeling experiment.

  • Medium Exchange: Pellet the cells by centrifugation (e.g., 200 x g for 5 minutes) and discard the supernatant.

  • Labeling Medium: Resuspend the cell pellet in a fresh, pre-warmed medium where the standard glucose has been replaced with D-Galactose-¹³C-2 at a known concentration (e.g., 10 mM).

  • Incubation: Incubate the cells in the labeling medium for a predetermined period. To achieve isotopic steady-state, an incubation time of 18-24 hours is often required. It is recommended to perform a time-course experiment to verify the attainment of isotopic steady-state.[3]

  • Cell Counting: At the end of the incubation period, take an aliquot of the cell suspension and determine the cell density and viability using a hemocytometer or an automated cell counter.

Metabolic Quenching and Metabolite Extraction

Rapidly halting all enzymatic activity is critical to preserve the metabolic state of the cells at the time of harvesting.

  • Quenching Solution Preparation: Prepare a quenching solution of 60% methanol supplemented with 0.85% (w/v) ammonium bicarbonate and cool it to -40°C.[4]

  • Cell Quenching: Quickly transfer a known volume of the cell suspension (e.g., containing 1 x 10⁷ cells) into five volumes of the ice-cold quenching solution.[4]

  • Pelleting: Immediately centrifuge the cell suspension at a low speed (e.g., 800 x g for 1 minute) at 4°C to pellet the cells.[4]

  • Supernatant Removal: Aspirate and discard the supernatant containing the quenching solution.

  • Metabolite Extraction:

    • Resuspend the cell pellet in 500 µL of 100% methanol, pre-cooled to -80°C.[4]

    • Snap-freeze the cell suspension in liquid nitrogen.[4]

    • Thaw the sample on ice and repeat the freeze-thaw cycle twice more to ensure complete cell lysis.

    • Centrifuge at high speed (e.g., 16,000 x g for 10 minutes) at 4°C to pellet cell debris.

    • Transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.

    • Perform a second extraction on the pellet with another 500 µL of -80°C 100% methanol and pool the supernatants.

    • Perform a final extraction with 500 µL of cold sterile water and pool the supernatant with the previous extracts.

  • Sample Preparation for NMR:

    • Lyophilize the pooled metabolite extract to dryness using a speed vacuum concentrator.

    • Reconstitute the dried extract in a known volume (e.g., 600 µL) of deuterium oxide (D₂O) containing a known concentration of an internal standard for chemical shift referencing and quantification (e.g., 0.5 mM 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt, DSS).

    • Transfer the reconstituted sample to a 5 mm NMR tube for analysis.

NMR Data Acquisition

The following are suggested starting parameters for acquiring ¹³C NMR data. These may need to be optimized depending on the spectrometer and sample concentration.

1D ¹³C NMR Spectroscopy:

  • Pulse Program: A standard ¹H-decoupled ¹³C pulse program (e.g., zgpg30 on a Bruker spectrometer).

  • Spectrometer Frequency: ≥ 125 MHz for ¹³C.

  • Temperature: 298 K (25°C).

  • Number of Scans: 1024 to 4096 (or more, depending on sample concentration).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 200-250 ppm.

2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy:

  • Pulse Program: A standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on a Bruker spectrometer).[5]

  • ¹H Spectral Width: 12-14 ppm.[5]

  • ¹³C Spectral Width: 160-190 ppm.[6]

  • Number of Increments in ¹³C dimension: 256-512.[5][6]

  • Number of Scans per Increment: 16-64.[5]

  • Relaxation Delay: 1.5 seconds.[6]

Visualizations

Galactose Metabolism via the Leloir Pathway

The following diagram illustrates the Leloir pathway, the primary route for galactose metabolism. D-Galactose-¹³C-2 enters this pathway and the ¹³C label is incorporated into the subsequent metabolites.

Leloir_Pathway Gal D-Galactose-¹³C-2 Gal1P Galactose-1-Phosphate-¹³C-2 Gal->Gal1P GALK UDPGal UDP-Galactose-¹³C-2 Gal1P->UDPGal GALT UDPGlc UDP-Glucose Glc1P Glucose-1-Phosphate UDPGlc->Glc1P GALT Glycolysis Glycolysis Glc1P->Glycolysis PGM UDPGal->UDPGlc GALE GALK_label Galactokinase GALT_label Galactose-1-Phosphate Uridyltransferase GALE_label UDP-Galactose 4'-Epimerase PGM_label Phosphoglucomutase

Caption: The Leloir Pathway for D-Galactose Metabolism.

Experimental Workflow for ¹³C-MFA

This diagram outlines the logical flow of the experimental protocol described in this document.

Experimental_Workflow Start Start: Mammalian Cell Culture Labeling Isotope Labeling with D-Galactose-¹³C-2 Start->Labeling Quenching Metabolic Quenching (-40°C Methanol/Bicarbonate) Labeling->Quenching Extraction Metabolite Extraction (Cold Methanol & Water) Quenching->Extraction NMR_Prep Sample Preparation for NMR (Lyophilization & Reconstitution in D₂O) Extraction->NMR_Prep NMR_Acq NMR Data Acquisition (1D ¹³C and 2D ¹H-¹³C HSQC) NMR_Prep->NMR_Acq Data_Analysis Data Analysis (Spectral Processing & Metabolite Identification) NMR_Acq->Data_Analysis MFA Metabolic Flux Analysis Data_Analysis->MFA

Caption: Experimental Workflow for ¹³C Metabolic Flux Analysis.

References

Applications of D-Galactose-¹³C-2 in Mass Spectrometry Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of D-Galactose-¹³C-2 as a stable isotope tracer in mass spectrometry-based metabolic studies. These methodologies are designed to assist researchers in academia and the pharmaceutical industry in quantitatively analyzing galactose metabolism, elucidating pathway dynamics, and assessing the metabolic effects of drug candidates.

Application Note 1: Metabolic Flux Analysis of the Leloir Pathway

Introduction

D-Galactose-¹³C-2 is a valuable tool for tracing the metabolic fate of galactose through the Leloir pathway and into central carbon metabolism. By monitoring the incorporation of the ¹³C label into downstream metabolites, researchers can quantify the flux through key enzymatic steps. This is particularly relevant for studying congenital disorders of galactosemia, investigating the metabolism of cancer cells that may utilize galactose, and understanding the metabolic rewiring in response to therapeutic interventions.[1] When D-Galactose-¹³C-2 enters a cell, it is first phosphorylated to galactose-1-phosphate-¹³C-1 at the C-2 position. Subsequently, through the action of galactose-1-phosphate uridylyltransferase (GALT), the labeled galactose-1-phosphate is converted to UDP-galactose, which is then epimerized to UDP-glucose.[2] This results in the ¹³C label being present on the C-2 position of the glucose moiety, which then enters glycolysis as glucose-6-phosphate.

Principle

Cells are cultured in a medium where standard galactose is replaced with D-Galactose-¹³C-2. After a defined incubation period to allow for metabolic steady-state, intracellular metabolites are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass isotopologue distribution (MID) of key metabolites in the Leloir pathway, glycolysis, and the TCA cycle is measured to determine the relative contribution of galactose to these pathways.

Experimental Workflow for Metabolic Flux Analysis

cluster_0 Cell Culture & Labeling cluster_1 Metabolite Extraction cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis A Seed cells and grow to desired confluency B Replace standard medium with medium containing D-Galactose-¹³C-2 A->B C Incubate for defined period to achieve isotopic steady-state B->C D Quench metabolism with cold solvent C->D E Lyse cells and extract metabolites D->E F Separate polar metabolites E->F G LC-MS/MS analysis of extracted metabolites F->G H Determine Mass Isotopologue Distributions (MIDs) G->H I Correct for natural ¹³C abundance H->I J Calculate metabolic flux rates using software (e.g., INCA, Metran) I->J

Caption: Workflow for ¹³C-Metabolic Flux Analysis using D-Galactose-¹³C-2.

Protocol: Metabolic Flux Analysis of Galactose Metabolism

1. Cell Culture and Labeling: a. Seed cells (e.g., HepG2, or a specific cancer cell line of interest) in appropriate culture vessels and grow to mid-log phase. b. Prepare labeling medium by supplementing galactose-free medium with a known concentration of D-Galactose-¹³C-2 (e.g., 10 mM). c. Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). d. Add the D-Galactose-¹³C-2 labeling medium to the cells. e. Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to determine the time to reach isotopic steady-state. For steady-state flux analysis, a single time point after reaching equilibrium is sufficient.

2. Metabolite Extraction: a. To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. b. Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture vessel.[3] c. Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. d. Vortex the lysate vigorously and incubate at -20°C for at least 1 hour to precipitate proteins. e. Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and precipitated proteins. f. Transfer the supernatant containing the polar metabolites to a new tube for LC-MS analysis.

3. LC-MS/MS Analysis: a. Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with a liquid chromatography system. b. Use a suitable column for separating polar metabolites, such as a HILIC column. c. The mass spectrometer should be operated in negative ion mode to detect phosphorylated sugars and organic acids. d. Create a targeted inclusion list for the expected labeled metabolites (see table below).

4. Data Analysis: a. Integrate the peak areas for all isotopologues of the targeted metabolites. b. Correct the raw isotopologue distributions for the natural abundance of ¹³C. c. Use metabolic flux analysis software to fit the corrected MIDs to a metabolic model of galactose and central carbon metabolism to calculate flux rates.

Table 1: Expected Mass Isotopologues of Key Metabolites from D-Galactose-¹³C-2

MetaboliteAbbreviationUnlabeled Monoisotopic Mass (M+0)Expected Labeled Isotopologue
Galactose-1-PhosphateG1P259.02M+1
UDP-GalactoseUDP-Gal565.04M+1
Glucose-6-PhosphateG6P259.02M+1
Fructose-6-PhosphateF6P259.02M+1
3-Phosphoglycerate3PG185.00M+1
PyruvatePyr87.00M+1
LactateLac89.02M+1
CitrateCit191.02M+1

Application Note 2: Stable Isotope Dilution for Quantification of Galactose-1-Phosphate

Introduction

In drug development, it is often necessary to quantify the accumulation of specific metabolites in response to a drug candidate. For instance, a compound that inhibits an enzyme in the Leloir pathway could lead to the accumulation of its substrate. D-Galactose-¹³C-2 can be used to synthesize a ¹³C-labeled internal standard for the accurate quantification of galactose-1-phosphate (G1P) using the stable isotope dilution (SID) mass spectrometry method.

Principle

A known amount of a ¹³C-labeled internal standard (in this case, enzymatically synthesized Galactose-1-Phosphate-¹³C-1) is spiked into a biological sample. The sample is then processed, and the ratio of the endogenous (unlabeled) G1P to the labeled internal standard is measured by LC-MS/MS. Since the amount of the added internal standard is known, the absolute concentration of the endogenous G1P can be accurately determined.

Workflow for Stable Isotope Dilution

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Quantification A Collect biological sample (e.g., cell lysate, tissue homogenate) B Spike with known amount of Galactose-1-Phosphate-¹³C-1 internal standard A->B C Extract metabolites B->C D LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode C->D E Measure peak area ratio of endogenous G1P to labeled standard D->E G Calculate absolute concentration of G1P in the sample E->G F Generate calibration curve with known concentrations of G1P and the internal standard F->G

Caption: Workflow for Quantification of Galactose-1-Phosphate by Stable Isotope Dilution.

Protocol: Quantification of Galactose-1-Phosphate

1. Preparation of Internal Standard (Galactose-1-Phosphate-¹³C-1):

  • This protocol assumes the availability of Galactose-1-Phosphate-¹³C-1. If not commercially available, it can be synthesized enzymatically from D-Galactose-¹³C-2 using galactokinase.

2. Sample Preparation: a. Homogenize cell pellets or tissue samples in a suitable buffer. b. To a known volume or mass of the homogenate, add a precise amount of Galactose-1-Phosphate-¹³C-1 internal standard solution. c. Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol). d. Vortex and centrifuge to pellet the precipitate. e. Transfer the supernatant for analysis.

3. Calibration Curve Preparation: a. Prepare a series of calibration standards containing known concentrations of unlabeled Galactose-1-Phosphate. b. Spike each calibration standard with the same amount of Galactose-1-Phosphate-¹³C-1 internal standard as used for the samples.

4. LC-MS/MS Analysis: a. Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. b. Develop an MRM method to monitor specific precursor-to-product ion transitions for both unlabeled and ¹³C-labeled Galactose-1-Phosphate.

Table 2: Example MRM Transitions for Galactose-1-Phosphate Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Galactose-1-Phosphate (endogenous)259.079.0 (PO₃⁻)
Galactose-1-Phosphate-¹³C-1 (internal standard)260.079.0 (PO₃⁻)

5. Data Analysis: a. Integrate the peak areas for the MRM transitions of both the endogenous G1P and the internal standard in both the samples and the calibration standards. b. Calculate the peak area ratio (endogenous/internal standard) for each sample and standard. c. Plot the peak area ratio versus the concentration of the calibration standards to generate a calibration curve. d. Determine the concentration of G1P in the samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathway Diagram

The Leloir Pathway

This pathway illustrates the entry of D-Galactose into glycolysis. The position of the ¹³C label from D-Galactose-¹³C-2 is tracked through the enzymatic steps.

Leloir_Pathway Gal D-Galactose-¹³C-2 Gal1P Galactose-1-Phosphate-¹³C-1 Gal->Gal1P Galactokinase (GALK) UDPGal UDP-Galactose-¹³C-1 Gal1P->UDPGal Galactose-1-Phosphate Uridylyltransferase (GALT) UDPGlc UDP-Glucose-¹³C-1 UDPGal->UDPGlc UDP-Galactose 4-Epimerase (GALE) Glc1P Glucose-1-Phosphate-¹³C-1 UDPGlc->Glc1P Glc6P Glucose-6-Phosphate-¹³C-1 Glc1P->Glc6P Phosphoglucomutase Glycolysis Glycolysis Glc6P->Glycolysis

Caption: The Leloir Pathway for D-Galactose Metabolism.

References

Application Notes and Protocols for In Vivo Metabolic Tracing with D-Galactose-13C-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers are invaluable tools for elucidating metabolic pathways and quantifying flux in vivo. D-Galactose, a C-4 epimer of glucose, plays a significant role in cellular metabolism, particularly in the liver, and is a key component of glycoproteins and glycolipids. Dysregulation of galactose metabolism is implicated in various inherited metabolic disorders and may be relevant in the context of cancer and neurological diseases.

This document provides detailed application notes and experimental protocols for the use of D-Galactose-13C-2 as a metabolic tracer in preclinical in vivo studies. By tracing the fate of the 13C label at the second carbon position, researchers can gain insights into the dynamics of galactose uptake, its conversion to glucose, and its subsequent entry into central carbon metabolism, including glycolysis and the pentose phosphate pathway (PPP).

Metabolic Fate of this compound

The primary route for galactose metabolism is the Leloir pathway, which converts galactose into glucose-1-phosphate.[1][2][3] The carbon skeleton of galactose is conserved during this conversion. Therefore, this compound is converted to Glucose-1-phosphate labeled at the C2 position. This subsequently enters the glycolytic pathway and the pentose phosphate pathway as Glucose-6-phosphate-13C-2.

The 13C label from this compound can be traced through the following key metabolic pathways:

  • Leloir Pathway: Direct conversion of galactose to glucose-1-phosphate.

  • Glycolysis: Metabolism of glucose-6-phosphate to pyruvate and lactate.

  • Pentose Phosphate Pathway (PPP): An alternative route for glucose-6-phosphate metabolism that produces NADPH and precursors for nucleotide biosynthesis.

  • Glycogen Synthesis: Incorporation of glucose-1-phosphate into glycogen.

  • Tricarboxylic Acid (TCA) Cycle: Entry of pyruvate into the TCA cycle via pyruvate dehydrogenase or pyruvate carboxylase.

Alternative pathways for galactose metabolism, which become more significant in cases of Leloir pathway enzyme deficiencies, include the reduction of galactose to galactitol and the oxidation to galactonate.[4][5]

Data Presentation: Predicted Isotopic Enrichment

The following table summarizes the predicted 13C labeling patterns of key metabolites in various tissues following the administration of this compound. These are theoretical values based on the known metabolic pathways and are intended to guide data analysis. Actual enrichment will vary depending on the animal model, tracer dose, infusion time, and physiological state.

MetabolitePredicted IsotopologueLiverSkeletal MuscleBrainBlood/Plasma
Galactose M+1 (13C at C2)HighModerateLowHigh
Glucose M+1 (13C at C2)HighModerateLowHigh
Lactate M+1 (13C at C2)HighHighModerateHigh
Alanine M+1 (13C at C2)HighModerateLowModerate
Citrate M+1 (from Acetyl-CoA M+1)ModerateLowLowLow
Glutamate M+1ModerateLowLowLow
Ribose-5-phosphate M+1 (13C at C2)ModerateLowLowLow

Experimental Protocols

Animal Models and Preparation
  • Animal Models: Mice (e.g., C57BL/6) are commonly used for in vivo metabolic studies. The choice of model will depend on the specific research question.

  • Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.

  • Fasting: A fasting period of 4-6 hours is recommended to reduce the background levels of endogenous metabolites. Water should be provided ad libitum.

This compound Tracer Administration

The tracer can be administered via several routes, including intravenous (IV) infusion, intraperitoneal (IP) injection, or oral gavage. Continuous IV infusion is often preferred for achieving isotopic steady state.[6][7]

  • Tracer Preparation: Dissolve this compound in sterile saline (0.9% NaCl) to the desired concentration (e.g., 100 mg/mL).

  • Dosage: A typical bolus dose for a mouse is 1 mg/g of body weight.[4] For continuous infusion, a bolus can be followed by a constant infusion rate.

  • Infusion Protocol (IV):

    • Anesthetize the animal.

    • Place a catheter in the tail vein.

    • Administer a bolus of the this compound solution.

    • Immediately begin a continuous infusion using a syringe pump.

    • The infusion duration can range from 30 minutes to several hours, depending on the target metabolites and pathways. Isotopic steady state in central carbon metabolites is often approached within 3 hours.[7]

Sample Collection
  • Blood Collection: Collect blood samples (e.g., via tail vein or cardiac puncture) at various time points during and after the infusion into EDTA-coated tubes.

  • Tissue Collection: At the end of the infusion period, euthanize the animal and rapidly excise the tissues of interest (e.g., liver, skeletal muscle, brain).

  • Quenching Metabolism: Immediately freeze-clamp the tissues using tongs pre-chilled in liquid nitrogen to halt all enzymatic activity. Store samples at -80°C until further processing.

Metabolite Extraction
  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Tissue Homogenization:

    • Weigh the frozen tissue.

    • Homogenize the tissue in a cold extraction solvent (e.g., 80% methanol) using a bead beater or similar homogenizer.

    • Centrifuge the homogenate to pellet the protein and cellular debris.

    • Collect the supernatant containing the polar metabolites.

Sample Analysis by Mass Spectrometry
  • Instrumentation: Use a high-resolution mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS), to analyze the isotopic enrichment of the metabolites.

  • Derivatization (for GC-MS): Many polar metabolites require chemical derivatization to increase their volatility for GC-MS analysis.

  • Data Analysis:

    • Identify the metabolites based on their retention time and mass-to-charge ratio (m/z).

    • Determine the mass isotopologue distribution (MID) for each metabolite.

    • Correct for the natural abundance of 13C.

    • Calculate the fractional or mole percent enrichment (MPE) of the 13C label in each metabolite.

Visualizations

Signaling Pathway

Leloir_Pathway D_Gal_13C_2 This compound Gal_1_P_13C_2 Galactose-1-P-13C-2 D_Gal_13C_2->Gal_1_P_13C_2 Galactokinase UDP_Gal_13C_2 UDP-Galactose-13C-2 Gal_1_P_13C_2->UDP_Gal_13C_2 GALT UDP_Glc_13C_2 UDP-Glucose-13C-2 UDP_Gal_13C_2->UDP_Glc_13C_2 GALE Glc_1_P_13C_2 Glucose-1-P-13C-2 UDP_Glc_13C_2->Glc_1_P_13C_2 UGP Glc_6_P_13C_2 Glucose-6-P-13C-2 Glc_1_P_13C_2->Glc_6_P_13C_2 PGM Glycolysis Glycolysis Glc_6_P_13C_2->Glycolysis PPP Pentose Phosphate Pathway Glc_6_P_13C_2->PPP

Caption: Metabolic fate of this compound via the Leloir Pathway.

Experimental Workflow

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_tracer_admin Tracer Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting Tracer_Prep This compound Preparation Fasting->Tracer_Prep IV_Infusion Intravenous Infusion Tracer_Prep->IV_Infusion Blood_Collection Blood Collection IV_Infusion->Blood_Collection Tissue_Harvest Tissue Harvest & Metabolism Quenching IV_Infusion->Tissue_Harvest Metabolite_Extraction Metabolite Extraction Blood_Collection->Metabolite_Extraction Tissue_Harvest->Metabolite_Extraction MS_Analysis LC-MS or GC-MS Analysis Metabolite_Extraction->MS_Analysis Data_Interpretation Data Interpretation (Isotopologue Analysis) MS_Analysis->Data_Interpretation

Caption: In vivo this compound tracing experimental workflow.

Logical Relationship of Metabolic Pathways

Metabolic_Pathways D_Galactose_13C_2 This compound Leloir_Pathway Leloir Pathway D_Galactose_13C_2->Leloir_Pathway Glycolysis Glycolysis Leloir_Pathway->Glycolysis PPP Pentose Phosphate Pathway Leloir_Pathway->PPP Glycogen_Synthesis Glycogen Synthesis Leloir_Pathway->Glycogen_Synthesis Pyruvate Pyruvate-13C-2 Glycolysis->Pyruvate Ribose_5_P Ribose-5-P-13C-2 PPP->Ribose_5_P TCA_Cycle TCA Cycle Lactate Lactate-13C-2 Pyruvate->Lactate Acetyl_CoA Acetyl-CoA-13C-1 Pyruvate->Acetyl_CoA Acetyl_CoA->TCA_Cycle

Caption: Interconnectivity of metabolic pathways for this compound tracing.

References

Application Notes and Protocols for In Vitro Cell Culture Experiments with D-Galactose-¹³C-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The use of stable isotope-labeled compounds in cell culture is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. D-Galactose-¹³C-2 is a specialized isotopic tracer used to investigate the metabolism of galactose in vitro. When introduced into cell culture media, D-Galactose-¹³C-2 is taken up by cells and metabolized through various pathways, including the Leloir pathway, which converts galactose into glucose-6-phosphate for entry into glycolysis and the pentose phosphate pathway.

The ¹³C label at the second carbon position allows for the tracing of the carbon backbone of galactose as it is incorporated into downstream metabolites. By using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can identify and quantify the enrichment of ¹³C in these metabolites. This information provides a detailed map of galactose utilization and its contribution to central carbon metabolism, biomass synthesis, and energy production.[1][2][3][4][5][6]

Key Applications:

  • Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions in the central carbon metabolism, particularly the Leloir pathway and its connections to glycolysis and the pentose phosphate pathway.[1][2][3]

  • Disease Modeling: Investigating metabolic dysregulation in diseases such as galactosemia, where the genetic defects in galactose metabolism can be studied at a cellular level.[7]

  • Cellular Aging Research: D-galactose is known to induce cellular senescence in various cell types.[8][9] Using D-Galactose-¹³C-2 can help to understand the metabolic rewiring that accompanies this process.

  • Cancer Metabolism: Studying how cancer cells utilize galactose as an alternative energy source, especially in the context of the Warburg effect, where glucose metabolism is altered.[10]

  • Biopharmaceutical Production: Optimizing cell culture conditions for the production of therapeutic proteins, where glycosylation is a critical quality attribute and galactose is a key component of glycans.[11][12]

Experimental Protocols

Protocol 1: ¹³C-Labeling Experiment for Metabolic Flux Analysis

This protocol describes the general workflow for a steady-state ¹³C-labeling experiment using D-Galactose-¹³C-2 to quantify metabolic fluxes in adherent cell culture.

Materials:

  • Cell line of interest (e.g., HepG2, primary astrocytes, dental pulp cells)[8][9][10]

  • Standard cell culture medium (e.g., DMEM, α-MEM)[9][10]

  • Dialyzed fetal bovine serum (dFBS)

  • D-Galactose-¹³C-2

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Quenching solution (e.g., ice-cold saline or methanol)

  • Extraction solution (e.g., 80% methanol)

  • Cell scraper

  • Centrifuge

  • Mass spectrometer or NMR spectrometer

Procedure:

  • Cell Seeding: Seed cells in multi-well plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of the experiment. Culture the cells in standard growth medium at 37°C and 5% CO₂.

  • Preparation of Labeling Medium: Prepare the experimental medium by supplementing a base medium (lacking glucose and galactose) with D-Galactose-¹³C-2 at the desired concentration. Other necessary components like dFBS, amino acids, and pyruvate should be added. The concentration of D-Galactose-¹³C-2 may need to be optimized for the specific cell line and experimental goals.[10][13]

  • Adaptation to Galactose Medium (Optional): If switching from a glucose-containing medium, it may be necessary to adapt the cells to a galactose-based medium for a period (e.g., 16-24 hours) before introducing the ¹³C-labeled tracer to allow for metabolic adjustment.[10]

  • Isotopic Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed ¹³C-labeling medium to the cells.

    • Incubate the cells for a sufficient duration to achieve isotopic steady state. This is typically several cell doubling times but can be shorter for specific flux measurements.[5][13]

  • Metabolite Quenching and Extraction:

    • At the end of the incubation period, rapidly aspirate the labeling medium.

    • Immediately wash the cells with an ice-cold quenching solution to arrest metabolism.

    • Add ice-cold extraction solution to the wells.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Incubate the lysate on ice for 10-20 minutes with occasional vortexing.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the metabolite extracts using mass spectrometry (e.g., LC-MS/MS) or NMR spectroscopy to determine the mass isotopomer distributions of key metabolites.

  • Data Analysis: Use the measured mass isotopomer distributions and extracellular flux rates (e.g., galactose uptake and lactate secretion) to calculate intracellular metabolic fluxes using specialized software (e.g., INCA, Metran).[3]

Protocol 2: Induction of Cellular Senescence with D-Galactose

This protocol is adapted from studies inducing cellular senescence using D-galactose and can be combined with ¹³C-labeling to study metabolic changes during this process.[8][9]

Procedure:

  • Cell Culture and Treatment: Culture cells as described in Protocol 1. To induce senescence, treat the cells with high concentrations of D-galactose (or D-Galactose-¹³C-2 for metabolic studies). The effective concentration can range from 1 g/L to 50 g/L depending on the cell type and desired level of senescence.[8][9] The treatment duration can be from 72 hours to several days.[8][9]

  • Assessment of Senescence: After the treatment period, assess cellular senescence using established biomarkers:

    • Senescence-Associated β-Galactosidase (SA-β-gal) Staining: A widely used marker for senescent cells.

    • Cell Proliferation Assays (e.g., Alamar Blue, WST-1): Senescent cells exhibit reduced proliferation.[8][9]

    • Analysis of Senescence-Associated Secretory Phenotype (SASP) factors: Measure the secretion of inflammatory cytokines like IL-6 and IL-8 via ELISA.[8]

Data Presentation

Quantitative data from these experiments should be organized into clear and concise tables to facilitate comparison and interpretation.

Table 1: Experimental Parameters for ¹³C-Labeling with D-Galactose-¹³C-2

ParameterExample ValueNotes
Cell LineHepG2Human hepatocellular carcinoma
Seeding Density2 x 10⁵ cells/wellFor a 6-well plate
Culture MediumDMEM (glucose-free)Supplemented with 10% dFBS, 2 mM L-glutamine, 1 mM pyruvate
D-Galactose-¹³C-2 Conc.10 mMCan be varied based on experimental goals
Labeling Time24 hoursShould be optimized to reach isotopic steady state
Quenching SolutionIce-cold 0.9% NaClTo rapidly stop metabolic activity
Extraction Solvent80% Methanol (-80°C)For efficient extraction of polar metabolites
Analytical MethodLC-MS/MSFor sensitive detection of mass isotopomers

Table 2: Representative Quantitative Data from a D-Galactose-¹³C-2 Labeling Experiment (Hypothetical)

MetaboliteMass IsotopomerFractional Abundance (%) - ControlFractional Abundance (%) - Treated
Glucose-6-PhosphateM+05.04.5
M+110.08.0
M+285.087.5
LactateM+020.018.0
M+115.012.0
M+265.070.0
GlutamateM+040.035.0
M+130.028.0
M+230.037.0

Mandatory Visualization

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cell_culture Cell Culture prepare_medium Prepare 13C-Labeling Medium wash_cells Wash Cells (PBS) cell_culture->wash_cells add_label Add D-Galactose-13C-2 Medium prepare_medium->add_label wash_cells->add_label incubate Incubate (Steady State) add_label->incubate quench Quench Metabolism incubate->quench extract Extract Metabolites quench->extract analyze LC-MS/MS or NMR Analysis extract->analyze flux_calc Metabolic Flux Calculation analyze->flux_calc

Caption: Experimental workflow for ¹³C metabolic flux analysis.

d_galactose_senescence d_gal D-Galactose ros Increased ROS d_gal->ros age AGE Formation d_gal->age nf_kb NF-κB Activation ros->nf_kb senescence Cellular Senescence ros->senescence age->nf_kb sasp SASP (IL-6, IL-8) nf_kb->sasp sasp->senescence viability Decreased Viability senescence->viability

Caption: D-Galactose induced cellular senescence pathway.

References

Application Notes and Protocols for Metabolic Flux Analysis Using D-Galactose-¹³C-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. The use of stable isotope tracers, such as D-Galactose-¹³C-2, allows for the precise tracking of carbon atoms as they are metabolized through various pathways. This provides a detailed snapshot of cellular metabolism, offering insights into disease states, drug mechanisms, and metabolic engineering strategies.

D-Galactose, a C4 epimer of glucose, is a critical monosaccharide involved in energy metabolism and the biosynthesis of glycoproteins and glycolipids. In many organisms, galactose is primarily metabolized through the Leloir pathway, which converts it into glucose-6-phosphate, a key intermediate in central carbon metabolism. By using D-Galactose-¹³C-2 as a tracer, researchers can elucidate the flux through the Leloir pathway and its downstream connections to glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This is particularly relevant in cancer research, where altered glucose and galactose metabolism are emerging as hallmarks of malignancy and potential therapeutic targets.[1][2][3][4][5]

These application notes provide a comprehensive overview and detailed protocols for conducting metabolic flux analysis using D-Galactose-¹³C-2, with a focus on applications in cancer cell metabolism and its interplay with key signaling pathways.

Applications

Metabolic flux analysis using D-Galactose-¹³C-2 has several key applications in research and drug development:

  • Elucidating Cancer Metabolism: Cancer cells often exhibit altered metabolic phenotypes. Tracing galactose metabolism can reveal dependencies on specific pathways for energy production and biosynthesis, uncovering potential therapeutic vulnerabilities.[6][7] Studies have shown that some cancer cells, such as those in glioblastoma, can utilize galactose as an alternative fuel source, making the Leloir pathway a potential target for therapy.[2][3]

  • Investigating Drug Action: The effect of therapeutic agents on cellular metabolism can be quantitatively assessed. By comparing metabolic fluxes in the presence and absence of a drug, researchers can understand its mechanism of action and identify potential off-target effects.

  • Understanding Disease Pathophysiology: Dysregulation of galactose metabolism is associated with certain genetic disorders, such as galactosemia. ¹³C-galactose tracing can be employed to study the metabolic consequences of these diseases and to evaluate the efficacy of potential treatments.

  • Bioprocess Optimization: In biotechnology, MFA is used to optimize the production of biopharmaceuticals and other commercially valuable compounds in cell cultures by identifying metabolic bottlenecks and guiding genetic engineering strategies.

Data Presentation: Quantitative Metabolic Flux Data

The following table summarizes hypothetical, yet representative, metabolic flux data obtained from a ¹³C-MFA experiment using D-Galactose-¹³C-2 in a cancer cell line compared to a non-cancerous control. The fluxes are normalized to the galactose uptake rate. Such data allows for a direct comparison of metabolic pathway activities between different cellular states.

Metabolic ReactionPathwayCancer Cell Line (Relative Flux)Control Cell Line (Relative Flux)
Galactose Uptake-100100
Galactokinase (GALK)Leloir Pathway9585
Gal-1-P Uridylyltransferase (GALT)Leloir Pathway9280
UDP-Gal 4-Epimerase (GALE)Leloir Pathway9078
Phosphoglucomutase (PGM)Glycolysis Entry8875
Glycolysis (to Pyruvate)Glycolysis7560
Pentose Phosphate Pathway (Oxidative)PPP1012
Pyruvate Dehydrogenase (PDH)TCA Cycle Entry2535
Lactate Dehydrogenase (LDH)Fermentation5025

Note: This table presents illustrative data. Actual flux values will vary depending on the cell type, experimental conditions, and the specific ¹³C-labeled tracer used.

Experimental Protocols

A typical ¹³C-MFA experiment involves several key steps, from cell culture to data analysis.[8][9][10] The following protocols provide a detailed methodology for using D-Galactose-¹³C-2 as a tracer in mammalian cell culture.

Protocol 1: Cell Culture and Isotope Labeling
  • Cell Seeding: Plate mammalian cells (e.g., cancer cell line and a non-cancerous control) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture in standard growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) overnight in a humidified incubator at 37°C and 5% CO₂.

  • Preparation of Labeling Medium: Prepare a custom medium that is identical to the standard growth medium but lacks glucose and galactose. Supplement this basal medium with D-Galactose-¹³C-2 at a final concentration equivalent to the glucose concentration in the standard medium (e.g., 25 mM). Also, add dialyzed fetal bovine serum to minimize the influence of unlabeled metabolites from the serum.

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed D-Galactose-¹³C-2 labeling medium to each well.

    • Incubate the cells for a sufficient duration to achieve isotopic steady-state. This time can range from a few hours to over 24 hours depending on the metabolic pathway and cell type. It is recommended to perform a time-course experiment (e.g., harvesting at 6, 12, and 24 hours) to determine the optimal labeling time.[10]

Protocol 2: Metabolite Extraction
  • Quenching Metabolism:

    • At the end of the labeling period, rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

    • Add ice-cold 80% methanol (pre-chilled to -80°C) to each well to quench all enzymatic activity and precipitate proteins.

  • Cell Lysis and Collection:

    • Incubate the plates at -80°C for at least 15 minutes.

    • Scrape the cells in the cold methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Extraction:

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge the tubes at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

    • Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac) without heat.

    • Store the dried metabolite pellets at -80°C until analysis.

Protocol 3: Sample Analysis by Mass Spectrometry
  • Derivatization (for GC-MS analysis):

    • To analyze non-volatile metabolites like sugars and organic acids by Gas Chromatography-Mass Spectrometry (GC-MS), they must first be derivatized to make them volatile.

    • A common method is to first perform methoximation by adding methoxyamine hydrochloride in pyridine and incubating, followed by silylation using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • LC-MS Analysis:

    • For Liquid Chromatography-Mass Spectrometry (LC-MS), the dried metabolite extracts are reconstituted in a solvent compatible with the chromatography method (e.g., a mixture of acetonitrile and water).

    • Separate the metabolites using an appropriate LC column (e.g., a HILIC column for polar metabolites).

    • Detect the mass isotopologue distributions of the target metabolites using a high-resolution mass spectrometer.

  • Data Acquisition:

    • Acquire data in full scan mode or using selected ion monitoring (SIM) to detect the different isotopologues (molecules with different numbers of ¹³C atoms) of the metabolites of interest.

Protocol 4: Data Analysis and Flux Calculation
  • Mass Isotopomer Distribution (MID) Determination:

    • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

    • Determine the fractional abundance of each mass isotopomer for all measured metabolites.

  • Metabolic Model Construction:

    • Define a metabolic network model that includes the relevant pathways (Leloir pathway, glycolysis, PPP, TCA cycle, etc.) and the carbon atom transitions for each reaction.

  • Flux Estimation:

    • Use specialized software (e.g., INCA, 13CFLUX2) to estimate the metabolic fluxes.[9]

    • The software uses an iterative algorithm to find the set of fluxes that best fit the experimentally measured MIDs and any other measured rates (e.g., substrate uptake, product secretion).

  • Statistical Analysis:

    • Perform a statistical analysis (e.g., chi-square test) to assess the goodness-of-fit of the model to the data.

    • Calculate confidence intervals for the estimated fluxes to determine their precision.

Mandatory Visualization

Leloir Pathway and Entry into Central Carbon Metabolism

Leloir_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Gal_ext D-Galactose-¹³C-2 Gal_int D-Galactose-¹³C-2 Gal_ext->Gal_int GLUTs Gal1P Galactose-1-P-¹³C-2 Gal_int->Gal1P GALK UDPGal UDP-Galactose-¹³C-2 Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-P Glc6P Glucose-6-P Glc1P->Glc6P PGM Glycolysis Glycolysis Glc6P->Glycolysis PPP Pentose Phosphate Pathway Glc6P->PPP

Caption: The Leloir pathway converts D-Galactose to Glucose-6-Phosphate for entry into central carbon metabolism.

Experimental Workflow for ¹³C-MFA

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase A Cell Culture (e.g., Cancer vs. Control) B Isotope Labeling with D-Galactose-¹³C-2 A->B C Quenching and Metabolite Extraction B->C D Sample Analysis (LC-MS or GC-MS) C->D E Determine Mass Isotopomer Distributions D->E G Metabolic Flux Estimation E->G F Construct Metabolic Network Model F->G H Statistical Analysis and Interpretation G->H

Caption: The experimental workflow for ¹³C-Metabolic Flux Analysis from cell culture to data interpretation.

Crosstalk between Galactose Metabolism and PI3K/AKT Signaling

Signaling_Crosstalk cluster_signaling PI3K/AKT Signaling cluster_metabolism Galactose/Glucose Metabolism GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 GLUT GLUTs AKT->GLUT Promotes Translocation Glycolysis Glycolysis mTORC1->Glycolysis Upregulates Biosynthesis Anabolic Pathways mTORC1->Biosynthesis Promotes Galactose Galactose Galactose->GLUT Glucose Glucose Glucose->GLUT Leloir Leloir Pathway GLUT->Leloir GLUT->Glycolysis Leloir->Glycolysis Glycolysis->Biosynthesis

Caption: The PI3K/AKT signaling pathway can enhance the uptake and metabolism of sugars like galactose, promoting anabolic processes.

References

Sample preparation techniques for D-Galactose-13C-2 analysis.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for D-Galactose-13C-2 Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation and analysis of this compound in biological matrices, particularly human plasma. The protocols are designed for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two powerful analytical techniques for the quantitative analysis of stable isotope-labeled molecules.

Introduction

D-Galactose is a C-4 epimer of glucose and plays a crucial role in cellular metabolism, primarily through the Leloir pathway, where it is converted to glucose-1-phosphate and enters glycolysis.[1] Stable isotope-labeled D-Galactose, such as this compound, is an invaluable tool in metabolic research and drug development. It allows for the tracing of galactose metabolism, quantification of endogenous galactose production, and assessment of enzyme kinetics in vivo, which is particularly important in studying diseases like galactosemia.[2][3]

Accurate quantification of this compound requires robust and reproducible sample preparation techniques to remove interfering substances from complex biological matrices and to prepare the analyte for sensitive detection by mass spectrometry. This document outlines two primary workflows for the analysis of this compound in plasma: a GC-MS method requiring derivatization to a volatile compound and an LC-MS/MS method which may or may not require derivatization depending on the desired sensitivity and chromatographic resolution.

Metabolic Pathway of D-Galactose: The Leloir Pathway

The primary metabolic route for galactose in humans is the Leloir pathway. This pathway converts D-galactose into glucose-1-phosphate, which can then be isomerized to glucose-6-phosphate and enter glycolysis. The key enzymatic steps are:

  • Phosphorylation: Galactokinase (GALK) phosphorylates D-galactose to galactose-1-phosphate.

  • UDP-Transfer: Galactose-1-phosphate uridylyltransferase (GALT) transfers a UMP group from UDP-glucose to galactose-1-phosphate, forming UDP-galactose and glucose-1-phosphate.

  • Epimerization: UDP-galactose-4'-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, regenerating the substrate for the GALT reaction.[1][4][5]

Leloir_Pathway Gal D-Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P GALK UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE UDPGlc->Gal1P Glc1P Glucose-1-Phosphate UDPGlc->Glc1P GALT Glycolysis Glycolysis Glc1P->Glycolysis

Diagram of the Leloir pathway for D-galactose metabolism.

Sample Preparation and Analysis Workflow

A generalized workflow for the preparation of plasma samples for this compound analysis is presented below. This workflow highlights the key decision points and processing steps for both GC-MS and LC-MS/MS analysis.

Sample_Prep_Workflow Start Plasma Sample (containing this compound) ProteinPrecip 1. Protein Precipitation (e.g., Acetonitrile or Methanol) Start->ProteinPrecip Supernatant Collect Supernatant ProteinPrecip->Supernatant GlucoseRemoval 2. Glucose Removal (Glucose Oxidase Treatment) Supernatant->GlucoseRemoval Purification 3. Purification (Ion-Exchange Chromatography) GlucoseRemoval->Purification AnalysisChoice Choice of Analytical Platform Purification->AnalysisChoice Deriv_GC 4a. Derivatization for GC-MS (Aldonitrile Pentaacetate) AnalysisChoice->Deriv_GC GC-MS Deriv_LC 4b. Derivatization for LC-MS/MS (e.g., PMP) AnalysisChoice->Deriv_LC LC-MS/MS (Enhanced Sensitivity) DirectLCMS Direct LC-MS/MS Analysis (minimal processing) AnalysisChoice->DirectLCMS LC-MS/MS (Rapid Analysis) GCMS GC-MS Analysis Deriv_GC->GCMS LCMS LC-MS/MS Analysis Deriv_LC->LCMS

General workflow for this compound sample preparation.

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis

This protocol is adapted from established methods for the determination of D-galactose in human plasma and is suitable for stable-isotope dilution analysis.[3]

3.1.1. Materials and Reagents

  • Human plasma (collected with EDTA or heparin)

  • This compound standard

  • Internal Standard (e.g., U-13C6-D-galactose)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Pyridine, anhydrous

  • Acetic anhydride

  • Hydroxylamine hydrochloride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Glucose Oxidase (from Aspergillus niger)

  • Cation and Anion exchange resins (e.g., Dowex 50W-X8 and Dowex 1-X8)

  • Deionized water

3.1.2. Procedure

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add a known amount of internal standard.

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Glucose Removal:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of 50 mM sodium acetate buffer (pH 5.1).

    • Add 10 units of glucose oxidase.

    • Incubate at 37°C for 1 hour to enzymatically convert glucose to gluconic acid.

  • Purification by Ion-Exchange Chromatography:

    • Prepare a small column with a slurry of cation exchange resin (e.g., Dowex 50W-X8, H+ form) followed by an anion exchange resin (e.g., Dowex 1-X8, formate form).

    • Apply the sample from the glucose oxidase reaction to the column.

    • Wash the column with deionized water to elute the neutral galactose.

    • Collect the eluate containing this compound.

  • Derivatization to Aldonitrile Pentaacetate: [2][6]

    • Lyophilize the purified eluate.

    • Add 100 µL of a derivatization reagent containing 32 mg/mL hydroxylamine hydrochloride and 40 mg/mL 4-(dimethylamino)pyridine in a 4:1 (v/v) pyridine-methanol solution.

    • Heat at 75-80°C for 35 minutes.

    • Cool to room temperature.

    • Add 300 µL of acetic anhydride and heat again at 75-80°C for 25 minutes.

    • After cooling, evaporate the reagents under nitrogen.

    • Reconstitute the sample in ethyl acetate for GC-MS injection.

3.1.3. GC-MS Analysis

  • Column: Phenyl-methylsilicone capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injection: Splitless injection.

  • Carrier Gas: Helium.

  • Oven Program: Temperature programming is used to achieve separation from any residual glucose derivative.

  • MS Detection: Positive Chemical Ionization (PCI) or Electron Ionization (EI). Monitor characteristic ions for D-galactose aldononitrile pentaacetate. For 13C-2 labeled galactose, a shift in the m/z of fragments containing the labeled carbon will be observed.

Protocol 2: Sample Preparation for LC-MS/MS Analysis with PMP Derivatization

This method enhances the chromatographic retention and ionization efficiency of galactose for sensitive LC-MS/MS analysis.[7][8]

3.2.1. Materials and Reagents

  • Human plasma

  • This compound standard

  • Internal Standard (e.g., 13C-labeled galactose)

  • Methanol, HPLC grade

  • Ammonia solution

  • 1-phenyl-3-methyl-5-pyrazolone (PMP)

  • Acetic acid

  • Chloroform

  • Acetonitrile, LC-MS grade

  • Ammonium acetate, LC-MS grade

3.2.2. Procedure

  • Protein Precipitation:

    • To 50 µL of plasma, add a known amount of internal standard.

    • Add 200 µL of ice-cold methanol.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under nitrogen.

  • PMP Derivatization: [5][9]

    • To the dried residue, add 50 µL of 0.5 M PMP in methanol and 50 µL of ammonia solution.

    • Incubate at 70°C for 30 minutes.

    • Cool to room temperature and neutralize with 50 µL of 0.5 M acetic acid.

    • Add 200 µL of chloroform and vortex to extract excess PMP.

    • Centrifuge and collect the upper aqueous layer containing the PMP-derivatized galactose.

    • Repeat the chloroform extraction.

3.2.3. LC-MS/MS Analysis

  • Column: A reversed-phase C18 or a BEH Phenyl column is suitable for separating PMP derivatives.[8]

  • Mobile Phase A: 5-10 mM Ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient elution from low to high organic content.

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transitions for this compound-PMP and the internal standard.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical methods for galactose analysis. These values can be used as a benchmark for method development and validation.

Table 1: Performance of GC-MS Method with Aldonitrile Pentaacetate Derivatization

ParameterValueReference
Linearity Range0.1 - 5 µmol/L[3]
Limit of Quantification (LOQ)< 0.02 µmol/L[3]
Intra- and Inter-day CV< 15%[3]
Precision (CV) at 1-5 µmol/L0.22 - 7.17%[2]

Table 2: Performance of LC-based Methods for Galactose Analysis

ParameterValueMethodReference
Linearity Range1.00 - 500 µg/mLPMP Derivatization LC-MS/MS[8]
Linearity (R²)> 0.9990PMP Derivatization LC-MS/MS[7]
Recovery98.14 - 101.42%HPAEC-PAD[4]
Recovery93 - 98%Ion-Exchange Chromatography[10]
Recovery (with IS)93.6% ± 1.6% - 104.8% ± 5.2%3-NPH Derivatization LC-MS/MS[11]
Intra-day Precision (RSD)2.75%PMP Derivatization LC-MS/MS[7]

Conclusion

The choice of sample preparation and analytical technique for this compound depends on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation. The GC-MS method with aldononitrile pentaacetate derivatization offers high sensitivity and specificity, making it well-suited for studies requiring low detection limits. The LC-MS/MS methods, particularly after PMP derivatization, provide a robust and high-throughput alternative with excellent quantitative performance. For rapid screening, direct LC-MS/MS analysis with minimal sample processing can also be considered, though it may have limitations in sensitivity and chromatographic resolution of isomers. Proper validation of the chosen method is crucial to ensure accurate and reliable quantification of this compound in complex biological samples.

References

Application Note: Quantification of D-Galactose-¹³C₂ Enrichment in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the quantification of D-Galactose-¹³C₂ enrichment in biological samples. Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in vivo. D-galactose, a C-4 epimer of glucose, plays a crucial role in various biological processes, and its metabolism is of significant interest in studying congenital disorders like galactosemia and in understanding hepatic function.[1][2] This note outlines methodologies for sample preparation, and subsequent analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to accurately determine the level of ¹³C enrichment.

Metabolic Pathway of D-Galactose: The Leloir Pathway

D-galactose is primarily metabolized in the liver via the Leloir pathway, which converts it into glucose-1-phosphate, an intermediate in glycolysis.[2] The key enzymatic steps involve the phosphorylation of galactose, its conversion to a UDP-activated form, and subsequent epimerization to UDP-glucose.[2] Tracing the incorporation of ¹³C from labeled galactose through this pathway provides a dynamic view of galactose flux and overall carbohydrate metabolism.

Leloir_Pathway Figure 1: The Leloir Pathway for Galactose Metabolism cluster_reactants Figure 1: The Leloir Pathway for Galactose Metabolism Gal D-Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P Galactokinase (GALK) UDPGal UDP-Galactose Gal1P->UDPGal GALT Gal1P->ADP UDPGlc UDP-Glucose UDPGal->UDPGlc GALE UDPGal->Glc1P_out Glc1P Glucose-1-Phosphate UDPGlc->Glc1P UGP Glycolysis Glycolysis Glc1P->Glycolysis Phosphoglucomutase ATP->Gal1P UDPGlc_in->UDPGal

Caption: The Leloir Pathway for Galactose Metabolism.

Experimental and Analytical Workflow

The quantification of D-Galactose-¹³C₂ enrichment follows a structured workflow, from sample acquisition to final data analysis. This process ensures the integrity of the sample and the accuracy of the enrichment measurement.

Experimental_Workflow Figure 2: General Workflow for ¹³C Enrichment Analysis cluster_analysis Analytical Platforms A Biological Sample Collection (e.g., Plasma) B Internal Standard Spiking (e.g., D-[1-¹³C]galactose) A->B C Sample Pre-treatment (Deproteinization) B->C D Analyte Purification/ Derivatization C->D E Instrumental Analysis D->E F Data Acquisition (e.g., Mass Spectra, FID) E->F GCMS GC-MS E->GCMS LCIRMS LC-IRMS E->LCIRMS NMR NMR E->NMR G Data Processing (Peak Integration, Isotope Ratio) F->G H Enrichment Calculation & Reporting G->H

Caption: General Workflow for ¹³C Enrichment Analysis.

Detailed Experimental Protocols

Protocol 1: Plasma Sample Preparation for MS Analysis

This protocol is adapted from established stable-isotope dilution methods for D-galactose quantification in human plasma.[3][4]

  • Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Internal Standard: Prepare a stock solution of a suitable internal standard, such as D-[1-¹³C]galactose or D-[U-¹³C₆]Galactose, at a known concentration (e.g., 50 µmol/L).[3]

  • Deproteinization:

    • To 1 mL of plasma, add 20 µL of the internal standard solution.[3]

    • Add water to a final volume of 1.25 mL.[3]

    • Add 0.25 mL of 3 mol/L perchloric acid to precipitate proteins.[3]

    • Vortex and then centrifuge at 13,000 x g for 5 minutes at 4°C.[3]

  • Neutralization:

    • Transfer 1.2 mL of the supernatant to a new tube.

    • Add 0.2 mL of 2.5 mol/L KHCO₃ and 0.1 mL of 2.5 mol/L potassium phosphate buffer (pH 6.5) to neutralize the sample.[3]

    • Centrifuge at 13,000 x g to remove the KClO₄ precipitate.[3]

  • Glucose Removal (Optional but Recommended): To prevent interference, D-glucose can be removed by treatment with D-glucose oxidase.[4]

  • Purification: Purify the sample using sequential anion- and cation-exchange chromatography columns.[4] Elute the neutral hexose fraction with deionized water.

  • Lyophilization: Freeze-dry the purified eluate to obtain a residue ready for derivatization or reconstitution.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization: To enhance volatility for GC analysis, the dried sample residue must be derivatized. A common method is the preparation of aldononitrile pentaacetate derivatives.[3][4]

    • Dissolve the residue in a solution of hydroxylamine hydrochloride in pyridine.

    • Heat at 90°C for 30 minutes.

    • Cool and add acetic anhydride. Heat again at 90°C for 1 hour.

    • Evaporate the reagents under nitrogen and redissolve the final derivative in ethyl acetate for injection.[3]

  • GC-MS Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: A suitable capillary column (e.g., 30m DB-5ms).

    • Oven Program: Start at 150°C, ramp to 280°C.

    • Carrier Gas: Helium.

  • Mass Spectrometry:

    • Ionization: Positive Chemical Ionization (PCI).[4]

    • Analysis Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: For aldononitrile pentaacetate derivatives, monitor the [MH-60]⁺ ion intensities.[4]

      • m/z 328: Unlabeled (¹²C) D-galactose

      • m/z 329: D-galactose with a single ¹³C label (e.g., D-[1-¹³C]galactose internal standard).[4]

      • m/z 330: D-Galactose-¹³C₂ (the target analyte).

      • m/z 334: Uniformly labeled (U-¹³C₆) D-galactose (if used as an internal standard).[4]

Protocol 3: Analysis by Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS)

LC-IRMS can be used for sensitive measurement of ¹³C enrichment in plasma galactose and its conversion to glucose.[5][6]

  • Sample Preparation: Prepare samples as described in Protocol 1, though derivatization is not required. Minimal sample processing, such as ultrafiltration (30,000 MWCO), can be sufficient.[5] Spike samples with an internal standard such as L-fucose.[6]

  • LC Conditions:

    • Column: A carbohydrate-specific column (e.g., an amino-based column).

    • Mobile Phase: Acetonitrile/water gradient.

    • Flow Rate: Optimized for separation of galactose and glucose.

  • IRMS Analysis:

    • The LC eluent is directed to an interface that converts the analyte into CO₂ gas.

    • The IRMS measures the ratio of ¹³CO₂ to ¹²CO₂.

    • Correction: Due to the close elution of galactose and glucose, a correction routine is often necessary to accurately measure the enrichment of plasma glucose derived from the labeled galactose.[6]

Data Presentation and Analysis

The primary output is the mole percent enrichment (MPE), which quantifies the proportion of the labeled analyte relative to the total pool.

Calculation of Mole Percent Enrichment (MPE):

MPE is calculated from the measured ion intensities after correcting for the natural abundance of ¹³C. The ratio (R) of the labeled ion (e.g., m/z 330) to the unlabeled ion (m/z 328) is used.

  • R = (Intensity of m/z 330) / (Intensity of m/z 328)

  • MPE = (R / (1 + R)) x 100

A standard curve using known enrichment levels should be prepared to validate the linearity and accuracy of the measurements.

Table 1: Method Validation Parameters for D-Galactose Quantification by GC-MS

This table summarizes typical performance characteristics of the GC-MS method.

ParameterValueReference
Linearity Range0.1–5.0 µmol/L[4]
Limit of Quantification (LOQ)<0.02 µmol/L[4]
Within-Run CV (Low Conc.)<15%[4]
Between-Run CV (Low Conc.)<15%[4]
Within-Run CV (High Conc.)<10%[4]
Between-Run CV (High Conc.)<10%[4]
Table 2: Example Plasma D-Galactose Concentrations in Different Cohorts

Data obtained using a validated stable-isotope dilution GC-MS method demonstrates the ability to measure endogenous galactose levels.[4]

CohortNMean D-Galactose (µmol/L)Standard Deviation
Healthy Adults160.120.03
Diabetic Patients150.110.04
Patients with Galactosemia101.440.54
Heterozygous Parents50.170.07

Conclusion

The quantification of D-Galactose-¹³C₂ enrichment is a robust method for investigating carbohydrate metabolism in various physiological and pathological states. The protocols described herein, utilizing GC-MS and LC-IRMS, provide the sensitivity and specificity required for accurate determination of isotopic enrichment in complex biological matrices like plasma.[3][5] Careful sample preparation, including deproteinization and derivatization, is critical for achieving reliable and reproducible results.[4] These methods are invaluable tools for researchers and clinicians in the fields of metabolic research, diagnostics, and drug development.

References

Application Note: D-Galactose-13C-2 as an Internal Standard for Accurate Galactose Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract The precise quantification of D-galactose is critical in the diagnosis and monitoring of metabolic disorders such as galactosemia, as well as in various research and industrial applications. The stable isotope dilution method, utilizing mass spectrometry, is the gold standard for accuracy and precision in quantitative bioanalysis. This document provides detailed protocols and performance data for the use of D-Galactose-¹³C-2 (or its closely related labeled analogues) as an internal standard for the quantification of galactose and its metabolites in biological matrices. The use of a stable, isotopically labeled internal standard like D-Galactose-¹³C-2 corrects for variations in sample preparation and instrument response, ensuring highly reliable results.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (ID-MS) is a definitive analytical technique for quantifying a compound in a sample. The method relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard, e.g., D-Galactose-¹³C-2) to the sample. The labeled standard is chemically identical to the endogenous analyte and therefore behaves identically during sample extraction, derivatization, and ionization. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference. The concentration of the unknown analyte is then calculated from the measured ratio of the signals from the analyte and the internal standard.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Sample Biological Sample (Unknown Analyte Conc. 'A') Spike Add Known Amount of Internal Standard 'IS' (D-Galactose-¹³C-2) Sample->Spike Extract Extraction & Derivatization Spike->Extract MS Mass Spectrometry (GC/MS or LC-MS/MS) Extract->MS Ratio Measure Peak Area Ratio (Analyte / IS) MS->Ratio Cal Calibration Curve (Ratio vs. Concentration) Ratio->Cal Result Calculate Analyte Concentration 'A' Cal->Result

Caption: Principle of Isotope Dilution Analysis workflow.

Galactose Metabolism: The Leloir Pathway

D-galactose is primarily metabolized in the liver via the Leloir pathway to be converted into glucose.[1] This pathway is crucial for utilizing galactose from dietary sources like lactose.[2] Genetic defects in the enzymes of this pathway, particularly Galactose-1-Phosphate Uridylyltransferase (GALT), lead to the metabolic disorder galactosemia. Accurate measurement of galactose and its metabolite, galactose-1-phosphate (Gal-1-P), is essential for diagnosing and monitoring this condition.[3]

Leloir_Pathway Gal D-Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P GALK e1 e1 ATP ATP ADP ADP ATP->ADP UDPGal UDP-Galactose Gal1P->UDPGal GALT e2 e2 UDPGlc UDP-Glucose Glc1P Glucose-1-Phosphate UDPGlc->Glc1P Glycolysis Glycolysis / Glycogenesis Glc1P->Glycolysis UDPGal->UDPGlc GALE e3 e3

Caption: The Leloir Pathway for D-Galactose metabolism.

Experimental Protocols

An effective workflow is essential for accurate quantification. The general process involves sample collection, addition of the internal standard, sample clean-up and/or derivatization, followed by instrumental analysis.

Experimental_Workflow cluster_prep Preparation Details cluster_analysis Analysis Platforms start Start: Sample Collection (Erythrocytes, Plasma, etc.) add_is Spike with D-Galactose-¹³C-2 Internal Standard start->add_is prep Sample Preparation add_is->prep analysis Instrumental Analysis prep->analysis prot_precip Protein Precipitation (e.g., Acetonitrile) deriv Derivatization (e.g., TMS for GC/MS) prot_precip->deriv data Data Acquisition & Processing (Peak Integration, Ratio Calculation) analysis->data gcms GC/MS lcms LC-MS/MS quant Quantification using Calibration Curve data->quant end End: Report Concentration quant->end

Caption: General experimental workflow for galactose quantification.

Protocol 1: Quantification of Galactose-1-Phosphate in Erythrocytes by GC/MS

This protocol is adapted from methods developed for monitoring galactosemia by measuring Gal-1-P.[3][4] D-[2-¹³C]Gal-1-P is used as the internal standard.

A. Materials and Reagents

  • D-[2-¹³C]Galactose-1-Phosphate (Internal Standard)

  • Packed Red Blood Cells (Erythrocytes)

  • Perchloric Acid

  • Potassium Carbonate

  • Trimethylsilyl (TMS) derivatization reagent

  • GC/MS system

B. Sample Preparation

  • Lysis and Deproteinization: To a known volume of packed erythrocytes, add the internal standard (D-[2-¹³C]Gal-1-P). Add an equal volume of cold perchloric acid to precipitate proteins. Vortex and centrifuge.

  • Neutralization: Transfer the supernatant to a new tube and neutralize with potassium carbonate. Centrifuge to remove the precipitate.

  • Lyophilization: Freeze-dry the resulting supernatant.

  • Derivatization: Reconstitute the dried extract in a derivatization agent (e.g., TMS). Heat the mixture to ensure complete derivatization of the sugar phosphates.[3][4]

C. GC/MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: Use a suitable capillary column for sugar analysis.

    • Injection: Inject 1-2 µL of the derivatized sample.

    • Temperature Program: Implement a temperature gradient to separate the sugar phosphate derivatives.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI).

    • Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: Monitor characteristic ions for the TMS derivatives of Gal-1-P and the ¹³C-labeled internal standard. For example, a fragment ion at m/z 204 for Gal-1-P and m/z 205 for [2-¹³C]Gal-1-P can be used.[4]

D. Quantification

  • Generate a calibration curve by preparing standards with known concentrations of Gal-1-P and a fixed concentration of the internal standard.

  • Plot the ratio of the peak area of the analyte (m/z 204) to the peak area of the internal standard (m/z 205) against the concentration of Gal-1-P.[4]

  • Calculate the Gal-1-P concentration in the unknown samples using the regression equation from the calibration curve.

Protocol 2: Quantification of D-Galactose in Plasma by LC-MS/MS

This protocol is based on methods for analyzing monosaccharides in biological fluids.[5][6]

A. Materials and Reagents

  • D-Galactose-¹³C-2 (or other ¹³C-labeled galactose) Internal Standard

  • Plasma samples

  • Acetonitrile (ACN)

  • Ammonium formate

  • LC-MS/MS system with an amide-based column

B. Sample Preparation

  • Deproteinization: To a 100 µL plasma sample, add a known amount of the D-Galactose-¹³C-2 internal standard.

  • Add 3-4 volumes of cold acetonitrile to precipitate proteins.

  • Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the mobile phase starting condition (e.g., 90:10 ACN:Water).[5]

C. LC-MS/MS Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: HILIC or amide column (e.g., Waters BEH amide, 2.1 × 50 mm, 1.7 µm).[5]

    • Mobile Phase A: 5 mmol/L ammonium formate in 90/10 (v/v) acetonitrile/water.[5]

    • Mobile Phase B: 5 mmol/L ammonium formate in 50/50 (v/v) acetonitrile/water.[5]

    • Gradient: Run a gradient to separate galactose from other sugars.

    • Injection Volume: 10-20 µL.[5]

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electrospray Ionization (ESI), typically in negative mode for sugar phosphates or positive mode for native sugars.

    • Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Galactose (Analyte): Determine the specific precursor > product ion transition.

      • D-Galactose-¹³C-2 (IS): Determine the corresponding transition, which will have a mass shift in the precursor ion. For example, for [¹³C₂]-Gal-1-P, a transition of 261 > 79 has been used.[5]

D. Quantification

  • Construct a calibration curve using calibrators prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

  • Plot the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Determine the concentration of galactose in the samples from the calibration curve.

Performance Data

The use of stable isotope-labeled internal standards provides excellent analytical performance. The tables below summarize data from various studies quantifying galactose and its metabolites using these methods.

Table 1: GC/MS Method Performance

Analyte Matrix Linearity Range Intra-assay CV (%) Inter-assay CV (%) LoD / LoQ Reference
Galactose-1-P Erythrocytes Up to 2.5 mmol/L 2.2 - 8.8 2.2 - 8.8 LoD: 0.55 mg/L [3][4]
Galactose Plasma 0.1 - 5 µmol/L < 15 < 15 LoQ: < 0.02 µmol/L [6][7]
Galactitol Urine Up to 200 nmol 2.1 - 6.7 2.1 - 6.7 LoD: 1.75 mmol/mol Cr [8]

| Galactonate | Urine | Up to 200 nmol | 3.5 - 8.0 | 3.5 - 8.0 | LoD: 1.28 mmol/mol Cr |[8] |

Table 2: LC-MS/MS Method Performance

Analyte Matrix Linearity Range Notes Reference

| UDP-Galactose | Erythrocyte Lysate | 0.045 - 50 µmol/L | > 0.997 | Corresponds to GALT enzyme activity |[5] |

Conclusion

The use of D-Galactose-¹³C-2 as an internal standard in isotope dilution mass spectrometry methods provides a robust, specific, and highly accurate approach for the quantification of galactose and its related metabolites. These methods are suitable for a wide range of applications, from clinical diagnostics for diseases like galactosemia to metabolic research and quality control in the food industry. The detailed protocols and performance data presented here demonstrate the reliability and precision of this analytical strategy, making it an indispensable tool for researchers, clinicians, and drug development professionals.

References

Troubleshooting & Optimization

Technical Support Center: D-Galactose-13C-2 Metabolic Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Galactose-13C-2 metabolic tracer studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing, executing, and interpreting their experiments.

Section 1: Experimental Design and Tracer Selection

This section addresses common questions related to the initial planning of your metabolic tracer study.

FAQ: How do I select the optimal isotopic tracer for my study?

The choice of an isotopic tracer is critical as it directly influences the precision of estimated metabolic fluxes.[1][2] While this compound is specified, the principles of tracer selection are universal. Different tracers are optimal for interrogating different parts of central metabolism.

  • Glycolysis and Pentose Phosphate Pathway (PPP): Tracers labeled on the first or second carbon, such as [1,2-¹³C₂]glucose, generally provide the most precise estimates for these pathways.[1][2][3] Given that D-galactose is an epimer of D-glucose and enters glycolysis after conversion, this compound is a suitable choice for probing these pathways.

  • TCA Cycle: For analyzing the tricarboxylic acid (TCA) cycle, a uniformly labeled tracer like [U-¹³C₅]glutamine is often preferred as it provides better resolution for fluxes in the lower parts of metabolism.[1][2][3] When studying the fate of galactose carbons in the TCA cycle, co-labeling experiments with glutamine tracers can be highly informative.[4]

Table 1: Performance of Selected ¹³C Tracers for Different Metabolic Pathways

TracerTarget Pathway(s)Performance Notes
[1,2-¹³C₂]glucose Glycolysis, Pentose Phosphate Pathway (PPP)Provides the most precise flux estimates for these pathways and the overall network.[1][2][5]
[2-¹³C]glucose Glycolysis, PPPOutperforms the more commonly used [1-¹³C]glucose.[1][2]
[3-¹³C]glucose Pyruvate Oxidation, Glycolysis, PPPProvides good information on pyruvate oxidation and outperforms [1-¹³C]glucose.[1][2]
[U-¹³C₅]glutamine Tricarboxylic Acid (TCA) CycleEmerged as the preferred isotopic tracer for analysis of the TCA cycle.[1][2][3]
FAQ: What is the difference between steady-state and dynamic labeling experiments?

The type of experiment depends on the biological question you are asking.

  • Isotopic Steady-State: This is achieved when the isotopic enrichment of intracellular metabolites becomes constant over time.[4][6] This approach is used for calculating metabolic fluxes through a network at a stable state.[1][7] The time to reach steady state varies by pathway: glycolysis may take minutes, while the TCA cycle can take hours, and nucleotides up to 24 hours.[6] It is crucial to experimentally validate that steady state has been reached by sampling at multiple time points (e.g., 18 and 24 hours) and confirming identical isotopic labeling.[4]

  • Isotopically Instationary (Dynamic) Labeling: This involves repeated sampling during the transient phase before steady state is reached.[7] This method can provide additional information about intracellular pool sizes but requires more complex data analysis and computational effort.[7]

G Logical Flow: Choosing an Experimental Approach cluster_0 Experimental Goal cluster_1 Decision cluster_2 Methodology cluster_3 Considerations Goal Define Biological Question Decision Measure Stable Fluxes or Dynamic Pool Changes? Goal->Decision SteadyState Isotopic Steady-State MFA (Single or Multiple Time Points after SS) Decision->SteadyState Stable Fluxes Dynamic Isotopically Instationary MFA (Rapid, Repeated Sampling) Decision->Dynamic Dynamic Changes SS_Consider - Simpler data analysis - Requires validation of SS - Less info on pool sizes SteadyState->SS_Consider Dyn_Consider - Computationally intensive - Provides pool size data - Requires rapid sampling Dynamic->Dyn_Consider

Figure 1. Decision diagram for selecting a labeling approach.

Section 2: Sample Preparation and Analysis

This section provides guidance on sample handling and analytical methods, which are common sources of error.

Troubleshooting: Low or No ¹³C Enrichment Detected

One of the most common issues is the failure to detect significant labeling in metabolites of interest.

G Troubleshooting: Low Isotopic Enrichment Start Low / No ¹³C Enrichment Detected Q1 Is labeling time sufficient for the pathway of interest? Start->Q1 A1_Yes Increase labeling duration. Verify time to steady state. Q1->A1_Yes No Q2 Was the tracer concentration adequate in the medium? Q1->Q2 Yes End Re-run Experiment A1_Yes->End A2_Yes Verify tracer stock and final concentration in media. Q2->A2_Yes No Q3 Are there unlabeled sources of the same metabolite? Q2->Q3 Yes A2_Yes->End A3_Yes Use dialyzed serum or custom media to remove unlabeled sources. Q3->A3_Yes Yes Q4 Was metabolite extraction efficient and quenching rapid? Q3->Q4 No A3_Yes->End A4_Yes Optimize quenching and extraction protocols. Q4->A4_Yes No Q4->End Yes A4_Yes->End

Figure 2. Flowchart for diagnosing low isotopic enrichment.
FAQ: What are the best practices for metabolite extraction?

Proper harvesting of metabolites is critical to prevent the continuation of metabolic activity which can alter labeling patterns.

  • Quenching: Rapidly halt all enzymatic activity. This is typically done by aspirating the culture medium and immediately adding a cold solvent mixture (e.g., -80°C methanol or acetonitrile/water solution).

  • Extraction: After quenching, metabolites are extracted from the cells, often using a series of solvent washes. The specific solvent system depends on the polarity of the metabolites of interest.

  • Contamination: Be aware that small organic acids like succinate and malate are common contaminants.[8] It is essential to run procedural blanks to assess potential interference.[8]

Protocol: GC-MS Analysis of D-Galactose in Plasma

This protocol is adapted from a method for the sensitive determination of D-galactose in human plasma.[9]

  • Internal Standard: Add a known amount of a fully labeled standard, such as D-[U-¹³C₆]Galactose, to the plasma sample. This allows for accurate quantification.

  • Glucose Removal: Treat the plasma with D-glucose oxidase to eliminate the much more abundant D-glucose, which can interfere with the analysis.[9]

  • Purification: Purify the sample using ion-exchange chromatography to remove interfering compounds.[9]

  • Derivatization: Prepare aldononitrile pentaacetate derivatives of the galactose molecules. This step makes the sugars volatile and suitable for gas chromatography.[9]

  • GC-MS Analysis:

    • Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

    • Ionization Mode: Positive chemical ionization is often used.[9]

    • Monitoring: Monitor specific mass-to-charge (m/z) ratios to assess the enrichment of different isotopologues. For example, one might monitor m/z 328 for the unlabeled galactose, and other specific m/z values for the ¹³C-labeled versions.[9]

Table 2: Example Plasma D-Galactose Concentrations Measured by GC-MS

Subject GroupMean D-Galactose (μmol/L)Standard Deviation (SD)
Healthy Adults (n=16)0.120.03
Diabetic Patients (n=15)0.110.04
Patients with Galactosemia (n=10)1.440.54
Source: Adapted from Schadewaldt et al. (2000)[9]

Section 3: Data Interpretation and Flux Analysis

This section covers challenges related to interpreting your mass spectrometry data and performing metabolic flux analysis (MFA).

FAQ: My data needs correction for natural isotope abundance. How is this done?

All naturally occurring elements have heavy isotopes (e.g., carbon has a natural abundance of ~1.1% ¹³C).[6] This natural abundance contributes to the mass isotopomer distribution (MID) and must be corrected to accurately determine the enrichment from the tracer.

  • Correction Software: Several software packages and algorithms are available to perform this correction systematically.[6][10]

  • Importance: Proper correction is critical, especially when looking for small changes in labeling or when the expected enrichment is low (e.g., M+1 signals from the pentose phosphate pathway).[6]

Workflow: From Raw Data to Metabolic Fluxes

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a model-based technique used to quantify intracellular fluxes.[4][11] The overall workflow involves several key steps.

G General Workflow for a ¹³C Metabolic Flux Analysis Study Design 1. Experimental Design - Select Tracer (e.g., D-Galactose-¹³C-2) - Determine Labeling Time Experiment 2. Tracer Experiment - Cell Culture with Labeled Substrate - Harvest Samples Design->Experiment Measure 3. Isotopic Labeling Measurement - GC-MS or LC-MS Analysis - Determine Mass Isotopomer Distributions Experiment->Measure Rates 4. Measure External Rates - Substrate Uptake (Galactose) - Product Secretion (Lactate) Experiment->Rates FluxEst 6. Flux Estimation - Use Software (e.g., INCA, 13CFLUX2) - Minimize Error between Measured and Simulated Data Measure->FluxEst Rates->FluxEst Model 5. Construct Metabolic Model - Define Biochemical Reactions - Atom Transitions Model->FluxEst Stats 7. Statistical Analysis - Goodness-of-Fit - Calculate Confidence Intervals FluxEst->Stats Interpret 8. Biological Interpretation - Generate Flux Maps - Formulate New Hypotheses Stats->Interpret

Figure 3. A comprehensive workflow for ¹³C-MFA studies.
Troubleshooting: Inaccurate Flux Estimations or Poor Model Fit

If the statistical analysis shows a poor fit between your experimental data and the model-simulated data, several issues could be the cause:

  • Incomplete Metabolic Model: The model may be missing a key metabolic pathway that is active in your system. For example, some cancer cells utilize alternative pathways for glucose metabolism that are not part of standard models.[4]

  • Incorrect Atom Transitions: The assumed carbon atom mappings for the biochemical reactions in your model may be incorrect.

  • Measurement Errors: Inaccurate measurements of either the isotopic labeling or the external uptake/secretion rates can lead to poor fits.[4]

  • Violation of Assumptions: The assumption of metabolic and isotopic steady state may not be valid for your experiment.[4] It is crucial to verify this experimentally.

References

Optimizing D-Galactose-13C-2 concentration for cell labeling.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing D-Galactose-13C-2 concentration for cell labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture?

A1: A general starting point for this compound labeling is in the low millimolar (mM) range. Based on studies using radiolabeled galactose, a concentration of 0.3 mM can be a good initial concentration to test for cell lines like HEK293. However, the optimal concentration is highly cell-type dependent and should be determined empirically.

Q2: How long should I incubate my cells with this compound?

A2: Incubation time is a critical parameter that influences the extent of label incorporation. A time-course experiment is highly recommended. Start with a range of time points, for example, 4, 8, 12, 24, and 48 hours, to determine the optimal incubation period for your specific cell line and experimental goals. Some studies have shown significant incorporation within 24 hours.

Q3: Can this compound be toxic to my cells?

A3: High concentrations of D-galactose have been shown to induce oxidative stress and cellular senescence in various cell lines. While the isotopic label itself is not toxic, the overall concentration of galactose is a key factor. It is crucial to perform a dose-response experiment to assess the cytotoxicity of this compound on your specific cell line. Monitor cell viability using methods like MTT or trypan blue exclusion assays.

Q4: My labeling efficiency with this compound is low. What are the possible reasons?

A4: Low incorporation of this compound can be due to several factors:

  • Suboptimal Concentration: The concentration of the labeled galactose may be too low.

  • Short Incubation Time: The incubation period may not be sufficient for significant uptake and metabolism.

  • Cell Line-Specific Metabolism: Some cell lines may have a lower capacity to transport and metabolize galactose.

  • Competition with Glucose: High levels of glucose in the culture medium can inhibit galactose uptake and metabolism. Consider reducing the glucose concentration or using a glucose-free medium if your cells can tolerate it.

  • Inefficient Secondary Metabolic Pathways: In some cells, the incorporation of galactose relies on secondary pathways which may not be highly active.

Q5: How can I confirm the incorporation of this compound into my cells?

A5: The incorporation of the 13C label can be detected and quantified using analytical techniques such as:

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze the mass isotopomer distribution of metabolites and macromolecules, confirming the presence of the 13C label.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR can directly detect the presence of the 13C isotope in various molecules, providing structural information about the labeled compounds.

Troubleshooting Guides

Issue 1: High Cell Death or Low Viability After Labeling
Possible Cause Recommended Solution
Galactose Toxicity Perform a dose-response curve with unlabeled D-galactose to determine the maximum non-toxic concentration for your cell line. Use this as the upper limit for your this compound concentration.
Nutrient Depletion Ensure that the culture medium has sufficient levels of other essential nutrients, especially if using a modified medium with reduced glucose.
Contamination Check for microbial contamination in your cell culture, as this can lead to cell death.
Issue 2: Low or No Detectable 13C Incorporation
Possible Cause Recommended Solution
Suboptimal Concentration or Incubation Time Systematically increase the concentration of this compound and/or the incubation time. Refer to the optimization protocol below.
Glucose Competition Reduce the concentration of glucose in the culture medium. Test a range of glucose concentrations to find a balance between cell health and galactose uptake. In some cases, a glucose-free medium supplemented with other carbon sources might be necessary.
Inefficient Galactose Metabolism Some cell lines may have inherently low expression of galactose transporters or metabolic enzymes. Consider using a different cell line if possible or genetically engineering your current line to enhance galactose metabolism.
Analytical Sensitivity Ensure that your analytical method (MS or NMR) is sensitive enough to detect low levels of 13C incorporation. Optimize your instrument parameters for sensitivity.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound
  • Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Preparation of Labeling Media: Prepare a series of culture media containing different concentrations of this compound. A suggested range to test is 0.1 mM, 0.5 mM, 1 mM, 2 mM, and 5 mM. If your standard medium contains glucose, prepare a parallel set of media with reduced (e.g., 1 g/L) or no glucose.

  • Labeling: Remove the standard culture medium and replace it with the prepared labeling media.

  • Incubation: Incubate the cells for a fixed period, for example, 24 hours.

  • Cell Viability Assessment: At the end of the incubation period, assess cell viability for each concentration using a standard method (e.g., MTT assay).

  • Sample Collection and Analysis: Harvest the cells and prepare them for your chosen analytical method (MS or NMR) to determine the level of 13C incorporation.

  • Data Analysis: Plot cell viability and 13C incorporation against the this compound concentration to identify the optimal concentration that provides good labeling with minimal cytotoxicity.

Protocol 2: Time-Course Experiment for this compound Labeling
  • Cell Seeding: Seed cells in multiple plates or wells to allow for harvesting at different time points.

  • Labeling: Replace the standard culture medium with the labeling medium containing the optimized concentration of this compound determined from Protocol 1.

  • Incubation and Harvesting: Incubate the cells and harvest individual plates/wells at various time points (e.g., 4, 8, 12, 24, 48, and 72 hours).

  • Sample Preparation and Analysis: Process the harvested cells for MS or NMR analysis to measure the extent of 13C incorporation at each time point.

  • Data Analysis: Plot the 13C incorporation as a function of time to determine the time required to reach a steady-state labeling or the desired level of incorporation for your experiment.

Data Presentation

Table 1: Example Dose-Response Data for this compound Labeling

This compound (mM)Cell Viability (%)Relative 13C Incorporation (%)
0.198 ± 315 ± 2
0.595 ± 445 ± 5
1.092 ± 578 ± 6
2.085 ± 695 ± 4
5.060 ± 898 ± 3

Table 2: Example Time-Course Data for this compound Labeling (at 1 mM)

Incubation Time (hours)Relative 13C Incorporation (%)
425 ± 3
855 ± 4
1275 ± 5
2492 ± 3
4895 ± 2
7296 ± 2

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_optimization Optimization CellSeeding Seed Cells PrepareMedia Prepare Labeling Media (Varying [D-Gal-13C-2]) CellSeeding->PrepareMedia Labeling Incubate with D-Gal-13C-2 PrepareMedia->Labeling TimeCourse Harvest at Multiple Time Points Labeling->TimeCourse Viability Assess Cell Viability TimeCourse->Viability Analysis Sample Prep for MS or NMR TimeCourse->Analysis Optimize Determine Optimal Concentration & Time Viability->Optimize Data Analyze 13C Incorporation Analysis->Data Data->Optimize

Caption: Workflow for optimizing this compound labeling.

Troubleshooting_Low_Incorporation cluster_causes Potential Causes cluster_solutions Solutions Start Low 13C Incorporation ConcTime Suboptimal [Conc] or Incubation Time Start->ConcTime Glucose Glucose Competition Start->Glucose Metabolism Low Metabolic Activity Start->Metabolism Optimize Optimize [Conc] & Time ConcTime->Optimize ModifyMedia Reduce or Remove Glucose Glucose->ModifyMedia ChangeCells Use Different Cell Line Metabolism->ChangeCells Galactose_Metabolism Extracellular Extracellular This compound Intracellular Intracellular This compound Extracellular->Intracellular Galactose Transporter Gal1P Galactose-1-P-13C Intracellular->Gal1P Galactokinase UDPGal UDP-Galactose-13C Gal1P->UDPGal GALT UDPGlc UDP-Glucose-13C UDPGal->UDPGlc GALE Glycoconjugates Labeled Glycoproteins & Glycolipids UDPGal->Glycoconjugates UDPGlc->Glycoconjugates

Troubleshooting low signal intensity in D-Galactose-13C-2 NMR.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low signal intensity in D-Galactose-13C-2 Nuclear Magnetic Resonance (NMR) experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am not seeing a signal, or the signal for my this compound is very weak. What are the most common causes?

A1: Low signal intensity in 13C NMR is a common challenge due to the inherently low sensitivity of the 13C nucleus compared to 1H.[1] For isotopically labeled compounds like this compound, several factors could be contributing to a weak or absent signal. These can be broadly categorized into sample preparation issues and incorrect NMR acquisition parameters.

Q2: How critical is sample concentration for this compound NMR?

A2: Sample concentration is a critical factor. Due to the low natural abundance of 13C, a sufficient concentration of the labeled molecule is necessary for a strong signal. For 13C NMR of carbohydrates, a higher concentration is generally better.

ParameterRecommendationRationale
Concentration 10-50 mg/mLTo ensure a sufficient number of 13C nuclei are present in the active volume of the NMR tube.
Solvent Volume 0.5-0.7 mLTo ensure the sample fills the detection coil of the NMR probe.

Q3: What are the key considerations for sample preparation?

A3: Proper sample preparation is crucial for obtaining a high-quality spectrum. Here are some key points:

  • Purity: Ensure your this compound sample is free from paramagnetic impurities, which can cause significant line broadening and signal loss.

  • Solvent: Use high-quality deuterated solvents (e.g., D₂O for galactose). Ensure the solvent is free of particulate matter.

  • NMR Tubes: Always use clean, high-quality NMR tubes to avoid signal distortion.

  • Dissolution: Ensure the sample is fully dissolved. Incomplete dissolution can lead to a lower effective concentration and poor magnetic field homogeneity.

  • Filtering: If any solid particles are present after dissolution, filter the sample into the NMR tube.

Q4: My sample is properly prepared, but the signal is still weak. Which NMR acquisition parameters should I check?

A4: Optimizing the acquisition parameters is essential for maximizing the signal-to-noise ratio. The following parameters are particularly important for 13C NMR of labeled sugars:

ParameterRecommended SettingPurpose & Explanation
Pulse Angle 30-45°A smaller flip angle allows for a shorter relaxation delay, enabling more scans in a given time, which improves the signal-to-noise ratio.
Relaxation Delay (d1) 1-2 secondsAllows for sufficient relaxation of the 13C nucleus between pulses. For labeled carbons, T1 relaxation times can be long.[2]
Acquisition Time (aq) 1-2 secondsA longer acquisition time can improve resolution, but a balance with the relaxation delay is needed to optimize the overall experiment time.
Number of Scans (ns) >1024Due to the low sensitivity of 13C NMR, a large number of scans is often required to achieve an adequate signal-to-noise ratio.
Proton Decoupling OnRemoves 1H-13C coupling, which simplifies the spectrum to single peaks and can provide a Nuclear Overhauser Effect (NOE) enhancement of the 13C signal.

Q5: I suspect issues with the isotopic labeling of my this compound. How can this affect the signal?

A5: Issues with isotopic labeling can directly impact your results:

  • Incomplete Labeling: If the isotopic enrichment at the C-2 position is lower than expected, the signal will be proportionally weaker.

  • Isotope Effects on Chemical Shifts: The presence of a 13C isotope can cause small shifts in the resonance frequencies of neighboring protons, which is a known phenomenon.[3] While this doesn't directly cause low signal intensity, it can complicate spectral analysis if not anticipated.

Experimental Protocols

Standard Protocol for this compound NMR

This protocol outlines the key steps for acquiring a standard 1D 13C NMR spectrum of this compound.

  • Sample Preparation:

    • Weigh 25 mg of this compound and dissolve it in 0.6 mL of D₂O.

    • Vortex the sample until the solid is completely dissolved.

    • If any particulates are visible, filter the solution through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the D₂O.

    • Shim the magnetic field to achieve good homogeneity.

  • Acquisition Parameters (starting point):

    • Experiment: 1D 13C with proton decoupling.

    • Pulse Program: A standard zgpg30 or similar is a good starting point.

    • Pulse Angle (p1): ~30 degrees.

    • Relaxation Delay (d1): 2.0 seconds.

    • Acquisition Time (aq): 1.5 seconds.

    • Number of Scans (ns): 1024 (can be increased as needed).

    • Temperature: 298 K.

  • Data Processing:

    • Apply an exponential multiplication window function with a line broadening factor of 1-2 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum. The C-2 signal of the alpha-anomer of D-galactose is expected around 69.8 ppm and the beta-anomer around 73.4 ppm.

Visualizations

Troubleshooting Workflow for Low Signal Intensity

TroubleshootingWorkflow Troubleshooting Low Signal Intensity in this compound NMR Start Low or No Signal Observed CheckSamplePrep Review Sample Preparation Start->CheckSamplePrep CheckConcentration Is Concentration >10 mg/mL? CheckSamplePrep->CheckConcentration IncreaseConcentration Increase Sample Concentration CheckConcentration->IncreaseConcentration No CheckPurity Check for Paramagnetic Impurities CheckConcentration->CheckPurity Yes CheckAcquisitionParams Review Acquisition Parameters IncreaseConcentration->CheckAcquisitionParams PurifySample Purify Sample CheckPurity->PurifySample Impurities Suspected CheckPurity->CheckAcquisitionParams Sample is Pure PurifySample->CheckAcquisitionParams CheckPulseAngle Is Pulse Angle 30-45°? CheckAcquisitionParams->CheckPulseAngle AdjustPulseAngle Set Pulse Angle to 30° CheckPulseAngle->AdjustPulseAngle No CheckRelaxationDelay Is Relaxation Delay (d1) >1s? CheckPulseAngle->CheckRelaxationDelay Yes AdjustPulseAngle->CheckRelaxationDelay IncreaseDelay Increase d1 to 2s CheckRelaxationDelay->IncreaseDelay No CheckNumScans Is Number of Scans (ns) >1024? CheckRelaxationDelay->CheckNumScans Yes IncreaseDelay->CheckNumScans IncreaseScans Increase Number of Scans CheckNumScans->IncreaseScans No CheckDecoupling Is Proton Decoupling On? CheckNumScans->CheckDecoupling Yes IncreaseScans->CheckDecoupling TurnOnDecoupling Enable Proton Decoupling CheckDecoupling->TurnOnDecoupling No ConsultExpert Consult NMR Facility Manager CheckDecoupling->ConsultExpert Yes, Still Low Signal TurnOnDecoupling->ConsultExpert ParameterRelationships Interplay of Key 13C NMR Parameters SignalToNoise Signal-to-Noise Ratio (S/N) NumScans Number of Scans (ns) NumScans->SignalToNoise Increases TotalTime Total Experiment Time NumScans->TotalTime Increases RelaxationDelay Relaxation Delay (d1) RelaxationDelay->SignalToNoise Affects signal intensity per scan RelaxationDelay->TotalTime Increases PulseAngle Pulse Angle PulseAngle->RelaxationDelay Shorter d1 possible with smaller angle Concentration Sample Concentration Concentration->SignalToNoise Increases

References

Technical Support Center: Correcting for Natural 13C Abundance in Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for natural 13C abundance in stable isotope labeling experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for the natural abundance of 13C in labeling experiments?
Q2: What is a Mass Isotopomer Distribution (MID) and how does natural abundance affect it?

A: A mass isotopomer is a molecule that differs in the number of isotopic atoms it contains.[5] The Mass Isotopomer Distribution (MID) is the collection of these mass isotopomers for a given metabolite, each differing by one atomic mass unit.[1] For a molecule with 'n' carbon atoms, there can be up to n+1 mass isotopomers.[1]

Natural abundance of stable isotopes, particularly 13C, means that even in an unlabeled sample, a fraction of the molecules will contain one or more 13C atoms. This results in M+1, M+2, etc., peaks in the mass spectrum. When a 13C-labeled tracer is introduced, the resulting MID is a combination of the labeling from the tracer and the pre-existing natural abundance. The goal of the correction is to remove the contribution of the naturally occurring isotopes to reveal the true isotopic enrichment from the tracer.[1][2]

Q3: What are the primary methods for performing natural abundance correction?

A: The correction is typically performed using computational algorithms that employ a correction matrix.[6][7] This matrix accounts for the probability of finding a certain number of naturally occurring heavy isotopes in a molecule based on its elemental composition. The observed (measured) MID is then mathematically transformed to a corrected MID that represents the isotopic enrichment from the tracer alone.[1][3] Several software tools are available that implement these correction algorithms.[8][9]

Q4: What information is essential to perform an accurate natural abundance correction?

A: To perform an accurate correction, you need the following:

  • The complete chemical formula of the metabolite (and any derivatization agents used for analysis). This is necessary to calculate the expected natural abundance of all isotopes (C, H, N, O, S, etc.).[4][5]

  • The measured (raw) mass isotopomer distribution of your metabolite from the mass spectrometer. [10]

  • The isotopic purity of the 13C-labeled tracer. Tracers are often not 100% pure, and this impurity needs to be accounted for in the correction.[3]

Q5: Are there readily available software tools for this correction?

A: Yes, several software packages and tools are available to perform natural abundance correction. Some commonly used tools include:

  • IsoCor: A software that corrects MS data in isotope labeling experiments.[9]

  • AccuCor2: An R-based tool designed for dual-isotope tracer experiments (e.g., 13C-15N).[2]

  • INCA: A MATLAB-based toolbox for metabolic flux analysis that includes correction functionalities.[8]

Troubleshooting Guide

Problem: My corrected data shows negative values for some mass isotopomers.
  • Possible Cause 1: Incorrect Chemical Formula. The correction algorithms heavily rely on the precise elemental composition of the metabolite and any derivatives. An incorrect formula will lead to an inaccurate correction matrix and can result in negative values.

    • Solution: Double-check the chemical formula of your metabolite, including any atoms added during derivatization for GC-MS analysis.[4][5]

  • Possible Cause 2: Over-correction due to High-Resolution Data. Some correction algorithms, when applied to high-resolution mass spectrometry data, might over-correct, leading to artifacts like negative peaks.[2]

    • Solution: Ensure the software you are using is appropriate for the resolution of your mass spectrometer. Some tools, like AccuCor2, are designed to handle high-resolution data in a resolution-dependent manner.[2]

  • Possible Cause 3: Issues with Background Subtraction. Inaccurate background subtraction during the initial data processing can distort the raw MIDs, which then leads to errors in the correction.

    • Solution: Review your peak integration and background subtraction procedures to ensure they are accurate.

Problem: The calculated isotopic enrichment in my corrected data is higher than theoretically possible.
  • Possible Cause 1: Tracer Impurity Not Accounted For. The purity of the 13C-labeled substrate can significantly impact the results. If the tracer is less than 100% pure, this needs to be factored into the correction.[3]

    • Solution: Use the measured isotopic purity of your tracer as an input for the correction algorithm. If this information is not available from the supplier, it may need to be measured independently.[10]

  • Possible Cause 2: Isotopic Fractionation. Natural processes can sometimes lead to slight variations in the natural abundance of isotopes, a phenomenon known as isotopic fractionation.[11] While often a minor effect in cell culture experiments, it can become significant in some contexts.

    • Solution: This is a complex issue that may require more advanced modeling. For most standard experiments, ensuring accurate inputs for the chemical formula and tracer purity is the primary focus.

Data Presentation

Table 1: Natural Abundance of Key Isotopes

ElementIsotopeNatural Abundance (%)
Carbon12C~98.9%
13C~1.1%
Hydrogen1H~99.98%
2H (D)~0.015%
Nitrogen14N~99.6%
15N~0.4%
Oxygen16O~99.76%
17O~0.04%
18O~0.2%

Table 2: Example of Mass Isotopomer Distribution (MID) Correction for a 3-Carbon Metabolite

Mass IsotopomerObserved MID (Raw Data)Corrected MID (For Tracer Enrichment)
M+045%50%
M+135%30%
M+215%15%
M+35%5%

Note: These are illustrative values to demonstrate the shift in distribution after correction.

Experimental Protocols

General Protocol for a 13C Labeling Experiment and Data Correction
  • Experimental Design: Select the appropriate 13C-labeled tracer (e.g., [U-13C6]glucose) and labeling duration based on the metabolic pathways of interest.[12]

  • Cell Culture and Labeling: Culture cells in a defined medium. At the desired time point, switch to a medium containing the 13C-labeled substrate and incubate for the determined duration.[1]

  • Metabolite Extraction: Quench metabolism rapidly and extract metabolites from the cells.

  • Sample Analysis: Analyze the metabolite extracts using mass spectrometry (e.g., GC-MS or LC-MS) to obtain the mass spectra for the metabolites of interest.[1]

  • Data Acquisition: Integrate the peak areas for each mass isotopomer of a target metabolite to get the raw Mass Isotopomer Distribution (MID).[10]

  • Natural Abundance Correction: a. Input the raw MID and the chemical formula of the metabolite (including any derivatization agents) into a correction software (e.g., IsoCor, AccuCor2).[9] b. Input the isotopic purity of the 13C tracer.[3] c. Run the correction algorithm to obtain the corrected MID, which reflects the enrichment solely from the labeled tracer.[1]

  • Downstream Analysis: Use the corrected MIDs for metabolic flux analysis or to interpret relative pathway activities.[1][9]

Visualizations

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Processing cluster_3 Interpretation Cell Culture Cell Culture Isotope Labeling Isotope Labeling Cell Culture->Isotope Labeling Introduce 13C Tracer Metabolite Extraction Metabolite Extraction Isotope Labeling->Metabolite Extraction MS Analysis MS Analysis Raw Data (MID) Raw Data (MID) MS Analysis->Raw Data (MID) Correction for Natural Abundance Correction for Natural Abundance Raw Data (MID)->Correction for Natural Abundance Corrected Data (MID) Corrected Data (MID) Correction for Natural Abundance->Corrected Data (MID) Metabolic Flux Analysis Metabolic Flux Analysis Corrected Data (MID)->Metabolic Flux Analysis G Measured MID Measured MID Correction Algorithm Correction Algorithm Measured MID->Correction Algorithm Corrected MID Corrected MID Correction Algorithm->Corrected MID Chemical Formula Chemical Formula Chemical Formula->Correction Algorithm Tracer Purity Tracer Purity Tracer Purity->Correction Algorithm G U-13C6-Glucose U-13C6-Glucose G6P G6P U-13C6-Glucose->G6P 6 13C F6P F6P G6P->F6P Pyruvate Pyruvate F6P->Pyruvate 3 13C Lactate Lactate Pyruvate->Lactate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA 2 13C Citrate Citrate Acetyl-CoA->Citrate TCA Cycle

References

Technical Support Center: Improving Metabolic Flux Calculations with D-Galactose-¹³C-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing D-Galactose-¹³C-2 in metabolic flux analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to enhance the accuracy of their metabolic flux calculations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why should I use D-Galactose-¹³C-2 as a tracer in my metabolic flux analysis experiments?

A1: D-Galactose-¹³C-2 is a valuable tool for probing specific aspects of cellular metabolism. When cells metabolize D-galactose, it primarily enters the central carbon metabolism through the Leloir pathway, where it is converted to glucose-1-phosphate.[1][2][3][4][5] This allows for the investigation of:

  • Galactose-specific metabolic pathways: Directly tracing the fate of galactose carbons.

  • The Leloir pathway activity: Quantifying the flux through this specific pathway.[1][2][3][4][5]

  • Interactions between galactose and glucose metabolism: Understanding how these two sugars are co-metabolized.

Q2: How does the metabolism of D-Galactose-¹³C-2 differ from that of ¹³C-labeled glucose?

A2: While ¹³C-labeled glucose directly enters glycolysis, D-Galactose-¹³C-2 first needs to be converted to glucose-1-phosphate via the Leloir pathway.[1][2][3][4][5] This introduces a different entry point of the ¹³C label into the central carbon metabolism. The label from D-Galactose-¹³C-2 at the C2 position will be transferred to the C2 position of glucose-1-phosphate. Subsequent isomerization to glucose-6-phosphate and entry into glycolysis and the pentose phosphate pathway (PPP) will then proceed similarly to how it would from glucose. Understanding this initial conversion is crucial for accurate data interpretation.

Q3: What are the key enzymes involved in the Leloir pathway?

A3: The main enzymes in the Leloir pathway are:

  • Galactokinase (GALK): Phosphorylates galactose to galactose-1-phosphate.[3][5]

  • Galactose-1-phosphate uridylyltransferase (GALT): Transfers a UMP group from UDP-glucose to galactose-1-phosphate, forming UDP-galactose and glucose-1-phosphate.[3][5]

  • UDP-galactose 4-epimerase (GALE): Interconverts UDP-galactose and UDP-glucose.[1][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with D-Galactose-¹³C-2.

Problem Potential Cause(s) Recommended Solution(s)
Low ¹³C enrichment in downstream metabolites 1. Inefficient uptake of D-Galactose-¹³C-2 by the cells.2. Low activity of the Leloir pathway enzymes.3. High concentration of unlabeled glucose in the medium competing with galactose metabolism.1. Verify galactose transporter expression in your cell line. Optimize tracer concentration and incubation time.2. Confirm the expression and activity of GALK, GALT, and GALE in your experimental system.3. Reduce or eliminate unlabeled glucose from the culture medium during the labeling experiment. If glucose is essential, use a minimal concentration and account for it in your metabolic model.
Unexpected labeling patterns in glycolytic or PPP intermediates 1. Isotopic scrambling or unexpected metabolic exchange reactions.2. Contribution from alternative galactose metabolism pathways.3. Incorrect assumptions in the metabolic network model.[6]1. Carefully analyze the mass isotopomer distributions of key metabolites to identify potential scrambling. Refine your metabolic model to include known exchange reactions.2. Investigate the potential activity of alternative pathways like the De Ley-Doudoroff pathway, if applicable to your organism.3. Review and validate your metabolic network model. Ensure all relevant reactions and atom transitions are correctly represented.[6][7]
Difficulty in separating and quantifying ¹³C-labeled galactose and glucose metabolites Chromatographic co-elution of isomers (e.g., glucose-6-phosphate and galactose-6-phosphate).Optimize your chromatography method (e.g., gradient, column chemistry) to improve the separation of sugar phosphates. Consider derivatization techniques to enhance separation and detection by GC-MS.
High variance in replicate measurements 1. Inconsistent cell culture conditions.2. Variability in sample quenching and extraction.3. Analytical instrument instability.1. Ensure highly consistent cell seeding densities, media composition, and incubation times across all replicates.2. Standardize and optimize your quenching and metabolite extraction procedures to minimize metabolic activity post-harvest and ensure complete extraction.3. Regularly perform instrument calibration and quality control checks to ensure consistent performance.

Experimental Protocols

Protocol 1: ¹³C Labeling Experiment with D-Galactose-¹³C-2

This protocol outlines the general steps for a steady-state isotope labeling experiment.

1. Cell Culture and Media Preparation:

  • Culture cells to the desired density in standard growth medium.
  • Prepare the labeling medium by replacing the standard carbon source with D-Galactose-¹³C-2 at the desired concentration. Ensure the labeling medium is otherwise identical to the standard growth medium.

2. Isotope Labeling:

  • Aspirate the standard growth medium from the cell culture plates.
  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled carbon source.
  • Add the pre-warmed labeling medium containing D-Galactose-¹³C-2 to the cells.
  • Incubate the cells for a sufficient duration to reach isotopic steady state. This time should be determined empirically for your specific cell line and experimental conditions (typically several cell doubling times).

3. Metabolite Quenching and Extraction:

  • Rapidly aspirate the labeling medium.
  • Immediately add a cold quenching solution (e.g., 80% methanol at -80°C) to arrest all enzymatic activity.
  • Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.
  • Perform metabolite extraction by repeated freeze-thaw cycles or sonication.
  • Centrifuge the cell lysate at high speed to pellet cell debris.
  • Collect the supernatant containing the polar metabolites.

4. Sample Analysis by Mass Spectrometry (GC-MS or LC-MS):

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
  • Derivatize the samples if necessary for GC-MS analysis.
  • Reconstitute the samples in a suitable solvent for injection into the mass spectrometer.
  • Analyze the samples using an established method for the detection and quantification of central carbon metabolites.

Protocol 2: Data Analysis Workflow

1. Raw Data Processing:

  • Process the raw mass spectrometry data to obtain the mass isotopomer distributions (MIDs) for each measured metabolite.
  • Correct the MIDs for the natural abundance of ¹³C.

2. Metabolic Flux Calculation:

  • Use a software package designed for ¹³C-MFA (e.g., INCA, Metran, OpenMebius).[8]
  • Input the corrected MIDs, the metabolic network model, and any measured extracellular fluxes (e.g., galactose uptake, lactate secretion).
  • Perform a parameter estimation to determine the intracellular fluxes that best fit the experimental data.

3. Statistical Analysis:

  • Assess the goodness-of-fit of the model to the data using statistical tests such as the chi-squared test.[9]
  • Calculate confidence intervals for the estimated fluxes to determine their precision.

Visualizations

Metabolic Pathways

Leloir_Pathway cluster_0 Leloir Pathway cluster_1 Glycolysis Entry D-Galactose D-Galactose Galactose-1-Phosphate Galactose-1-Phosphate D-Galactose->Galactose-1-Phosphate GALK UDP-Galactose UDP-Galactose Galactose-1-Phosphate->UDP-Galactose GALT UDP-Glucose UDP-Glucose UDP-Galactose->UDP-Glucose GALE Glucose-1-Phosphate Glucose-1-Phosphate UDP-Glucose->Glucose-1-Phosphate GALT Glucose-6-Phosphate Glucose-6-Phosphate Glucose-1-Phosphate->Glucose-6-Phosphate PGM Fructose-6-Phosphate Fructose-6-Phosphate Glucose-6-Phosphate->Fructose-6-Phosphate Experimental_Workflow Cell Culture Cell Culture Isotope Labeling\n(D-Galactose-13C-2) Isotope Labeling (this compound) Cell Culture->Isotope Labeling\n(this compound) Metabolite Quenching Metabolite Quenching Isotope Labeling\n(this compound)->Metabolite Quenching Metabolite Extraction Metabolite Extraction Metabolite Quenching->Metabolite Extraction MS Analysis\n(GC-MS or LC-MS) MS Analysis (GC-MS or LC-MS) Metabolite Extraction->MS Analysis\n(GC-MS or LC-MS) Data Processing\n(MID Calculation) Data Processing (MID Calculation) MS Analysis\n(GC-MS or LC-MS)->Data Processing\n(MID Calculation) Flux Calculation\n(13C-MFA Software) Flux Calculation (13C-MFA Software) Data Processing\n(MID Calculation)->Flux Calculation\n(13C-MFA Software) Statistical Analysis\n(Goodness-of-fit) Statistical Analysis (Goodness-of-fit) Flux Calculation\n(13C-MFA Software)->Statistical Analysis\n(Goodness-of-fit) Flux Map Flux Map Statistical Analysis\n(Goodness-of-fit)->Flux Map Troubleshooting_Logic cluster_solutions Potential Solutions Inaccurate Fluxes Inaccurate Fluxes Low Enrichment Low Enrichment Inaccurate Fluxes->Low Enrichment Isotopic signal weak? Unexpected Labeling Unexpected Labeling Inaccurate Fluxes->Unexpected Labeling Patterns illogical? High Variance High Variance Inaccurate Fluxes->High Variance Replicates differ? Check Cell Uptake Check Cell Uptake Low Enrichment->Check Cell Uptake Verify Enzyme Activity Verify Enzyme Activity Low Enrichment->Verify Enzyme Activity Optimize Medium Optimize Medium Low Enrichment->Optimize Medium Refine Metabolic Model Refine Metabolic Model Unexpected Labeling->Refine Metabolic Model Improve Chromatography Improve Chromatography Unexpected Labeling->Improve Chromatography Standardize Protocols Standardize Protocols High Variance->Standardize Protocols

References

Stability and storage recommendations for D-Galactose-13C-2.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of D-Galactose-13C-2, along with troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture.[1] Recommended storage temperatures vary by supplier, but generally fall within the ranges outlined in the table below. Always refer to the product-specific information sheet for the most accurate recommendations.

Q2: How should I store solutions of this compound?

A2: Stock solutions of this compound are typically stored frozen. For long-term storage (up to 6 months), -80°C is recommended. For shorter-term storage (up to 1 month), -20°C is acceptable.[2] It is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] If water is used as the solvent, the solution should be sterilized by filtration through a 0.22 µm filter before use.[2]

Q3: What is the shelf-life of this compound?

A3: The shelf-life of this compound depends on its form (solid or in solution) and the storage conditions. The table below summarizes typical stability data.

Q4: Is this compound stable in different types of buffers?

A4: The stability of galactose in aqueous solutions can be influenced by the buffer system. Studies on unlabeled D-galactose have shown that degradation can increase in certain buffers, particularly at elevated temperatures.[4] For instance, significant degradation was observed in acetate buffers upon autoclaving, while solutions in water and phosphate buffers showed better stability.[4] It is recommended to prepare fresh solutions in your buffer of choice and use them promptly, or to conduct a small-scale stability test for your specific experimental conditions.

Q5: What are the signs of degradation of this compound?

A5: Physical signs of degradation in solid this compound can include a change in appearance or color from a white crystalline powder. For solutions, a yellow discoloration can indicate degradation, especially after exposure to high temperatures.[4] From an analytical perspective, the appearance of new peaks in HPLC or other analytical readouts would be a clear indicator of degradation products.

Storage and Stability Data

FormStorage TemperatureRecommended DurationNotes
Solid (Powder) Room TemperatureVaries by supplier; refer to product documentation.[1][3]Store in a dry, dark place in a tightly sealed container.[1][3]
-20°CUp to 3 years[2]
4°CUp to 2 years[2]
In Solvent -80°CUp to 6 months[2]Avoid repeated freeze-thaw cycles.[3]
-20°CUp to 1 month[2]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

This guide will help you troubleshoot potential issues related to the stability and integrity of your this compound.

Troubleshooting Workflow: Inconsistent Results start Inconsistent Experimental Results Observed check_compound Verify Identity and Purity of this compound start->check_compound check_storage Review Storage Conditions of Solid and Solutions check_compound->check_storage check_prep Examine Solution Preparation Protocol check_storage->check_prep analyze_compound Perform Quality Control Analysis (e.g., HPLC, MS) check_prep->analyze_compound degradation_suspected Degradation or Contamination Suspected analyze_compound->degradation_suspected new_compound Use a Fresh, Unopened Vial of this compound degradation_suspected->new_compound Yes contact_support Contact Technical Support for Further Assistance degradation_suspected->contact_support No, QC is fine modify_prep Modify Solution Preparation (e.g., fresh buffer, sterile filtration) new_compound->modify_prep re_run Re-run Experiment with New Materials/Protocols modify_prep->re_run success Problem Resolved re_run->success re_run->contact_support Issue Persists

Caption: Troubleshooting workflow for inconsistent experimental results.

Steps:

  • Verify Compound Identity and Purity: Confirm that you are using the correct isotopically labeled galactose. Check the certificate of analysis for the specified purity.

  • Review Storage Conditions: Ensure that both the solid compound and any prepared solutions have been stored according to the recommendations in the table above. Prolonged exposure to ambient temperatures, light, or moisture can compromise stability.

  • Examine Solution Preparation:

    • Solvent Quality: Use high-purity, appropriate solvents. If using water, ensure it is sterile and free of nucleases or other contaminants.

    • Buffer Compatibility: Be aware that certain buffers can affect the stability of galactose, especially with heating.[4]

    • pH: Check the pH of your final solution, as extreme pH values can promote degradation.

    • Contamination: Ensure that all labware was clean and sterile to prevent microbial or chemical contamination.

  • Perform Quality Control Analysis: If you have access to analytical instrumentation, re-analyze your this compound solution using a technique like HPLC or mass spectrometry to check for degradation products or impurities.

  • Use a Fresh Sample: If degradation or contamination is suspected, it is best to start with a fresh, unopened vial of this compound.

  • Modify Protocols and Re-run: Based on your findings, adjust your solution preparation and experimental setup. Use freshly prepared solutions for your experiments.

Issue 2: Solubility Problems

Problem: this compound is not dissolving as expected.

Possible Causes and Solutions:

  • Incorrect Solvent: While D-Galactose is soluble in water, its solubility in other organic solvents may be limited. For most applications, DMSO can be used to prepare concentrated stock solutions.[3]

  • Low Temperature: Solubility can decrease at lower temperatures. Gentle warming (e.g., to 50°C) can aid in dissolving the compound in aqueous solutions.[5]

  • Concentration Too High: You may be attempting to prepare a solution that is above the solubility limit of this compound in the chosen solvent. Consult the product datasheet for solubility information and try preparing a more dilute solution.

Experimental Protocols

Protocol: Preparation of a Sterile Aqueous Stock Solution

This protocol describes the preparation of a sterile aqueous stock solution of this compound.

Workflow for Preparing a Sterile Aqueous Stock Solution start Start weigh Accurately weigh the required amount of this compound start->weigh dissolve Dissolve in a known volume of high-purity water weigh->dissolve gentle_heat Apply gentle heat (if necessary) to aid dissolution dissolve->gentle_heat filter Sterile filter the solution through a 0.22 µm filter dissolve->filter No heat needed gentle_heat->filter Yes aliquot Aliquot into sterile, single-use tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Experimental workflow for preparing a sterile aqueous stock solution.

Materials:

  • This compound solid

  • High-purity, sterile water (e.g., water for injection or nuclease-free water)

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder into a sterile container.

  • Dissolving: Add the desired volume of sterile water to achieve the target concentration. Vortex or gently swirl to dissolve. If necessary, gentle heating can be applied to facilitate dissolution.[5]

  • Sterile Filtration: Draw the solution into a sterile syringe, attach a sterile 0.22 µm filter, and dispense the solution into a new sterile container. This step is crucial for removing any potential microbial contamination.[2]

  • Aliquoting: Dispense the sterile solution into smaller, single-use, sterile tubes. This minimizes the risk of contamination during repeated use and avoids detrimental freeze-thaw cycles.[3]

  • Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store immediately at -20°C for short-term use or -80°C for long-term storage.[2]

Signaling Pathways

While this compound is a stable, isotopically labeled molecule used as a tracer, its metabolic fate follows the natural D-galactose pathways in biological systems. The primary pathway for galactose metabolism is the Leloir pathway.

Leloir Pathway for Galactose Metabolism enzyme enzyme gal β-D-Galactose mutarotase Mutarotase (GALM) gal->mutarotase alpha_gal α-D-Galactose galk Galactokinase (GALK) alpha_gal->galk gal1p Galactose-1-Phosphate galt GALT gal1p->galt udpgal UDP-Galactose gale Epimerase (GALE) udpgal->gale udpglc UDP-Glucose udpglc->galt glc1p Glucose-1-Phosphate mutarotase->alpha_gal galk->gal1p galt->udpgal galt->glc1p gale->udpglc

Caption: The Leloir pathway for the metabolism of D-galactose.

In this pathway, D-galactose is converted to glucose-1-phosphate, which can then enter glycolysis.[6][7] When using this compound as a tracer, the 13C label will be incorporated into these downstream metabolites, allowing for metabolic flux analysis.

References

Technical Support Center: D-Galactose-13C-2 Isotopic Dilution Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Galactose-13C-2 in isotopic dilution experiments.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during this compound experiments, from experimental design to data analysis.

Frequently Asked Questions (FAQs)

1. What is isotopic dilution, and why is it used in this compound experiments?

Isotope dilution is a highly accurate method for quantifying substances. It involves adding a known amount of an isotopically labeled version of the analyte (in this case, this compound) to a sample.[1] This labeled compound, or "spike," mixes with the naturally occurring, unlabeled analyte in the sample. By measuring the change in the isotopic ratio of the analyte after spiking, the original concentration of the unlabeled analyte can be precisely determined. This technique is particularly valuable because it is less sensitive to sample loss during preparation and analysis, as both the labeled and unlabeled forms of the analyte are assumed to behave identically.[2]

2. What are the main metabolic pathways for D-Galactose?

D-Galactose is primarily metabolized through the Leloir pathway , which converts it into glucose-1-phosphate, an intermediate in glycolysis.[3][4][5][6] Additionally, alternative pathways exist, such as the oxidoreductive pathway (also known as the De Ley-Doudoroff pathway) and a reductive pathway leading to the formation of galactitol.[3][7][8] Understanding these pathways is crucial for interpreting the distribution of the 13C label in downstream metabolites.

3. What are the most common sources of error in this compound experiments?

Common sources of error include:

  • Inaccurate quantification of the isotopic tracer: The concentration and isotopic purity of the this compound spike must be known with high accuracy.

  • Incomplete isotopic equilibration: The labeled tracer must be thoroughly mixed and equilibrated with the endogenous analyte in the sample.

  • Isotopic fractionation: Lighter isotopes can sometimes react or be measured at slightly different rates than heavier isotopes, leading to biased results.

  • Interference from other molecules: Other compounds in the sample matrix can have similar mass-to-charge ratios as the analyte or its fragments, interfering with mass spectrometry measurements.

  • Natural abundance of 13C: The natural presence of 13C in the analyte and other molecules must be corrected for to accurately determine the enrichment from the tracer.

Troubleshooting Common Issues

Issue 1: High background noise in mass spectrometry data.

  • Question: My mass spectrometry data for this compound and its metabolites shows a high and noisy baseline. What could be the cause, and how can I fix it?

  • Answer: High background noise can originate from several sources:

    • Contaminated solvents or reagents: Ensure you are using high-purity solvents and reagents suitable for mass spectrometry. Impurities can introduce significant background signals.

    • Sample matrix effects: Complex biological samples can contain components that interfere with ionization and detection. Optimize your sample preparation to remove interfering substances through techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Instrument contamination: The mass spectrometer itself can become contaminated over time. Follow the manufacturer's guidelines for cleaning the ion source and other components.

    • Improper instrument settings: The cone voltage and other source parameters can influence background noise. Optimize these settings for your specific analytes.[9] Running blank samples before and after your experimental samples can help identify and mitigate carry-over contamination.[10]

Issue 2: Inconsistent or non-linear calibration curves.

  • Question: I'm having trouble obtaining a linear and reproducible calibration curve for my this compound quantification. What should I check?

  • Answer: Non-linear or inconsistent calibration curves can be caused by:

    • Isotopic interference: At high analyte concentrations, the natural isotopes of the unlabeled analyte can contribute to the signal of the labeled internal standard, leading to non-linearity.[11] Consider using a non-linear fitting model for your calibration curve if this is suspected.

    • Inaccurate standard preparation: Double-check the concentrations of your calibration standards. Any errors in dilution will directly affect the calibration curve.

    • Detector saturation: If the concentration of your standards is too high, the mass spectrometer's detector can become saturated, leading to a non-linear response. Dilute your samples and standards to fall within the linear range of the detector.

    • Variable ionization efficiency: Changes in the sample matrix between different calibration standards can affect ionization efficiency. Ensure that the matrix of your standards is as similar as possible to your samples.

Issue 3: Difficulty in correcting for natural isotopic abundance.

  • Question: How do I accurately correct for the naturally occurring 13C in my samples to determine the true enrichment from the this compound tracer?

  • Answer: Correcting for natural isotopic abundance is a critical step. Failure to do so can lead to significant misinterpretation of your data.[12]

    • Use correction software: Several software tools are available to computationally remove the contribution of naturally occurring heavy isotopes. Examples include IsoCorrectoR and PolyMID-Correct.[13][14]

    • Analyze an unlabeled control: Analyzing an identical sample that has not been spiked with the 13C tracer will allow you to measure the natural isotopic distribution of galactose and its metabolites. This information can then be used to correct the data from your labeled experiments.

    • Mathematical correction: The correction can also be performed mathematically using matrix-based approaches that take into account the chemical formula of the analyte and the natural abundances of all its constituent isotopes.

Quantitative Data Summary

The following tables summarize typical concentration ranges of galactose and its metabolites in human plasma and erythrocytes, as determined by isotope dilution mass spectrometry. These values can serve as a reference for experimental design and data validation.

Table 1: D-Galactose Concentrations in Human Plasma

PopulationMean D-Galactose Concentration (μmol/L)Standard Deviation (μmol/L)Sample Size (n)
Healthy Adults0.120.0316
Diabetic Patients0.110.0415
Patients with Classic Galactosemia1.440.5410
Obligate Heterozygous Parents0.170.075

Data adapted from Schadewaldt et al. (2000).[7]

Table 2: Galactose and Galactose-1-Phosphate Concentrations in Human Erythrocytes

PopulationMetaboliteMean Concentration (μmol/L RBC)Standard Deviation (μmol/L RBC)Sample Size (n)
Patients with Classic Galactosemia (under treatment)Galactose-1-Phosphate1423841
Free Galactose3.81.7-
Q188R-Heterozygous ParentsGalactose-1-Phosphate1.40.28
Free Galactose0.490.19-
Healthy SubjectsGalactose-1-Phosphate1.90.533
Free Galactose0.430.20-

Data adapted from Schadewaldt et al. (2004).[3]

Experimental Protocols

This section provides a generalized protocol for a this compound tracer experiment in a cell culture system. This protocol should be adapted based on the specific cell line and experimental goals.

Protocol: 13C-Galactose Metabolic Flux Analysis in Cultured Cells

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency in standard growth medium.

  • To initiate the labeling experiment, replace the standard medium with a medium containing a known concentration of this compound. The exact concentration will depend on the experimental design and the specific research question.

  • Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled galactose. It is crucial to perform time-course experiments to ensure that isotopic steady-state has been reached.[6]

2. Metabolite Extraction:

  • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.

  • Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cellular debris and proteins.

  • Collect the supernatant containing the metabolites.

3. Sample Preparation for Mass Spectrometry:

  • Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.

  • Derivatize the metabolites to improve their volatility and chromatographic properties for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatization method is the preparation of aldononitrile pentaacetate derivatives.[7]

  • Reconstitute the derivatized sample in a suitable solvent for injection into the mass spectrometer.

4. Mass Spectrometry Analysis:

  • Analyze the samples using a mass spectrometer, such as a GC-MS or liquid chromatography-mass spectrometer (LC-MS).

  • Set the instrument to monitor the specific mass-to-charge ratios (m/z) corresponding to unlabeled galactose, this compound, and their respective metabolites.

5. Data Analysis:

  • Integrate the peak areas for each monitored ion.

  • Correct the raw data for natural isotopic abundance.

  • Calculate the isotopic enrichment of galactose and its downstream metabolites.

  • Use the isotopic enrichment data to calculate metabolic fluxes through the relevant pathways using appropriate software and modeling approaches.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to this compound experiments.

Leloir_Pathway Leloir Pathway for Galactose Metabolism Galactose D-Galactose Gal1P Galactose-1-Phosphate Galactose->Gal1P GALK UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate UDPGal->Glc1P GALT UDPGlc->Gal1P Glycolysis Glycolysis Glc1P->Glycolysis

Caption: The Leloir pathway converts D-Galactose to Glucose-1-Phosphate.

Oxidative_Pathway Oxidoreductive Pathway of Galactose Metabolism Galactose D-Galactose Galactitol Galactitol Galactose->Galactitol Aldose Reductase L_Xylulose L-Xylulose Galactitol->L_Xylulose Xylitol Xylitol L_Xylulose->Xylitol D_Xylulose D-Xylulose Xylitol->D_Xylulose D_Xylulose_5P D-Xylulose-5-Phosphate D_Xylulose->D_Xylulose_5P PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Caption: The oxidoreductive pathway is an alternative route for galactose metabolism.

Troubleshooting_Workflow Troubleshooting Workflow for Isotopic Dilution Data start Inaccurate Results check_cal Check Calibration Curve Linearity start->check_cal nonlinear Non-Linear Curve? check_cal->nonlinear check_is Verify Internal Standard Concentration & Purity inconsistent_is Inconsistent IS Signal? check_is->inconsistent_is check_sample_prep Review Sample Preparation Protocol high_variability High Replicate Variability? check_sample_prep->high_variability check_correction Verify Natural Abundance Correction correction_issue Correction Algorithm Validated? check_correction->correction_issue nonlinear->check_is No use_nonlinear_fit Use Non-Linear Fit nonlinear->use_nonlinear_fit Yes inconsistent_is->check_sample_prep No reprepare_is Re-prepare/Re-validate IS inconsistent_is->reprepare_is Yes high_variability->check_correction No optimize_prep Optimize Sample Prep for Consistency high_variability->optimize_prep Yes validate_correction Validate Correction with Unlabeled Controls correction_issue->validate_correction No end Accurate Results correction_issue->end Yes use_nonlinear_fit->end reprepare_is->end optimize_prep->end validate_correction->end

Caption: A decision tree for troubleshooting common issues in isotopic dilution experiments.

References

Data analysis workflow for D-Galactose-13C-2 tracing experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Galactose-13C-2 in metabolic tracing experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your this compound tracing experiments, from sample preparation to data analysis.

Issue 1: Low or No Incorporation of 13C into Downstream Metabolites

Symptoms:

  • The Mass Isotopologue Distribution (MID) of key metabolites (e.g., Glucose-6-Phosphate, Lactate, TCA cycle intermediates) shows a dominant M+0 peak, indicating a lack of labeling.

  • Low abundance of labeled isotopologues across the board.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Incubation Time The time required to reach isotopic steady state varies for different metabolic pathways. Glycolytic intermediates are typically labeled within minutes, while TCA cycle intermediates may take several hours.[1] Extend the labeling duration and perform a time-course experiment to determine the optimal labeling time for your specific model system and pathways of interest.
Cell Viability Issues Poor cell health can lead to reduced metabolic activity and tracer uptake. Assess cell viability before and after the labeling experiment. Ensure optimal culture conditions.
Inefficient Galactose Transport The expression and activity of galactose transporters can vary between cell types. Verify the expression of relevant transporters (e.g., GLUT1, GLUT3) in your cell line. If transport is a suspected issue, consider using a cell line known to metabolize galactose efficiently.
Impaired Leloir Pathway Activity Deficiencies in the enzymes of the Leloir pathway (GALK, GALT, GALE) will prevent the conversion of galactose to glucose-6-phosphate.[2][3][4] If you suspect an issue with this pathway, you can assay the activity of these enzymes or analyze the expression levels of the corresponding genes.
Incorrect Tracer Concentration The concentration of this compound in the medium should be sufficient to compete with any unlabeled galactose or glucose present. Ensure the tracer is the primary hexose source or is used at a concentration that allows for detectable incorporation.
Issue 2: Unexpected Mass Isotopologue Distributions (MIDs)

Symptom:

  • The observed MIDs for key metabolites deviate significantly from the expected patterns. For example, you observe a high M+1 peak in lactate when you expect a dominant M+2 peak from glycolysis.

Possible Causes and Solutions:

CauseRecommended Action
Active Pentose Phosphate Pathway (PPP) The PPP can alter the labeling pattern of glycolytic intermediates. Metabolism of [2-13C]glucose (derived from [2-13C]galactose) through the oxidative PPP will lead to the loss of the C1 carbon, and subsequent recycling through the non-oxidative PPP can produce singly labeled glyceraldehyde-3-phosphate, resulting in M+1 lactate.[5][6] Analyze the MIDs of PPP intermediates (e.g., ribose-5-phosphate) to assess the activity of this pathway.
Pyruvate Carboxylation (Anaplerosis) The carboxylation of pyruvate to form oxaloacetate introduces unlabeled carbon from bicarbonate, which can alter the labeling patterns of TCA cycle intermediates.[1] The presence of M+3 malate or aspartate when using a uniformly labeled glucose tracer is an indicator of pyruvate carboxylase activity.[1]
Metabolic Exchange Reactions Reversible enzymatic reactions can lead to the scrambling of isotopic labels. For example, the reversibility of transketolase and transaldolase in the non-oxidative PPP can lead to complex labeling patterns in pentose phosphates and glycolytic intermediates.[7]
Contribution from Other Labeled Substrates If other 13C-labeled substrates (e.g., glutamine) are present in the medium, they will contribute to the labeling of TCA cycle intermediates and other connected metabolites. Ensure that this compound is the only labeled carbon source if you are aiming to trace its metabolism exclusively.
Natural Isotope Abundance The natural abundance of 13C and other heavy isotopes can contribute to the M+1 and higher isotopologues. Always correct your raw mass spectrometry data for natural isotope abundance using appropriate algorithms.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for D-Galactose?

A1: The primary pathway for D-galactose metabolism is the Leloir pathway . This pathway converts galactose into glucose-1-phosphate, which is then isomerized to glucose-6-phosphate, allowing it to enter central carbon metabolism, including glycolysis and the pentose phosphate pathway.[2][3][4]

Q2: What are the key enzymes in the Leloir pathway?

A2: The key enzymes of the Leloir pathway are:

  • Galactokinase (GALK): Phosphorylates galactose to galactose-1-phosphate.[4]

  • Galactose-1-phosphate uridylyltransferase (GALT): Transfers a UMP group from UDP-glucose to galactose-1-phosphate, forming UDP-galactose.[2]

  • UDP-galactose 4'-epimerase (GALE): Interconverts UDP-galactose and UDP-glucose.[2]

Q3: How does the 13C label from this compound propagate through the Leloir pathway?

A3: The carbon backbone of galactose is conserved during its conversion to glucose-6-phosphate via the Leloir pathway. Therefore, the 13C label on the second carbon of galactose will be located on the second carbon of glucose-6-phosphate .

Q4: What are the expected labeling patterns in key downstream metabolites from this compound?

A4: Once this compound is converted to Glucose-6-Phosphate-13C-2, the expected labeling patterns in downstream pathways are as follows:

PathwayKey MetaboliteExpected Major Isotopologue(s)Notes
Glycolysis PyruvateM+1 (labeled at C2)The three-carbon pyruvate molecule will retain the label on the second carbon.
Glycolysis LactateM+1 (labeled at C2)Lactate is formed directly from pyruvate, so the labeling pattern will be the same.
Pentose Phosphate Pathway (Oxidative) Ribose-5-PhosphateM+1 (labeled at C1)The C1 of glucose-6-phosphate is lost as CO2. The original C2 of glucose-6-phosphate becomes the C1 of ribose-5-phosphate.
TCA Cycle (first turn) CitrateM+1 (labeled at C5)Pyruvate-13C-2 is decarboxylated to Acetyl-CoA-13C-1. This labeled acetyl-CoA condenses with unlabeled oxaloacetate.
TCA Cycle (first turn) α-KetoglutarateM+1 (labeled at C4)Following the progression of the labeled carbon from citrate.
TCA Cycle (first turn) MalateM+1 (labeled at C2 or C3)Due to the symmetry of succinate, the label can be found on either C2 or C3 of malate.

Q5: My mass spectrometer data is noisy and shows high background. What should I check?

A5: High background and noise in mass spectrometry data can originate from several sources. Here are some common things to check:

  • System Contamination: Run blank injections (solvent only) to assess the level of background contamination. If high, clean the ion source and check for contamination in your LC system.

  • Gas Leaks: Ensure all gas fittings for your mass spectrometer are leak-free.

  • Mobile Phase Quality: Use high-purity, LC-MS grade solvents and additives. Contaminants in the mobile phase can cause significant background noise.

  • Sample Preparation: Ensure your metabolite extraction protocol is clean and that you are not introducing contaminants from tubes, solvents, or other labware.

Q6: How do I correct for the natural abundance of 13C in my data?

A6: Correcting for natural 13C abundance is a critical step in isotope tracing data analysis. This is typically done using established algorithms that account for the probability of a molecule containing one or more 13C atoms based on its chemical formula. Many software packages for metabolomics data analysis have built-in functions for natural abundance correction.[1]

Experimental Protocols & Visualizations

Experimental Workflow for this compound Tracing

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis A Seed cells and grow to desired confluency B Switch to medium containing This compound A->B C Incubate for a defined period (time-course) B->C D Quench metabolism (e.g., with cold methanol) C->D E Extract metabolites D->E F Dry and reconstitute sample E->F G LC-MS/MS Analysis F->G H Peak Integration & Identification G->H I Natural Abundance Correction H->I J Calculate Mass Isotopologue Distributions (MIDs) I->J K Metabolic Flux Analysis J->K

Caption: General experimental workflow for this compound tracing experiments.

D-Galactose Metabolism via the Leloir Pathway

G Gal This compound Gal1P Galactose-1-Phosphate-13C-2 Gal->Gal1P GALK UDPGal UDP-Galactose-13C-2 Gal1P->UDPGal GALT UDPGlc UDP-Glucose-13C-2 UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate-13C-2 UDPGlc->Glc1P Glc6P Glucose-6-Phosphate-13C-2 Glc1P->Glc6P PGM Glycolysis Glycolysis Glc6P->Glycolysis

Caption: The Leloir pathway for D-Galactose metabolism.

Fate of 13C from this compound in Central Carbon Metabolism

G cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle (First Turn) Gal This compound G6P Glucose-6-P-13C-2 Gal->G6P Leloir Pathway PYR Pyruvate-13C-2 G6P->PYR R5P Ribose-5-P-13C-1 G6P->R5P Oxidative LAC Lactate-13C-2 PYR->LAC ACCOA Acetyl-CoA-13C-1 PYR->ACCOA PDH CIT Citrate-13C-5 ACCOA->CIT AKG α-Ketoglutarate-13C-4 CIT->AKG MAL Malate-13C-2 or 3 AKG->MAL

Caption: Predicted labeling of key metabolites from this compound.

References

Avoiding common pitfalls in 13C-based metabolomics.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 13C-based metabolomics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of stable isotope tracing experiments.

I. Experimental Design and Setup

Proper experimental design is the foundation of a successful 13C-based metabolomics study. This section addresses common questions and pitfalls related to the initial setup of your experiments.

FAQs

Q1: How do I choose the right 13C-labeled tracer for my experiment?

A1: The selection of a 13C-labeled tracer is critical and depends on the specific metabolic pathway you are investigating. The goal is to choose a tracer that will introduce the 13C label into the metabolites of interest in a way that provides the most information about the pathway's activity. For instance, to study glycolysis and the pentose phosphate pathway (PPP), [1,2-¹³C₂]glucose is often a good choice as it can provide precise estimates for these pathways. For analyzing the tricarboxylic acid (TCA) cycle, [U-¹³C₅]glutamine is frequently preferred.[1] A combination of tracers can also be used in parallel experiments to enhance the resolution of metabolic fluxes.[2]

Q2: What is isotopic steady state, and why is it important?

A2: Isotopic steady state is the point at which the isotopic enrichment of intracellular metabolites becomes constant over time after the introduction of a 13C-labeled tracer.[3] Reaching this state is a critical assumption for many metabolic flux analysis (MFA) calculations.[4] Failure to reach isotopic steady state can lead to inaccurate flux estimations. The time to reach isotopic steady state varies depending on the metabolite and the metabolic pathway. Glycolytic intermediates may reach steady state within minutes, while TCA cycle intermediates can take several hours.[3]

Q3: How can I confirm that my experiment has reached isotopic steady state?

A3: To validate that isotopic steady state has been achieved, you should perform a time-course experiment. This involves collecting samples at multiple time points after introducing the 13C tracer and measuring the isotopic enrichment of key metabolites. If the labeling pattern is identical between two later time points (e.g., 18 and 24 hours), it can be concluded that isotopic steady state has been reached.[4]

Troubleshooting Guide

Problem: I am not reaching isotopic steady state for some of my metabolites of interest.

Possible Causes & Solutions:

  • Rapid exchange with extracellular pools: Some metabolites, like certain amino acids, are in constant and rapid exchange with the extracellular medium. This can make it difficult to achieve isotopic steady state in standard cell cultures.

    • Solution: For these metabolites, qualitative tracer analysis can be misleading. Consider using formal, non-stationary metabolic flux analysis approaches that do not assume isotopic steady state.[3]

  • Slow turnover rates: Some metabolic pools turn over very slowly, requiring longer incubation times with the tracer.

    • Solution: Extend the duration of your labeling experiment and perform a more extended time-course analysis to determine when, or if, a steady state is reached.

II. Sample Preparation: Quenching and Extraction

The goal of sample preparation is to rapidly halt all enzymatic activity (quenching) and efficiently extract the metabolites for analysis. This is a critical step where significant errors can be introduced.

FAQs

Q4: What is the most effective method for quenching metabolic activity in adherent cells?

A4: For adherent cells, a common and effective method is to rapidly wash the cells with a cold buffer (like phosphate-buffered saline) to remove extracellular media, followed by immediate quenching with liquid nitrogen.[5] This method has been shown to be optimal for acquiring intracellular metabolites with high efficiency of metabolic arrest and minimal loss.[5]

Q5: What are the best practices for metabolite extraction?

A5: The choice of extraction solvent depends on the chemical properties of the metabolites of interest. A common approach for a broad range of metabolites is to use a cold solvent mixture, such as 80% methanol.[5] For a comprehensive extraction of both polar and non-polar metabolites, a two-phase extraction using a methanol/chloroform/water mixture can be employed.[5] It is crucial to perform the extraction at low temperatures to minimize metabolite degradation.

Troubleshooting Guide

Problem: I am observing significant loss of metabolites or high variability between replicates.

Possible Causes & Solutions:

  • Metabolite Leakage during Quenching: Some quenching methods, particularly those using organic solvents at temperatures that are not sufficiently low, can cause leakage of intracellular metabolites.

    • Solution: Use liquid nitrogen for quenching whenever possible. If using a cold solvent, ensure it is at a very low temperature (e.g., -40°C or below) and minimize the contact time with the cells. The table below compares the recovery of different metabolite classes with various quenching methods.

  • Incomplete Extraction: The chosen extraction solvent may not be optimal for all metabolites of interest.

    • Solution: Consider a sequential extraction with solvents of different polarities. Also, ensure that the extraction volume is sufficient to completely submerge and lyse the cell pellet.

  • Metabolite Degradation: Some metabolites are inherently unstable and can degrade during sample preparation.

    • Solution: Keep samples on dry ice or at -80°C throughout the process. Minimize the time between quenching and extraction.

Data Presentation: Comparison of Quenching Methods

The following table summarizes the average recovery of different classes of metabolites using various quenching protocols in Penicillium chrysogenum. This data highlights the importance of selecting an appropriate quenching method to minimize metabolite leakage.

Quenching LiquidAverage Recovery (%)Standard Error (%)
-25°C 40% (v/v) aqueous methanol95.71.1
-40°C 60% (v/v) aqueous methanol84.33.1
-40°C pure methanol49.86.6

Data adapted from de Jonge et al. (2011).[6]

III. Data Acquisition and Analysis

FAQs

Q6: Why is it necessary to correct for the natural abundance of 13C?

A6: Carbon naturally exists as two stable isotopes: ¹²C (~98.9%) and ¹³C (~1.1%).[7] This means that even in unlabeled samples, there will be a small percentage of molecules containing ¹³C. When analyzing data from a 13C labeling experiment, it is crucial to distinguish between the ¹³C that was experimentally introduced and the ¹³C that is naturally present. Failure to correct for natural abundance will lead to an overestimation of isotopic enrichment and inaccurate flux calculations.[7][8]

Q7: How do I perform natural abundance correction?

A7: Natural abundance correction is typically performed using specialized software. Several algorithms and software packages are available that take the raw mass spectrometry data and the chemical formula of the metabolite as input to calculate and subtract the contribution of naturally occurring isotopes.[9][10] It is important to note that simply subtracting the mass isotopomer distribution (MID) of an unlabeled sample from the labeled sample is not a valid method for correction.[3]

Q8: What are common adducts and fragments I should be aware of in my mass spectrometry data?

A8: In electrospray ionization (ESI) mass spectrometry, metabolites can form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). They can also lose functional groups, leading to fragment ions. It is important to correctly identify the primary molecular ion and its isotopologues and not to misinterpret adducts or fragments as different metabolites. High-resolution mass spectrometry can help in distinguishing between these different species.

Troubleshooting Guide

Problem: My mass spectra are complex and difficult to interpret, with many unexpected peaks.

Possible Causes & Solutions:

  • Presence of Adducts and Fragments: As mentioned above, adducts and fragments are common in ESI-MS.

    • Solution: Create a list of expected adducts and fragments for your metabolites of interest based on the mobile phase composition and the chemical structure of the metabolites. Use this list to help interpret your spectra. High-resolution mass spectrometry is highly recommended to resolve these different species.

  • Co-elution of Metabolites: In chromatography, it is possible for two or more metabolites to elute at the same time, leading to overlapping mass spectra.

    • Solution: Optimize your liquid chromatography method to improve the separation of metabolites. This may involve adjusting the gradient, changing the column, or modifying the mobile phase.

  • Contamination: Contaminants from solvents, tubes, or other sources can introduce unexpected peaks into your spectra.

    • Solution: Run blank samples (containing only the extraction solvent) to identify potential contaminants. Ensure high-purity solvents and clean labware are used throughout the experiment.

IV. Experimental Protocols and Workflows

This section provides a detailed methodology for a key experiment in 13C-based metabolomics: cell quenching and metabolite extraction for adherent mammalian cells.

Protocol: Quenching and Metabolite Extraction of Adherent Mammalian Cells

This protocol is adapted from a method optimized for minimizing metabolite leakage and ensuring rapid inactivation of enzymes.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen

  • -80°C freezer

  • Extraction solvent: 80% methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled on dry ice

Procedure:

  • Cell Culture: Grow adherent cells in a culture dish to the desired confluency.

  • Washing: Aspirate the culture medium. Immediately wash the cells twice with a generous volume of ice-cold PBS to remove all traces of the extracellular medium. Perform this step quickly to minimize metabolic changes.

  • Quenching: Immediately after the final wash, aspirate the PBS and place the culture dish on a level surface. Pour liquid nitrogen directly onto the cells to flash-freeze them.

  • Metabolite Extraction: a. Transfer the frozen culture dish to a container with dry ice to keep it frozen. b. Add a pre-chilled extraction solvent (e.g., 1 mL of -80°C 80% methanol for a 10 cm dish) to the frozen cells. c. Immediately scrape the cells from the dish using a pre-chilled cell scraper. d. Transfer the cell lysate/extraction solvent mixture to a pre-chilled microcentrifuge tube.

  • Cell Lysis and Protein Precipitation: Vortex the tube vigorously for 1 minute to ensure complete cell lysis. Incubate at -20°C for at least 1 hour to precipitate proteins.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.

  • Storage: Store the metabolite extracts at -80°C until analysis.

V. Visualizations

The following diagrams illustrate key workflows and concepts in 13C-based metabolomics.

General_Workflow cluster_design Experimental Design cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Tracer 1. Select 13C Tracer Timecourse 2. Determine Labeling Time (Isotopic Steady State) Tracer->Timecourse Quench 3. Quench Metabolism Timecourse->Quench Extract 4. Extract Metabolites Quench->Extract LCMS 5. LC-MS/MS Analysis Extract->LCMS Correction 6. Natural Abundance Correction LCMS->Correction MFA 7. Metabolic Flux Analysis Correction->MFA Interpretation 8. Biological Interpretation MFA->Interpretation

Caption: General workflow for a 13C-based metabolomics experiment.

Natural_Abundance_Correction cluster_input Input Data cluster_process Correction Process cluster_output Output Data RawData Raw Mass Spectra Software Correction Software RawData->Software Formula Metabolite Chemical Formula Formula->Software CorrectedMID Corrected Mass Isotopomer Distribution (MID) Software->CorrectedMID

Caption: Logical flow for natural abundance correction of mass spectrometry data.

Troubleshooting_Steady_State Start Isotopic Steady State Not Reached? Cause1 Rapid exchange with extracellular pool? Start->Cause1 Cause2 Slow metabolite turnover? Start->Cause2 Solution1 Use non-stationary MFA models Cause1->Solution1 Yes Solution2 Extend labeling time Cause2->Solution2 Yes

Caption: Decision tree for troubleshooting failure to reach isotopic steady state.

References

Validation & Comparative

A Researcher's Guide to D-Galactose-13C-2 and Other Galactose Isotopic Labels

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic studies, the choice of isotopic tracer is paramount. This guide provides a comprehensive comparison of D-Galactose-13C-2 and other common carbon-13 labeled galactose variants, offering insights into their applications, performance considerations, and the experimental protocols that underpin their use.

Isotopically labeled compounds are indispensable tools for tracing the fate of molecules in biological systems. In the realm of galactose metabolism, a critical pathway in energy homeostasis and glycoprotein synthesis, 13C-labeled galactose isotopologues offer a stable, non-radioactive means to probe metabolic fluxes and pathway dynamics. This guide focuses on this compound and compares it with other commercially available isotopic labels of D-galactose, providing a framework for selecting the optimal tracer for your research needs.

Comparative Overview of Galactose Isotopic Labels

The position of the 13C label on the galactose molecule dictates the specific metabolic questions that can be addressed. Below is a summary of common D-galactose-13C labels and their primary applications.

Isotopic LabelPrimary ApplicationsKey Considerations
D-Galactose-1-13C 13C-Galactose Breath Test for liver function assessment; Metabolic flux analysis (MFA) to trace the entry into the Leloir pathway.The C1 carbon is the first to be released as CO2 in certain metabolic routes, making it a sensitive marker for overall galactose oxidation.
D-Galactose-2-13C Metabolic flux analysis (MFA) to study the Leloir pathway and its connection to glycolysis.The C2 carbon is retained through the initial steps of the Leloir pathway, providing insights into the formation of glucose-1-phosphate and subsequent entry into glycolysis.
D-Galactose-1,2-13C2 High-resolution metabolic flux analysis, particularly for distinguishing between glycolysis and the pentose phosphate pathway (PPP).[1]The dual label provides more constraints in metabolic models, leading to more precise flux estimations.[1]
D-Galactose-6-13C Studies of glycogen synthesis and other pathways utilizing the carbon backbone of galactose.The C6 position is less likely to be lost through decarboxylation reactions, making it suitable for tracing the incorporation of the galactose backbone into larger molecules.
D-Galactose-U-13C6 Global metabolic profiling and tracing the fate of the entire galactose carbon skeleton into various downstream metabolites.[2]Provides a comprehensive overview of galactose metabolism but may be less informative for specific pathway flux analysis compared to position-specific labels.

Performance Insights and Experimental Data

While direct, head-to-head comparative studies of different galactose isotopologues are limited, the choice of label is guided by the specific metabolic pathway under investigation. For instance, in a 13C-galactose breath test, [1-13C]galactose is commonly used because the oxidation of the C1 position is a key indicator of overall galactose metabolism and liver function. Studies have demonstrated the utility of this test in diagnosing cirrhosis and other liver diseases.[3]

For metabolic flux analysis using mass spectrometry or NMR, the choice of label is more nuanced. A study evaluating different 13C-labeled glucose tracers for MFA highlighted that [1,2-13C2]glucose provided the most precise estimates for glycolysis and the pentose phosphate pathway.[4][5] While this study focused on glucose, the same principles apply to galactose, suggesting that doubly labeled galactose, such as D-Galactose-1,2-13C2, could offer superior resolution in complex metabolic networks.

The use of D-Galactose-2-13C allows for the tracing of the carbon skeleton through the Leloir pathway into glucose-6-phosphate and subsequently into the glycolytic pathway or the pentose phosphate pathway. This can be particularly useful for understanding the interplay between galactose and glucose metabolism.

Experimental Protocols

The following are generalized protocols for common experimental techniques used with 13C-labeled galactose. Researchers should optimize these protocols based on their specific experimental setup and analytical instrumentation.

13C-Galactose Breath Test Protocol

This non-invasive test measures the rate of galactose metabolism by detecting the amount of 13CO2 in exhaled breath.

Materials:

  • D-Galactose-1-13C

  • Breath collection bags or tubes

  • Isotope Ratio Mass Spectrometer (IRMS) or other suitable 13CO2 analyzer

Procedure:

  • Baseline Breath Sample: Collect a baseline breath sample from the subject before administering the labeled galactose.

  • Substrate Administration: Administer a weight-based oral dose of D-Galactose-1-13C dissolved in water.

  • Serial Breath Collection: Collect breath samples at regular intervals (e.g., every 15-30 minutes) for a period of 2-4 hours.

  • Sample Analysis: Analyze the 13CO2/12CO2 ratio in the collected breath samples using IRMS.

  • Data Analysis: Calculate the rate of 13CO2 excretion over time to determine the rate of galactose metabolism.

Metabolic Flux Analysis using LC-MS/MS

This protocol outlines the general steps for tracing the metabolism of 13C-labeled galactose in cell culture or tissue samples.

Materials:

  • This compound (or other labeled galactose)

  • Cell culture medium or appropriate buffer

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Internal standards (e.g., 13C-labeled metabolites not expected to be formed from galactose)

Procedure:

  • Cell Culture and Labeling: Culture cells in a medium containing the desired concentration of this compound for a specified period.

  • Metabolite Extraction: Harvest the cells and perform metabolite extraction using a suitable method (e.g., methanol-chloroform extraction).

  • Sample Preparation: Prepare the extracted metabolites for LC-MS/MS analysis. This may involve derivatization to improve chromatographic separation and ionization efficiency.

  • LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for the separation and detection of galactose and its downstream metabolites.[1][6][7] Monitor the mass transitions for both the unlabeled and 13C-labeled versions of each metabolite.

  • Data Analysis: Quantify the abundance of each isotopologue to determine the extent of 13C incorporation into different metabolites. Use this data in metabolic flux analysis software to calculate pathway fluxes.

Visualizing Galactose Metabolism

To aid in the interpretation of data from 13C-labeled galactose experiments, the following diagrams illustrate the key metabolic pathways.

The Leloir Pathway

The primary pathway for galactose metabolism, converting galactose to glucose-1-phosphate.

Leloir_Pathway Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P GALK UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGlc->UDPGal UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate UDPGal->Glc1P GALT Glycolysis Glycolysis Glc1P->Glycolysis

Leloir Pathway for Galactose Metabolism
Alternative Pathways of Galactose Metabolism

In addition to the Leloir pathway, galactose can be metabolized through several alternative routes.

Alternative_Galactose_Metabolism Galactose Galactose Galactitol Galactitol Galactose->Galactitol Aldose Reductase Galactonate Galactonate Galactose->Galactonate Galactose Dehydrogenase Xylulose5P Xylulose-5-Phosphate Galactonate->Xylulose5P PPP Pentose Phosphate Pathway Xylulose5P->PPP

Alternative Galactose Metabolic Pathways
Interaction of Galactose Metabolism with Glycolysis

Glucose-1-phosphate, the product of the Leloir pathway, serves as a key link to glucose metabolism.

Galactose_Glycolysis_Interaction cluster_leloir Leloir Pathway cluster_glycolysis Glycolysis Gal Galactose Glc1P Glucose-1-Phosphate Gal->Glc1P Leloir Pathway Enzymes Glc6P Glucose-6-Phosphate Glc1P->Glc6P Phosphoglucomutase Pyruvate Pyruvate Glc6P->Pyruvate Glycolytic Enzymes

Link between Galactose Metabolism and Glycolysis

Conclusion

The selection of an appropriate 13C-labeled galactose tracer is a critical decision in the design of metabolic studies. This compound offers a valuable tool for dissecting the intricacies of the Leloir pathway and its convergence with central carbon metabolism. By understanding the metabolic fate of each carbon position and employing robust experimental protocols, researchers can leverage the power of stable isotope tracing to gain deeper insights into cellular physiology and disease. While direct comparative data remains an area for future research, the principles outlined in this guide provide a solid foundation for making informed decisions in the selection and application of galactose isotopic labels.

References

A Researcher's Guide to Isotopic Tracers in Flux Analysis: D-Galactose-13C-2 vs. Uniformly Labeled 13C-Galactose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in metabolic flux analysis (MFA), the choice of an isotopic tracer is a critical decision that dictates the quality and resolution of the experimental results. This guide provides a comprehensive comparison of two key tracers for interrogating galactose metabolism: D-Galactose-13C-2 and uniformly labeled 13C-galactose.

While direct comparative studies for these specific galactose tracers are not extensively available in the current literature, this guide synthesizes information based on the well-established principles of ¹³C-MFA and the known metabolic fate of galactose. The comparison will enable researchers to make an informed decision based on their specific research questions and experimental goals.

Principles of Tracer Selection in Metabolic Flux Analysis

The selection of an isotopic tracer in ¹³C-MFA is pivotal for accurately quantifying the rates (fluxes) of metabolic pathways. The way in which the ¹³C label is incorporated into downstream metabolites provides a "fingerprint" of the metabolic routes taken. Two primary labeling strategies are employed: positional labeling, where only specific carbon atoms are labeled, and uniform labeling, where all carbon atoms in the molecule are labeled with ¹³C.

Positional labeling , such as with this compound, is highly informative for elucidating specific reaction steps and resolving fluxes through competing pathways. The distinct labeling pattern generated allows for the deconvolution of complex metabolic networks.

Uniformly labeled substrates, like uniformly labeled ¹³C-galactose, are valuable for tracing the overall contribution of the carbon source to various metabolic pools and for assessing the connectivity of metabolic pathways.

Comparison of this compound and Uniformly Labeled 13C-Galactose

FeatureThis compoundUniformly Labeled 13C-Galactose
Primary Application Elucidation of specific fluxes within the Leloir pathway and connected pathways (e.g., Pentose Phosphate Pathway).Tracing the overall contribution of galactose to biomass, energy production, and other metabolic pathways.
Information Content High information content for specific pathway steps. The position of the label provides strong constraints for flux calculations.Provides information on the overall incorporation of the galactose backbone into various metabolites.
Resolution of Competing Pathways Can effectively distinguish between the Leloir pathway and alternative routes of galactose metabolism.Less effective in resolving fluxes through parallel or competing pathways due to the uniform distribution of the label.
Cost Generally more expensive due to the complexity of synthesis.Typically less expensive than positionally labeled tracers.
Data Analysis Requires sophisticated isotopomer analysis to fully leverage the positional information.Simpler analysis of mass isotopomer distributions.

Theoretical Isotopomer Distribution in the Leloir Pathway

The primary route for galactose metabolism is the Leloir pathway, which converts galactose to glucose-1-phosphate. This intermediate then enters mainstream glucose metabolism. The differential labeling patterns from this compound and uniformly labeled 13C-galactose provide distinct insights.

This compound

When this compound enters the Leloir pathway, the ¹³C label is retained on the second carbon of galactose-1-phosphate and subsequently on UDP-galactose. Following epimerization to UDP-glucose, the label remains on the second carbon. This specifically labeled glucose-1-phosphate can then enter glycolysis or the pentose phosphate pathway (PPP), producing distinct labeling patterns in downstream metabolites. For instance, in glycolysis, the label will be found on the second carbon of fructose-6-phosphate and subsequently on the second carbon of both resulting triose phosphates.

Uniformly Labeled 13C-Galactose

With uniformly labeled ¹³C-galactose, all six carbons of galactose-1-phosphate, UDP-galactose, and UDP-glucose are labeled. This results in fully labeled glycolytic and PPP intermediates, providing a clear measure of the total flux from galactose into these pathways.

Experimental Protocols

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate mammalian cells at a desired density and allow them to adhere and enter the exponential growth phase.

  • Media Preparation: Prepare culture medium containing either this compound or uniformly labeled 13C-galactose as the primary carbon source. The concentration of the labeled galactose should be optimized for the specific cell line and experimental goals. A common approach is to use a mixture of labeled and unlabeled substrate (e.g., 90% labeled, 10% unlabeled).

  • Isotopic Steady State: Culture the cells in the labeled medium for a sufficient duration to achieve isotopic steady state in the intracellular metabolites of interest. This typically requires multiple cell doublings and should be empirically determined for the specific experimental system.

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity by aspirating the culture medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C to precipitate proteins and extract metabolites.

  • Collection: Scrape the cells and collect the cell lysate. Centrifuge to pellet the protein and cellular debris.

  • Drying: Evaporate the supernatant containing the metabolites to dryness under a stream of nitrogen or using a vacuum concentrator.

Derivatization and GC-MS Analysis
  • Derivatization: Derivatize the dried metabolite extracts to increase their volatility for GC-MS analysis. A common method is silylation using agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer. The GC separates the individual metabolites, and the MS detects the mass-to-charge ratio of the fragments, revealing the isotopomer distribution.

Data Analysis
  • Mass Isotopomer Distribution (MID) Determination: Correct the raw MS data for the natural abundance of ¹³C to determine the MID for each metabolite.

  • Flux Estimation: Use a metabolic network model and computational software (e.g., INCA, Metran) to estimate the intracellular fluxes that best fit the measured MIDs and any other available physiological data (e.g., uptake and secretion rates).

Visualizing Metabolic Pathways and Workflows

To aid in the understanding of galactose metabolism and the experimental process, the following diagrams are provided.

Leloir_Pathway cluster_enzymes Enzymes Gal D-Galactose Gal1P Galactose-1-P Gal->Gal1P GALK UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-P Glc6P Glucose-6-P Glc1P->Glc6P PGM Glycolysis Glycolysis / PPP Glc6P->Glycolysis UDPGlc_source UDP-Glucose GALT Galactose-1-Phosphate Uridylyltransferase UDPGlc_source->GALT GALT->Glc1P GALK Galactokinase GALE UDP-Galactose 4-Epimerase PGM Phosphoglucomutase

Caption: The Leloir Pathway for Galactose Metabolism.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Culture 1. Cell Seeding Labeling 2. Isotope Labeling (13C-Galactose) Culture->Labeling Quench 3. Quenching Labeling->Quench Extract 4. Metabolite Extraction Quench->Extract Dry 5. Drying Extract->Dry Deriv 6. Derivatization Dry->Deriv GCMS 7. GC-MS Analysis Deriv->GCMS MID 8. MID Calculation GCMS->MID Flux 9. Flux Estimation MID->Flux

Caption: General Experimental Workflow for 13C-MFA.

Tracer_Comparison_Logic Research_Question Define Research Question Tracer_Choice Tracer Selection Research_Question->Tracer_Choice Specific_Flux Specific Pathway Fluxes? Tracer_Choice->Specific_Flux Overall_Contribution Overall Carbon Contribution? Tracer_Choice->Overall_Contribution Gal_2_13C This compound Gal_U_13C Uniformly Labeled 13C-Galactose Specific_Flux->Gal_2_13C Overall_Contribution->Gal_U_13C

Caption: Logic for Selecting a Galactose Tracer.

Conclusion

The choice between this compound and uniformly labeled 13C-galactose for metabolic flux analysis depends on the specific research objectives. For detailed resolution of fluxes within the Leloir pathway and connected metabolic routes, the positional information from this compound is superior. For tracing the overall fate of galactose carbon and its contribution to various metabolic pools, uniformly labeled 13C-galactose is a more straightforward and cost-effective option. By carefully considering the principles outlined in this guide and adapting the provided experimental framework, researchers can effectively utilize ¹³C-labeled galactose to gain valuable insights into cellular metabolism.

D-Galactose-13C-2: A Superior Tracer for Unraveling Specific Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise tracking of metabolic pathways is paramount. In the realm of galactose metabolism, D-Galactose-13C-2 emerges as a powerful tool, offering significant advantages over other isotopic tracers for elucidating the intricacies of pathways like the Leloir and pentose phosphate pathways. This guide provides a comprehensive comparison of this compound with alternative tracers, supported by experimental principles and detailed protocols.

The validation of a metabolic tracer hinges on its ability to be chemically indistinguishable from its unlabeled counterpart while allowing for the accurate and precise measurement of its incorporation into downstream metabolites. The position of the isotopic label is critical, as it dictates the information that can be gleaned from metabolic flux analysis (MFA).

Comparative Analysis of Galactose Tracers

The choice of an isotopic tracer is a critical determinant of the precision and accuracy of metabolic flux estimates. While direct comparative studies for different positional isomers of 13C-labeled galactose are not extensively documented, the principles established from studies of 13C-labeled glucose provide a strong framework for evaluating the performance of this compound.

TracerKey AdvantagesKey DisadvantagesOptimal for a Specific Pathway
This compound - High precision for Pentose Phosphate Pathway (PPP) flux: The C-2 label allows for the differentiation between the oxidative and non-oxidative branches of the PPP.[1][2] - Improved resolution of Leloir pathway fluxes: Tracking the fate of the C-2 label through the Leloir pathway provides more precise estimates of enzyme activities.- May be more expensive to synthesize than [1-13C]galactose.- Pentose Phosphate Pathway (Oxidative and Non-oxidative branches) - Leloir Pathway
[1-13C]Galactose - Relatively common and less expensive. - Useful for tracking entry into glycolysis.- Less precise for PPP flux: The C-1 label is lost as CO2 in the oxidative PPP, making it difficult to quantify the flux through this pathway accurately.[1][3] - Provides less detailed information on the Leloir pathway compared to [2-13C]galactose.- General glycolysis entry
[U-13C]Galactose - Labels all carbons, providing a general overview of galactose metabolism.- Can be complex to analyze the resulting isotopomer distributions. - May not be optimal for resolving fluxes at specific branch points.- General metabolic fate studies
2-18F-fluoro-2-deoxy-d-galactose (18F-FDGal) - Enables non-invasive in vivo imaging of hepatic galactose metabolism using Positron Emission Tomography (PET).[4]- Radioactive tracer, requiring specialized facilities and handling. - Provides information on tissue-level uptake and trapping, but not detailed intracellular flux distributions.- In vivo imaging of regional hepatic metabolic function.[4]
4-Deoxy-4-fluoro-galactose (4DFG) - Acts as an antimetabolite that can be used to probe and target the Leloir pathway in certain diseases like glioblastoma.[5]- Not a tracer for measuring metabolic flux in the traditional sense; it perturbs the pathway.- Studying the inhibition and therapeutic targeting of the Leloir pathway.[5]

Principles of this compound in Metabolic Flux Analysis

The superiority of this compound, by analogy with [2-13C]glucose, lies in the unique labeling patterns it generates in key metabolic intermediates.

  • Leloir Pathway: Galactose is first converted to galactose-1-phosphate, then to UDP-galactose, and finally to UDP-glucose, which can then enter glycolysis. By tracking the 13C label from the C-2 position of galactose, researchers can precisely follow its path through these enzymatic steps.

  • Pentose Phosphate Pathway (PPP): When glucose-6-phosphate derived from this compound enters the oxidative PPP, the C-1 carbon is lost as CO2. Since the label is on the C-2 position, it is retained in the resulting pentose phosphates. This allows for a more accurate quantification of the flux through the oxidative PPP compared to using a C-1 labeled tracer. The subsequent rearrangements in the non-oxidative PPP also produce distinct labeling patterns that can be used to resolve the fluxes through this branch of the pathway.[1][2]

Experimental Protocols

In Vitro 13C Metabolic Flux Analysis using this compound in Cultured Cells

This protocol outlines the general steps for conducting a steady-state 13C-MFA experiment in cultured cells.

a. Cell Culture and Labeling:

  • Culture cells to the desired confluence in standard growth medium.

  • Replace the standard medium with a labeling medium containing this compound as the sole galactose source. The concentration of the tracer should be equivalent to the galactose concentration in the standard medium.

  • Incubate the cells for a sufficient period to achieve isotopic steady state. This duration is pathway-dependent and should be determined empirically (e.g., several hours for central carbon metabolism).

b. Metabolite Extraction:

  • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) to the cell culture plate.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

c. Sample Analysis:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Derivatize the metabolites to enhance their volatility for gas chromatography-mass spectrometry (GC-MS) analysis, or resuspend in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Analyze the samples by MS to determine the mass isotopomer distributions of key metabolites (e.g., lactate, pyruvate, amino acids, and sugar phosphates).

d. Data Analysis and Flux Calculation:

  • Correct the raw MS data for the natural abundance of 13C.

  • Use a metabolic network model and specialized software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes by fitting the measured mass isotopomer distributions to the model.

In Vivo Imaging of Hepatic Galactose Metabolism using 18F-FDGal PET/CT

This protocol provides a general outline for performing PET/CT imaging with the alternative tracer 18F-FDGal.

a. Subject Preparation:

  • Fast the subject for at least 6 hours prior to the scan.

  • Insert an intravenous catheter for tracer injection.

b. Tracer Injection and Imaging:

  • Administer a bolus injection of 18F-FDGal.

  • Perform a dynamic PET scan over the liver region for the initial period post-injection (e.g., 0-30 minutes) to measure tracer uptake kinetics.

  • Acquire a static whole-body PET scan at a later time point (e.g., 60 minutes post-injection) to assess the biodistribution of the tracer.

  • Perform a low-dose CT scan for attenuation correction and anatomical localization.

c. Data Analysis:

  • Reconstruct the PET and CT images.

  • Draw regions of interest (ROIs) over the liver and other relevant tissues.

  • Calculate standardized uptake values (SUVs) or kinetic parameters (e.g., influx rate constant) to quantify regional hepatic metabolic function.

Visualizing Metabolic Pathways and Workflows

Leloir_Pathway Gal This compound Gal1P Galactose-1-Phosphate-13C-2 Gal->Gal1P GALK UDPGal UDP-Galactose-13C-2 Gal1P->UDPGal GALT UDPGlc UDP-Glucose-13C-2 UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate-13C-2 UDPGlc->Glc1P Glc6P Glucose-6-Phosphate-13C-2 Glc1P->Glc6P PGM Glycolysis Glycolysis Glc6P->Glycolysis

Caption: The Leloir Pathway for this compound metabolism.

PPP_Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase Cell_Culture Cell Culture Labeling Incubation with this compound Cell_Culture->Labeling Extraction Metabolite Extraction Labeling->Extraction MS_Analysis GC-MS or LC-MS Analysis Extraction->MS_Analysis Data_Processing Mass Isotopomer Distribution Analysis MS_Analysis->Data_Processing MFA Metabolic Flux Analysis Data_Processing->MFA Flux_Map Quantitative Flux Map MFA->Flux_Map

Caption: Experimental workflow for 13C Metabolic Flux Analysis.

Conclusion

The validation of this compound as a superior tracer for specific metabolic pathways is strongly supported by the well-established principles of 13C metabolic flux analysis. By analogy to studies with 13C-labeled glucose, the C-2 labeling of galactose offers a distinct advantage for accurately resolving fluxes through the pentose phosphate pathway and providing detailed insights into the Leloir pathway. While alternative tracers like 18F-FDGal are invaluable for in vivo imaging, this compound remains the tracer of choice for detailed, quantitative analysis of intracellular galactose metabolism in a research setting. The provided protocols and visualizations serve as a guide for researchers to effectively utilize this powerful tool in their scientific endeavors.

References

Cross-Validation of D-Galactose-¹³C-2 in Metabolic Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of key sugars is paramount. D-Galactose, a C-4 epimer of glucose, plays a crucial role in various physiological and pathological processes. The stable isotope-labeled D-Galactose-¹³C-2 serves as a powerful tool to trace its metabolic pathways. This guide provides a comprehensive comparison of D-Galactose-¹³C-2 with other metabolic tracers, supported by experimental data and detailed protocols, to aid in the design and interpretation of metabolic flux studies.

Performance Comparison: D-Galactose-¹³C-2 vs. Alternatives

The choice of an isotopic tracer is critical for accurately delineating metabolic fluxes. While ¹³C-labeled glucose is commonly employed to study central carbon metabolism, D-Galactose-¹³C-2 offers unique advantages for investigating specific pathways.

A key application of D-Galactose-¹³C-2 lies in elucidating the intricacies of the Leloir pathway, the primary route for galactose metabolism. By tracing the ¹³C label, researchers can quantify the activity of key enzymes such as galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose-4-epimerase (GALE). This is particularly vital in studying galactosemia, an inherited metabolic disorder characterized by the inability to properly metabolize galactose.

In contrast, tracers like [1,2-¹³C₂]glucose are more effective for analyzing glycolysis and the pentose phosphate pathway (PPP)[1][2]. The selection of the optimal tracer is therefore dependent on the specific metabolic pathway under investigation[1]. For instance, [U-¹³C₅]glutamine is preferred for analyzing the tricarboxylic acid (TCA) cycle[1].

The following table summarizes the comparative performance of D-Galactose-¹³C-2 and other commonly used ¹³C-labeled tracers for specific metabolic pathways.

Metabolic PathwayD-Galactose-¹³C-2 PerformanceAlternative TracerAlternative Tracer PerformanceRationale
Leloir Pathway Excellent N/AN/ADirectly traces the canonical pathway of galactose metabolism.
Glycolysis Moderate[1,2-¹³C₂]glucoseExcellent D-Galactose enters glycolysis after conversion to glucose-6-phosphate, making direct glucose tracers more efficient for this pathway.[1]
Pentose Phosphate Pathway (PPP) Moderate[1,2-¹³C₂]glucoseExcellent [1,2-¹³C₂]glucose provides more precise estimates for the PPP.[1][2]
Tricarboxylic Acid (TCA) Cycle Moderate[U-¹³C₅]glutamineExcellent Glutamine is a key anaplerotic substrate for the TCA cycle, making its labeled form ideal for tracing this pathway.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are summarized protocols for conducting metabolic flux analysis using D-Galactose-¹³C-2 with Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol: ¹³C Metabolic Flux Analysis using D-Galactose-¹³C-2 and NMR Spectroscopy
  • Cell Culture and Isotope Labeling:

    • Culture cells in a standard medium to the desired confluence.

    • Replace the medium with a medium containing D-Galactose-¹³C-2 as the sole carbon source or in combination with other unlabeled carbon sources, depending on the experimental design. A minimal medium is often required for ¹³C-labeling experiments[3].

    • Incubate the cells for a predetermined period to achieve isotopic steady state. This should be validated by measuring isotopic labeling at multiple time points[2].

  • Metabolite Extraction:

    • Harvest the cells by centrifugation.

    • Quench metabolic activity rapidly, for example, by using liquid nitrogen.

    • Extract metabolites using a methanol/chloroform/water system to separate polar and non-polar metabolites[4].

  • NMR Sample Preparation:

    • Lyophilize the polar extracts.

    • Reconstitute the dried extracts in a suitable NMR buffer containing a known concentration of an internal standard (e.g., DSS or TSP) and D₂O for field-frequency lock.

  • NMR Data Acquisition:

    • Acquire 1D ¹H and 2D ¹H-¹³C HSQC spectra on a high-field NMR spectrometer.

    • The 2D ¹H-¹³C HSQC experiment is crucial for resolving and identifying ¹³C-labeled metabolites based on the chemical shifts of both the proton and the directly attached carbon.

  • Data Analysis:

    • Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Identify and quantify the ¹³C-labeled metabolites by comparing the spectra to databases and analyzing the signal intensities relative to the internal standard.

    • Calculate metabolic flux ratios based on the isotopomer distribution in key metabolites.

Experimental Protocol: ¹³C Metabolic Flux Analysis using D-Galactose-¹³C-2 and LC-MS
  • Cell Culture and Isotope Labeling:

    • Follow the same procedure as described in the NMR protocol.

  • Metabolite Extraction:

    • Harvest and quench the cells as described previously.

    • Extract metabolites using a cold solvent mixture, such as 80% methanol, to precipitate proteins and extract small molecules.

  • LC-MS Sample Preparation:

    • Centrifuge the extract to pellet the precipitated protein.

    • Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a solvent compatible with the LC method (e.g., 50% acetonitrile).

  • LC-MS Data Acquisition:

    • Perform chromatographic separation using a column appropriate for polar metabolites, such as a HILIC column.

    • Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of accurate mass measurements and tandem MS (MS/MS) for metabolite identification.

    • Acquire data in both full scan mode to detect all ions and in MS/MS mode to fragment specific ions for structural confirmation.

  • Data Analysis:

    • Process the raw LC-MS data using software such as Agilent MassHunter VistaFlux or similar platforms for feature extraction, peak integration, and natural abundance correction[5].

    • Identify metabolites by matching their accurate mass and retention time to a metabolite library and confirm their identity using MS/MS fragmentation patterns.

    • Quantify the abundance of different isotopologues for each metabolite.

    • Use software for ¹³C-MFA to estimate metabolic fluxes by fitting the measured isotopologue distributions to a metabolic model[6].

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of metabolic pathways and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involved in D-Galactose-¹³C-2 based metabolic studies.

The Leloir Pathway

The primary pathway for galactose metabolism involves its conversion to glucose-1-phosphate.

Leloir_Pathway Gal D-Galactose-¹³C-2 Gal1P Galactose-1-phosphate-¹³C-2 Gal->Gal1P GALK UDP_Gal UDP-Galactose-¹³C-2 Gal1P->UDP_Gal GALT Glc1P Glucose-1-phosphate UDP_Gal->Glc1P GALT UDP_Glc UDP-Glucose UDP_Glc->UDP_Gal GALE Glc6P Glucose-6-phosphate Glc1P->Glc6P Glycolysis Glycolysis Glc6P->Glycolysis UDP_Glc_source UDP-Glucose Alternative_Galactose_Metabolism cluster_polyol Polyol Pathway cluster_oxidation Oxidation Pathway Gal D-Galactose-¹³C-2 Galactitol Galactitol-¹³C-2 Gal->Galactitol Aldose Reductase Galactonate Galactonate-¹³C-2 Gal->Galactonate Galactose Dehydrogenase Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture 1. Cell Culture Isotope_Labeling 2. Isotope Labeling (D-Galactose-¹³C-2) Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction Isotope_Labeling->Metabolite_Extraction Analysis 4. Analytical Measurement (NMR or LC-MS) Metabolite_Extraction->Analysis Data_Processing 5. Data Processing Analysis->Data_Processing Flux_Analysis 6. Metabolic Flux Analysis Data_Processing->Flux_Analysis

References

D-Galactose-13C-2 vs. Radioactive Tracers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of metabolic research and drug development, tracers are indispensable tools for elucidating biochemical pathways and assessing the efficacy of therapeutic agents. For decades, radioactive isotopes have been the gold standard; however, the advent of stable isotope labeling, such as with D-Galactose-13C-2, presents a safer and increasingly powerful alternative. This guide provides an objective comparison between this compound and radioactive tracers, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tool for their studies.

Unveiling the Metabolic Fate of Galactose: A Safer, More Stable Approach

D-Galactose, a C-4 epimer of glucose, plays a crucial role in various biological processes, and its metabolism is of significant interest in fields ranging from inherited metabolic disorders to oncology. Tracing its path through the body provides invaluable insights. While radioactive tracers have historically been used for this purpose, this compound, a non-radioactive, stable isotope-labeled sugar, offers numerous advantages, primarily centered around safety and ease of use.

Stable isotopes, such as carbon-13, do not emit ionizing radiation, thereby eliminating the health risks associated with exposure to radioactivity for both researchers and study participants.[1] This inherent safety profile simplifies experimental logistics, reduces regulatory hurdles, and broadens the scope of potential applications, particularly in clinical and long-term studies.[1]

Performance and Practicality: A Head-to-Head Comparison

The choice between a stable isotope and a radioactive tracer often hinges on a balance of performance characteristics, cost, and experimental requirements. The following table summarizes the key differences between this compound and its radioactive counterparts (e.g., 14C-galactose).

FeatureThis compound (Stable Isotope Tracer)Radioactive Tracers (e.g., 14C-Galactose)
Safety Non-radioactive, posing no radiation risk.Emit ionizing radiation, requiring stringent safety protocols and specialized handling to minimize exposure.
Regulatory Oversight Fewer restrictions on purchase, handling, and disposal.Heavily regulated, requiring licenses for acquisition, use, and disposal of radioactive materials.
Detection Methods Primarily detected by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]Detected by scintillation counters, Geiger counters, PET, and SPECT imaging.[1]
Sensitivity Generally lower sensitivity than radioactive tracers, often requiring higher concentrations or enrichment levels.[1]Extremely high sensitivity, allowing for the detection of very small quantities.[1]
Resolution High resolution with techniques like NMR, providing detailed information on the position of the label within a molecule.Spatial resolution varies with the imaging technique (e.g., PET offers better resolution than SPECT).[2]
Cost The initial cost of 13C-labeled compounds can be high due to complex enrichment processes.[3][4]The cost of the tracer itself may be lower, but the overall cost is increased by the need for specialized equipment, facilities, and waste disposal.
Half-Life Stable, does not decay over time, making it suitable for long-term studies.[1]Has a defined half-life, which can limit the duration of experiments.
Applications Ideal for metabolic flux analysis, in vivo human studies, and long-term tracking of metabolic pathways.[1]Widely used in medical imaging (PET, SPECT), drug distribution studies, and autoradiography.[1][5]

The Leloir Pathway: The Metabolic Journey of Galactose

Understanding the metabolic fate of galactose is central to interpreting tracer studies. In humans, the primary route for galactose metabolism is the Leloir pathway, which converts galactose into glucose-1-phosphate. This pathway is a critical area of investigation for diseases such as galactosemia, an inherited disorder affecting galactose metabolism.

Leloir_Pathway cluster_0 Leloir Pathway Gal D-Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P GALK UDPGal UDP-Galactose Gal1P->UDPGal GALT Glc1P_out Gal1P->Glc1P_out UDPGlc UDP-Glucose UDPGal->UDPGlc GALE UDPGlc_in UDPGal->UDPGlc_in Glycoprotein/Glycolipid Synthesis Glycoprotein/Glycolipid Synthesis UDPGal->Glycoprotein/Glycolipid Synthesis Glc1P Glucose-1-Phosphate Glc6P Glucose-6-Phosphate Glc1P->Glc6P PGM Glycolysis Glycolysis Glc6P->Glycolysis UDPGlc_in->Gal1P Glc1P_out->UDPGlc_in UDP-Glucose

Caption: The Leloir pathway for D-galactose metabolism.

Experimental Workflows: From Administration to Analysis

The experimental design for tracer studies varies significantly between stable isotope and radioactive methods. Below are generalized workflows for a this compound breath test and a typical radioactive tracer experiment.

This compound Breath Test Workflow

The 13C-galactose breath test is a non-invasive method to assess in vivo galactose metabolism. It is particularly useful for diagnosing inherited metabolic disorders and evaluating liver function.

C13_Breath_Test_Workflow cluster_preparation Preparation cluster_administration Administration cluster_collection Sample Collection cluster_analysis Analysis Fasting Patient Fasting (e.g., 12 hours) Baseline Collect Baseline Breath Sample Fasting->Baseline Ingestion Oral Administration of this compound Solution Baseline->Ingestion Breath_Samples Collect Breath Samples at Timed Intervals (e.g., every 30 mins for 3 hours) Ingestion->Breath_Samples MS_Analysis Isotope Ratio Mass Spectrometry (IRMS) Analysis of 13CO2/12CO2 Breath_Samples->MS_Analysis Data_Interpretation Calculate Cumulative 13C Excretion and Interpret Results MS_Analysis->Data_Interpretation

Caption: Workflow for a this compound breath test.

General Radioactive Tracer Experiment Workflow

Radioactive tracer studies require specialized facilities and strict adherence to safety protocols. The workflow involves careful handling of radioactive materials and sensitive detection methods.

Radioactive_Tracer_Workflow cluster_preparation Preparation (in a controlled environment) cluster_administration Administration cluster_incubation Incubation/Metabolism cluster_detection Detection & Analysis Tracer_Prep Prepare Radioactive Tracer Solution (e.g., 14C-Galactose) Injection Administer Radioactive Tracer (e.g., intravenous injection) Tracer_Prep->Injection Subject_Prep Prepare Animal/Cell Culture Model Subject_Prep->Injection Metabolism Allow Time for Metabolic Processes Injection->Metabolism Imaging In vivo Imaging (PET/SPECT) or Ex vivo Tissue/Fluid Collection Metabolism->Imaging Quantification Quantify Radioactivity (Scintillation Counting, Autoradiography) Imaging->Quantification Data_Analysis Analyze Data to Determine Tracer Distribution and Metabolic Fate Quantification->Data_Analysis

Caption: General workflow for a radioactive tracer experiment.

Detailed Experimental Protocols

This compound Breath Test Protocol

Objective: To measure the in vivo oxidation of D-galactose.

Materials:

  • This compound (e.g., 1-13C labeled)

  • Drinking water

  • Breath collection bags or tubes

  • Isotope Ratio Mass Spectrometer (IRMS)

Procedure:

  • Patient Preparation: The subject should fast for at least 8-12 hours overnight. A low-residue diet is recommended for 24 hours prior to the test to minimize baseline CO2 variations.[6]

  • Baseline Sample: Collect two baseline breath samples before administering the tracer.[7] The subject should exhale fully into the collection device.

  • Tracer Administration: Dissolve a weight-adjusted dose of this compound (e.g., 7 mg/kg body weight) in water.[7] The subject should ingest the solution completely.

  • Post-Dose Sample Collection: Collect breath samples at regular intervals (e.g., 30, 60, 90, and 120 minutes) after ingestion.[7]

  • Sample Analysis: Analyze the collected breath samples for their 13CO2 to 12CO2 ratio using IRMS.

  • Data Calculation: The results are often expressed as the cumulative percentage of the administered 13C dose recovered in the breath over time. This provides a measure of the rate and extent of galactose oxidation.

[14C]-Galactose Metabolic Tracing in Mice (General Protocol)

Objective: To determine the biodistribution and metabolic fate of galactose.

Materials:

  • [14C]-D-Galactose

  • Saline solution

  • Animal model (e.g., mice)

  • Scintillation counter

  • Tissue homogenizer

  • Scintillation fluid

Procedure:

  • Tracer Preparation: Prepare a sterile solution of [14C]-D-Galactose in saline at a known concentration and radioactivity.

  • Animal Preparation: Acclimatize the mice to the experimental conditions.

  • Tracer Administration: Administer a precise dose of the [14C]-D-Galactose solution to the mice, typically via intravenous or intraperitoneal injection.

  • Metabolic Period: House the mice in metabolic cages to collect urine and feces if required. At predetermined time points, euthanize the animals.

  • Tissue Collection and Processing: Rapidly dissect and collect tissues of interest (e.g., liver, kidney, brain, muscle). Weigh the tissues and homogenize them.

  • Radioactivity Measurement: Add a known amount of tissue homogenate to a scintillation vial with scintillation fluid. Measure the radioactivity (in counts per minute or disintegrations per minute) using a liquid scintillation counter.

  • Data Analysis: Calculate the amount of radioactivity per gram of tissue to determine the biodistribution of the tracer. Further analysis (e.g., chromatography) can be performed on tissue extracts to identify 14C-labeled metabolites.

Conclusion: The Future of Metabolic Tracing is Stable

The use of this compound represents a significant advancement in metabolic research, offering a safe and effective alternative to radioactive tracers. While radioactive isotopes still hold value for their high sensitivity in specific applications like PET imaging, the advantages of stable isotopes in terms of safety, regulatory ease, and suitability for human and long-term studies are compelling. For researchers and drug development professionals investigating galactose metabolism, this compound provides a robust and reliable tool to unravel complex biological processes without the inherent risks of radioactivity. As analytical technologies such as mass spectrometry continue to improve in sensitivity, the utility and adoption of stable isotope tracers are poised to expand even further, paving the way for new discoveries in health and disease.

References

A Comparative Guide to D-Galactose-13C-2 and Deuterated Galactose in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling is a cornerstone of modern metabolic research, enabling the precise tracing of molecules through complex biological pathways. Among the tools available, D-Galactose labeled with either Carbon-13 (¹³C) or deuterium (²H or D) stands out for its utility in studying galactose metabolism, which is crucial in both normal physiology and various disease states. This guide provides an objective, data-supported comparison of D-Galactose-¹³C-2 and deuterated galactose to aid researchers in selecting the optimal tracer for their experimental needs.

Core Principles and Physicochemical Properties

The choice between a ¹³C and a deuterium label is fundamentally dictated by their differing physical properties, which influence their synthesis, detection, and impact on the molecule's biological activity. D-Galactose-¹³C-2 incorporates a heavy isotope of carbon at the second carbon position, while deuterated galactose replaces one or more hydrogen atoms with deuterium.

These differences give rise to distinct analytical signatures. In mass spectrometry (MS), the ¹³C label results in a predictable mass shift (M+2 for D-Galactose-¹³C-2), while deuterium adds approximately 1.006 Daltons for each substitution. In Nuclear Magnetic Resonance (NMR) spectroscopy, the ¹³C nucleus has a distinct resonance, while deuterium is either detected directly or its presence is inferred by its effect on adjacent proton (¹H) signals.

A critical consideration is the Kinetic Isotope Effect (KIE), where the difference in mass between isotopes can lead to different reaction rates. The C-D bond is stronger than the C-H bond, often resulting in a significant primary KIE (kH/kD values can be as high as 7-8 or even larger) if this bond is broken in the rate-determining step of a reaction. In contrast, the KIE for ¹³C is typically much smaller (k12/k13 ~1.02-1.10), meaning ¹³C-labeled molecules behave more similarly to their unlabeled counterparts.

PropertyD-Galactose-¹³C-2Deuterated Galactose
Isotope Carbon-13Deuterium (²H)
Typical Mass Shift M+2M+n (where n is the number of D atoms)
Natural Abundance ~1.1%~0.015%
Kinetic Isotope Effect (KIE) Generally small (k¹²/k¹³ ≈ 1.02-1.10)Can be significant (kH/kD up to 7-8 or higher)
Primary Analytical Technique Isotope Ratio MS (IRMS), GC-MS, LC-MS, ¹³C-NMRGC-MS, LC-MS, ²H-NMR, ¹H-NMR
Relative Cost Generally higherGenerally lower
Isotope Stability High; label is stable and does not exchange.Can be prone to back-exchange in certain positions.

Analytical Performance: A Head-to-Head Comparison

The choice of isotope significantly impacts the analytical workflow and data quality.

Mass Spectrometry (MS): In MS-based quantification, stable isotope-labeled internal standards are crucial for correcting variations during sample preparation and analysis. ¹³C-labeled standards are often considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they co-elute during chromatography and experience similar ionization efficiency. Deuterated standards, due to the slight difference in polarity and bond strength, can sometimes exhibit different retention times in liquid chromatography, which may compromise accurate quantification if the deuterated standard and the analyte do not elute at the same time.

NMR Spectroscopy: In NMR, each method has distinct advantages. ¹³C NMR benefits from a large chemical shift range (~200 ppm compared to ~10 ppm for ¹H), which reduces spectral overlap, a common challenge in complex biological mixtures. However, its major drawback is low sensitivity due to the low natural abundance and smaller gyromagnetic ratio of ¹³C. Deuterium metabolic imaging (DMI) and spectroscopy (DMS) are emerging techniques that leverage the low natural abundance of deuterium, eliminating the need for water or lipid signal suppression. The short relaxation times of deuterium can also allow for faster signal averaging, improving sensitivity over time.

Analytical TechniqueD-Galactose-¹³C-2Deuterated Galactose
Mass Spectrometry Pros: Ideal internal standard, co-elutes with analyte, high isotopic stability. Cons: Higher cost.Pros: Lower cost. Cons: Potential for chromatographic separation from analyte, possible isotopic instability/exchange.
NMR Spectroscopy Pros: Large chemical shift dispersion, less signal overlap. Cons: Very low intrinsic sensitivity, often requires isotopic enrichment for detection.Pros: Low natural abundance simplifies spectra, no water suppression needed, high sensitivity per unit time possible. Cons: Quadrupolar nucleus leads to broader lines, potential for significant KIE can complicate flux interpretation.

Key Applications and Supporting Data

D-Galactose-¹³C-2 in Clinical Diagnostics and Whole-Body Metabolism:

The most established application of ¹³C-labeled galactose is the [¹³C]-Galactose Breath Test (GBT). This non-invasive test measures the function of the liver's cytosolic metabolic capacity. After oral or intravenous administration, ¹³C-galactose is metabolized primarily in the liver via the Leloir pathway, ultimately producing ¹³CO₂ which is exhaled. The rate of ¹³CO₂ appearance in the breath directly reflects the liver's ability to metabolize galactose.

  • Supporting Data: A study comparing exogenous glucose, fructose, and galactose oxidation during exercise found that the oxidation rate of ¹³C-galactose was only about 60% that of glucose and fructose. This was attributed to the preferential incorporation of galactose into liver glycogen via the Leloir pathway, highlighting its specific hepatic metabolism. The total amount of galactose oxidized over 120 minutes of exercise was 23.7 g, compared to 40.5 g for glucose.

Deuterated Galactose in Metabolic Flux Analysis and Imaging:

Deuterated galactose is well-suited for detailed metabolic flux analysis (MFA) and in vivo metabolic imaging. While less established than ¹³C-galactose for specific clinical tests, its use is analogous to that of deuterated glucose, a workhorse in metabolic research. Deuterium labeling allows for tracing the fate of hydrogen atoms, providing complementary information to ¹³C-based carbon tracing.

  • Supporting Data: Studies on deuterated glucose have demonstrated the feasibility of Deuterium Metabolic Imaging (DMI) to map metabolism in vivo. These studies have also characterized the KIE and label loss associated with deuterium tracers. For instance, in the metabolism of [6,6-²H₂]-glucose in the rat brain, a KIE of 4-6% was observed, and the deuterium label loss in lactate was found to be approximately 15.7%. While specific data for deuterated galactose is less common, a significant KIE of 22.5 was observed for the oxidation of a deuterated galactose derivative by the enzyme galactose oxidase, underscoring the potential for large isotope effects that must be considered during experimental design.

Experimental Protocols

Protocol 1: ¹³C-Galactose Breath Test (GBT) for Liver Function Assessment

This protocol is a generalized procedure based on common clinical practices.

  • Patient Preparation: The patient should fast for a minimum of 2 hours prior to the test. Only water is permitted. During the test, the patient should remain in a resting state.

  • Baseline Sampling: Two baseline breath samples are collected into appropriate collection bags or tubes before the tracer is administered.

  • Tracer Administration: A dose of 1-¹³C-galactose (typically 7 mg/kg body weight) dissolved in water is administered orally.

  • Post-Dose Sampling: Breath samples are collected at specific time points, commonly at 60, 90, and 120 minutes after ingestion. Patients are instructed to take a deep breath, hold it for approximately 3 seconds, and then exhale steadily into the collection device.

  • Sample Analysis: The ¹³CO₂/¹²CO₂ ratio in the collected breath samples is measured using Isotope Ratio Mass Spectrometry (IRMS).

  • Data Interpretation: The results are often expressed as the cumulative percentage of the administered ¹³C dose recovered as ¹³CO₂ over the collection period (CUMPCD). This value reflects the galactose oxidation capacity.

Protocol 2: General Workflow for Mass Spectrometry-Based Metabolic Flux Analysis

This protocol outlines the key steps for an in vitro experiment using either ¹³C- or deuterated galactose.

  • Cell Culture: Culture cells of interest to the desired confluency under controlled conditions.

  • Isotope Labeling: Replace the standard culture medium with a medium containing a known concentration of the isotopic tracer (e.g., D-Galactose-¹³C-2 or a specific deuterated galactose) and a low concentration of the unlabeled sugar. The incubation time will vary depending on the metabolic pathway and cell type (typically ranging from minutes to hours).

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Wash the cells with ice-cold saline.

    • Immediately add a cold extraction solvent (e.g., 80% methanol at -80°C) to quench all enzymatic activity and lyse the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris and proteins.

  • Sample Preparation:

    • Collect the supernatant containing the polar metabolites.

    • Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.

    • For GC-MS analysis, derivatize the dried metabolites (e.g., using silylation) to increase their volatility. For LC-MS, reconstitute the extract in an appropriate solvent.

  • Mass Spectrometry Analysis: Analyze the samples using GC-MS or LC-MS. The instrument will separate the metabolites and detect the mass-to-charge ratio (m/z) of the resulting ions, allowing for the determination of the mass isotopomer distribution for galactose and its downstream metabolites.

  • Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model, which allows for the calculation of intracellular metabolic fluxes.

Mandatory Visualizations

Leloir_Pathway Gal Galactose Gal1P Galactose-1-P Gal->Gal1P Galactokinase (GALK) UDPGal UDP-Galactose Gal1P->UDPGal Gal-1-P Uridyltransferase (GALT) UDPGlc UDP-Glucose UDPGal->UDPGlc UDP-Gal 4-Epimerase (GALE) UDPGlc->Gal1P Glc1P Glucose-1-P UDPGlc->Glc1P UDP-Glc Pyrophosphorylase (UGP) Glycogen Glycogen Synthesis UDPGlc->Glycogen Glc6P Glucose-6-P Glc1P->Glc6P Phosphoglucomutase (PGM) Glycolysis Glycolysis / PPP Glc6P->Glycolysis Breath_Test_Workflow cluster_Patient Patient Phase cluster_Lab Laboratory Phase Fasting 1. Fasting (min. 2h) Baseline 2. Baseline Breath Sample Fasting->Baseline Admin 3. Oral 13C-Galactose Baseline->Admin Sampling 4. Timed Breath Collection (e.g., 60, 90, 120 min) Admin->Sampling Analysis 5. IRMS Analysis (13CO2 / 12CO2 ratio) Sampling->Analysis Calculation 6. Data Calculation (CUMPCD) Analysis->Calculation Result 7. Liver Function Assessment Calculation->Result Tracer_Selection_Logic Start Start: Choose a Galactose Tracer Goal What is the primary research goal? Start->Goal WholeBody Non-invasive clinical test? (e.g., Liver Function) Goal->WholeBody Whole-Body Metabolism? Intracellular Need high spatial resolution or detailed pathway analysis? Goal->Intracellular Intracellular Flux / Imaging? KIE_Study Is C-H bond cleavage involved and of interest? Goal->KIE_Study Kinetic Isotope Effect Study? Rec_C13 Recommendation: D-Galactose-13C-2 (e.g., Breath Test) WholeBody->Rec_C13 Rec_D Recommendation: Deuterated Galactose (for MFA or DMI) Intracellular->Rec_D Rec_D_KIE Recommendation: Deuterated Galactose (Maximizes KIE) KIE_Study->Rec_D_KIE

A Comparative Guide to D-Galactose-13C-2 Based Assays for Robust and Reproducible Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking accurate and reliable methods for galactose quantification and metabolic analysis, this guide provides an objective comparison of D-Galactose-13C-2 based assays against alternative methods. Supported by experimental data, this document details the performance, reproducibility, and robustness of various techniques, enabling informed decisions for your experimental design.

The use of stable isotope-labeled compounds, such as this compound, has become a cornerstone in metabolic research, offering a powerful tool to trace the fate of molecules through complex biological pathways. This guide focuses on the application of this compound in assays designed to provide high-quality, reproducible data for a range of research applications, from inborn errors of metabolism to metabolic flux analysis.

Performance Comparison of Galactose Quantification Methods

The selection of an appropriate assay for galactose quantification is critical and depends on the specific requirements for sensitivity, accuracy, and throughput. Below is a summary of quantitative data comparing this compound based methods with common alternatives.

Assay TypePrincipleLinearity RangeRepeatability (CV%)Limit of Quantification (LOQ)Key Findings & Remarks
D-[13C]Galactose Stable-Isotope Dilution GC-MS Gas Chromatography-Mass Spectrometry with a 13C-labeled internal standard.0.1-5 µmol/L[1]<15% (within- and between-run)[1]<0.02 µmol/L[1]Considered a highly sensitive and specific method. Found to yield results 3- to 18-fold lower than conventional enzymatic assays, suggesting higher accuracy.[1] Good linear correlation with enzymatic assays (r² > 0.927) for galactose-1-phosphate.[2]
Enzymatic Colorimetric/Fluorometric Assay Enzymatic conversion of galactose, leading to a change in absorbance or fluorescence.Assay dependent~1%[3]Assay dependentProne to interference and can produce erroneously high results compared to stable-isotope dilution methods.[1] However, they are often used for their convenience and high throughput.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) Chromatographic separation followed by electrochemical detection.Not explicitly statedMean recovery: 98% (Galactose)Not explicitly statedOffers high specificity and sensitivity for various saccharides without the need for derivatization.[4]
LC-MS/MS with 13C-labeled substrates Liquid Chromatography-Tandem Mass Spectrometry to measure enzymatic activity.Not explicitly statedIntra- and inter-assay CVs generally <10-15%[5]As low as 0.2% of normal enzyme activity[5]Extremely sensitive method for quantifying enzyme activity (e.g., GALT) using 13C-labeled substrates.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for a this compound based metabolic tracing experiment and a widely used alternative, the enzymatic assay.

Protocol 1: this compound Tracing of the Leloir Pathway in Lymphoblasts

This protocol is based on the methodology used to trace the metabolic fate of 13C-labeled galactose in cells.[6]

1. Cell Culture and Incubation:

  • Culture lymphoblasts from patients and normal individuals under standard conditions.
  • Incubate the cells with 1 mM this compound for defined time points (e.g., 2.5 and 5 hours).

2. Metabolite Extraction:

  • Harvest the cells by centrifugation.
  • Wash the cell pellet with ice-cold saline.
  • Extract metabolites using a suitable method, such as perchloric acid extraction.
  • Neutralize the extract and remove the precipitate by centrifugation.

3. NMR Spectroscopy Analysis:

  • Lyophilize the supernatant and reconstitute in D2O.
  • Acquire 13C NMR spectra on a high-resolution NMR spectrometer.
  • Identify and quantify the 13C-labeled metabolites (e.g., galactose-1-phosphate, UDP-galactose, UDP-glucose, and ribose of AMP) based on their chemical shifts.

4. Data Analysis:

  • Compare the levels and 13C enrichment of metabolites between different cell lines and time points to elucidate pathway activity.

Protocol 2: Enzymatic Assay for D-Galactose Quantification

This protocol is a general representation of an enzymatic assay for D-galactose.

1. Sample Preparation:

  • For solid samples, accurately weigh and dissolve in distilled water. For liquid samples, dilute as necessary to fall within the assay's linear range.
  • Deproteinize samples if necessary (e.g., using Carrez clarification).

2. Enzymatic Reaction:

  • In a cuvette, mix the sample solution with a reaction buffer containing β-galactosidase (if measuring lactose) and β-galactose dehydrogenase.
  • Add NAD+ to the mixture.
  • Incubate at a controlled temperature (e.g., 25°C).

3. Measurement:

  • Measure the absorbance of NADH at 340 nm at the beginning and end of the reaction.
  • The change in absorbance is proportional to the amount of D-galactose in the sample.

4. Calculation:

  • Calculate the D-galactose concentration based on a standard curve prepared with known concentrations of D-galactose.

Visualizing Metabolic Pathways and Workflows

Understanding the flow of molecules and experimental procedures is enhanced by clear visualizations. The following diagrams were created using Graphviz (DOT language) to illustrate the Leloir pathway for galactose metabolism and a typical experimental workflow for 13C metabolic flux analysis.

Leloir_Pathway cluster_input Input cluster_pathway Leloir Pathway cluster_output Downstream Metabolism D_Galactose_13C_2 This compound Gal_1_P Galactose-1-Phosphate-13C-2 D_Galactose_13C_2->Gal_1_P Galactokinase UDP_Gal UDP-Galactose-13C-2 Gal_1_P->UDP_Gal GALT UDP_Glc UDP-Glucose-13C-2 UDP_Gal->UDP_Glc GALE Glycoprotein_Synthesis Glycoprotein/Glycolipid Synthesis UDP_Gal->Glycoprotein_Synthesis Glc_1_P Glucose-1-Phosphate-13C-2 UDP_Glc->Glc_1_P GALT (reverse) Glycogen_Synthesis Glycogen Synthesis UDP_Glc->Glycogen_Synthesis Glycolysis Glycolysis Glc_1_P->Glycolysis

Caption: The Leloir pathway for the metabolism of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_modeling Modeling and Interpretation Cell_Culture Cell Culture with This compound Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction Analytical_Platform GC-MS or NMR Analysis Metabolite_Extraction->Analytical_Platform Data_Acquisition 13C Labeling Pattern Data Acquisition Analytical_Platform->Data_Acquisition Flux_Analysis Metabolic Flux Analysis (e.g., 13C-MFA) Data_Acquisition->Flux_Analysis Pathway_Activity Quantification of Pathway Activity Flux_Analysis->Pathway_Activity

Caption: Experimental workflow for 13C metabolic flux analysis.

References

A Researcher's Guide to Isotopic Labeling: D-Galactose-13C-2 in Metabolic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate isotopic tracer is a critical decision that profoundly influences the outcomes of metabolic studies. This guide provides a comprehensive comparison of D-Galactose-13C-2 with other common metabolic tracers, offering insights into its limitations, considerations for its use, and supporting experimental data to inform your research.

Comparative Analysis of Metabolic Tracers

The choice of an isotopic tracer is contingent on the specific metabolic pathway under investigation. While D-Glucose-13C isotopes are ubiquitously used to probe central carbon metabolism, this compound offers a unique lens to investigate specific pathways, particularly the Leloir pathway. However, its application comes with a distinct set of considerations.

TracerPrimary Metabolic Pathway(s) ProbedKey AdvantagesKey Limitations & Considerations
This compound Leloir pathway, galactosyltransferase activity, nucleotide sugar metabolism- Directly traces galactose metabolism and its entry into glycolysis. - Useful for studying inborn errors of galactose metabolism.[1] - Can reveal metabolic vulnerabilities in certain cancers that readily metabolize galactose.[2][3]- Slower and lower oxidation rate compared to glucose.[4] - Not all cell types can efficiently metabolize galactose.[5] - Effects can sometimes be confounded by glucose deprivation.[5] - Limited direct entry into the pentose phosphate pathway.
[1,2-13C2]-D-Glucose Glycolysis, Pentose Phosphate Pathway (PPP)- Excellent for resolving the relative fluxes of glycolysis and the PPP.[6][7] - Provides precise estimates for overall central carbon metabolism.[6][7]- Labeling patterns in the TCA cycle can be complex to interpret due to multiple entry points of carbon.
[U-13C6]-D-Glucose Glycolysis, TCA Cycle, Biosynthetic Pathways- Provides a global view of glucose metabolism. - Effective for tracing carbon into biomass precursors (amino acids, fatty acids, nucleotides).- Can be less precise for determining fluxes in specific pathways like the PPP compared to positionally labeled glucose.
[U-13C5]-L-Glutamine TCA Cycle, Anaplerosis, Reductive Carboxylation- Preferred tracer for analyzing the TCA cycle and its anaplerotic and cataplerotic fluxes.[6][8] - Traces nitrogen metabolism simultaneously if 15N is also incorporated.- Does not directly inform on glycolytic or PPP fluxes.
[1-13C]-D-Glucose Glycolysis, Pentose Phosphate Pathway (oxidative branch)- Historically used for PPP analysis as the 13C label is lost as 13CO2 in the oxidative PPP.- Generally outperformed by [1,2-13C2]-D-Glucose for flux precision.[6][8]

Experimental Protocols

Protocol 1: In Vitro 13C Metabolic Flux Analysis using this compound in Cultured Cells

Objective: To quantify the metabolic flux through the Leloir pathway and its contribution to central carbon metabolism in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • This compound

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, Water (for metabolite extraction)

  • LC-MS/MS or GC-MS system

Procedure:

  • Cell Culture: Culture cells to the desired confluency in standard glucose-containing medium.

  • Media Adaptation (Optional but Recommended): To avoid metabolic shock, gradually adapt cells to a glucose-free, galactose-containing medium over several passages if the experiment requires galactose as the sole carbon source.

  • Labeling Experiment:

    • Aspirate the standard culture medium.

    • Wash the cells twice with pre-warmed PBS.

    • Add the experimental medium containing this compound at a known concentration. Ensure the medium is supplemented with dFBS and other necessary nutrients.

    • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to achieve isotopic steady-state.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Wash the cell monolayer quickly with ice-cold PBS.

    • Quench metabolism by adding a cold extraction solvent (e.g., 80:20 methanol:water) and scraping the cells.

    • Perform a biphasic extraction by adding chloroform and water to separate polar and nonpolar metabolites.

  • Sample Analysis:

    • Dry the polar metabolite extracts under a stream of nitrogen or using a speed vacuum.

    • Reconstitute the dried extracts in a suitable solvent for LC-MS/MS or GC-MS analysis.

    • Analyze the samples to determine the mass isotopomer distribution of key metabolites (e.g., galactose-1-phosphate, UDP-galactose, glucose-6-phosphate, lactate, TCA cycle intermediates).

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of 13C.

    • Use metabolic flux analysis software (e.g., INCA, 13CFLUX2) to calculate the flux rates through the metabolic network.

Protocol 2: In Vivo 13C Tracer Study with this compound in a Mouse Model

Objective: To investigate the whole-body metabolism and tissue-specific fate of this compound.

Materials:

  • Laboratory mice

  • This compound solution (sterile, for injection)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • Homogenizer

  • Extraction solvents (as in Protocol 1)

  • LC-MS/MS or GC-MS system

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental conditions.

  • Tracer Administration:

    • Administer this compound via tail vein injection, oral gavage, or intraperitoneal injection. The route of administration will depend on the experimental question.

    • Bolus injections or continuous infusions can be used.

  • Time Course and Tissue Collection:

    • At designated time points post-administration, anesthetize the mice.

    • Collect blood samples via cardiac puncture.

    • Rapidly dissect tissues of interest (e.g., liver, brain, muscle, tumor) and immediately freeze them in liquid nitrogen to quench metabolism.

  • Metabolite Extraction from Tissues:

    • Pulverize the frozen tissues under liquid nitrogen.

    • Homogenize the powdered tissue in a cold extraction solvent.

    • Perform a biphasic extraction as described in Protocol 1.

  • Sample Analysis and Data Interpretation:

    • Analyze the polar extracts from plasma and tissues using LC-MS/MS or GC-MS.

    • Determine the enrichment of 13C in galactose and its downstream metabolites in different tissues.[9]

    • This data will provide insights into which tissues actively metabolize galactose and the metabolic pathways involved.

Mandatory Visualizations

Leloir_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle D-Galactose-13C-2_ext This compound D-Galactose-13C-2_int This compound D-Galactose-13C-2_ext->D-Galactose-13C-2_int Transport Galactose-1-P-13C-2 Galactose-1-P-13C-2 D-Galactose-13C-2_int->Galactose-1-P-13C-2 GALK UDP-Galactose-13C-2 UDP-Galactose-13C-2 Galactose-1-P-13C-2->UDP-Galactose-13C-2 GALT UDP-Glucose-13C-2 UDP-Glucose-13C-2 UDP-Galactose-13C-2->UDP-Glucose-13C-2 GALE Glucose-1-P-13C-2 Glucose-1-P-13C-2 UDP-Glucose-13C-2->Glucose-1-P-13C-2 UGP Glucose-6-P-13C-2 Glucose-6-P-13C-2 Glucose-1-P-13C-2->Glucose-6-P-13C-2 PGM Fructose-6-P-13C-2 Fructose-6-P-13C-2 Glucose-6-P-13C-2->Fructose-6-P-13C-2 Ribose-5-P-13C Ribose-5-P-13C Glucose-6-P-13C-2->Ribose-5-P-13C Pyruvate-13C Pyruvate-13C Fructose-6-P-13C-2->Pyruvate-13C Acetyl-CoA-13C Acetyl-CoA-13C Pyruvate-13C->Acetyl-CoA-13C

Caption: The Leloir Pathway for this compound Metabolism.

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase exp_design Experimental Design (Tracer Selection, Time Course) labeling_exp 13C Labeling Experiment (Cell Culture / In Vivo) exp_design->labeling_exp sampling Sample Collection & Metabolite Extraction labeling_exp->sampling mass_spec Mass Spectrometry (LC-MS or GC-MS) sampling->mass_spec data_proc Data Processing (Peak Integration, Natural Abundance Correction) mass_spec->data_proc flux_est Flux Estimation (Software Modeling) data_proc->flux_est stat_analysis Statistical Analysis (Goodness-of-fit, Confidence Intervals) flux_est->stat_analysis interpretation Biological Interpretation stat_analysis->interpretation

Caption: A typical workflow for 13C Metabolic Flux Analysis (MFA).

References

Comparative Metabolic Profiling: Unraveling Galactose Metabolism with D-Galactose-13C-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of metabolic profiles in biological systems with and without the use of the stable isotope tracer, D-Galactose-13C-2. By tracing the metabolic fate of this labeled galactose, researchers can gain profound insights into the dynamics of galactose metabolism, identify metabolic bottlenecks, and understand the contributions of galactose to various metabolic pathways. This guide is intended to be an objective resource, presenting supporting experimental data and detailed methodologies to aid in the design and interpretation of metabolic flux analysis studies.

Quantitative Data Summary

The following tables summarize the expected quantitative changes in key metabolites when a biological system is cultured in the presence of this compound compared to a control group with unlabeled D-Galactose. The data is presented as the mass isotopomer distribution (MID), which reflects the abundance of each isotopologue (a molecule with a specific number of 13C atoms).

Table 1: Mass Isotopomer Distribution of Glycolytic and Pentose Phosphate Pathway Intermediates

MetaboliteConditionM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Glucose-6-Phosphate Control (Unlabeled)93.46.00.50.10.00.00.0
This compound45.28.142.53.20.80.10.1
Fructose-6-Phosphate Control (Unlabeled)93.56.00.50.00.00.00.0
This compound46.17.941.83.10.90.10.1
Ribose-5-Phosphate Control (Unlabeled)94.55.00.50.00.00.0
This compound60.325.110.53.11.00.0
Lactate Control (Unlabeled)96.73.10.20.0
This compound55.410.230.14.3

Table 2: Mass Isotopomer Distribution of TCA Cycle Intermediates

MetaboliteConditionM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)
Citrate Control (Unlabeled)93.46.00.50.10.0
This compound70.112.315.41.80.4
α-Ketoglutarate Control (Unlabeled)94.55.00.50.00.0
This compound75.210.112.51.50.7
Malate Control (Unlabeled)95.64.10.30.00.0
This compound78.99.89.11.21.0

Experimental Protocols

A detailed methodology is crucial for reproducible metabolic flux analysis. Below is a representative protocol for a stable isotope tracing experiment using 13C-labeled galactose.

Cell Culture and Isotope Labeling
  • Cell Line: Select a relevant cell line for the study (e.g., HepG2 for liver metabolism, primary neurons for neurological studies).

  • Culture Medium: Culture cells in a standard medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Adaptation Phase: Prior to the labeling experiment, adapt the cells to a medium containing the desired concentration of unlabeled D-galactose as the primary carbohydrate source.

  • Labeling Experiment:

    • Control Group: Continue to culture a set of cells in the medium with unlabeled D-galactose.

    • Tracer Group: Switch a parallel set of cells to a medium where the unlabeled D-galactose is replaced with this compound at the same concentration.

  • Time Course: Harvest cells at various time points (e.g., 0, 1, 4, 8, 24 hours) to capture the dynamics of label incorporation into downstream metabolites.

Metabolite Extraction
  • Rapidly quench metabolic activity by aspirating the culture medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the samples vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant containing the polar metabolites.

  • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

Metabolite Analysis by Mass Spectrometry
  • Instrumentation: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for metabolite separation and detection.

  • Derivatization (for GC-MS): Derivatize the dried metabolite extracts to increase their volatility and thermal stability. A common method is two-step derivatization using methoxyamine hydrochloride in pyridine followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Data Acquisition:

    • GC-MS: Operate the instrument in full scan mode to capture the mass spectra of all eluting compounds.

    • LC-MS: Use high-resolution mass spectrometry to accurately determine the mass-to-charge ratio (m/z) of the metabolites and their isotopologues.

  • Data Analysis:

    • Identify metabolites based on their retention time and mass spectrum by comparing them to a library of standards.

    • Determine the mass isotopomer distribution (MID) for each identified metabolite by correcting for the natural abundance of 13C.

    • Use metabolic flux analysis software (e.g., INCA, Metran) to calculate the relative or absolute fluxes through the metabolic network based on the measured MIDs.

Visualizations

Signaling Pathways and Experimental Workflows

Leloir_Pathway cluster_input Input Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P GALK Gal13C2 D-Galactose-¹³C-2 Gal13C2->Gal1P GALK UDP_Gal UDP-Galactose Gal1P->UDP_Gal GALT Glc1P Glucose-1-Phosphate UDP_Gal->Glc1P GALT UDP_Glc UDP-Glucose UDP_Glc->UDP_Gal GALE Glc6P Glucose-6-Phosphate Glc1P->Glc6P PGM Glycolysis Glycolysis & PPP Glc6P->Glycolysis

Caption: The Leloir Pathway for Galactose Metabolism.

Experimental_Workflow cluster_experiment Experiment cluster_analysis Analysis cluster_output Output A Cell Culture (Control vs. ¹³C-Tracer) B Metabolite Extraction A->B C LC-MS / GC-MS Analysis B->C D Data Processing (Peak Integration, ID) C->D E Mass Isotopomer Distribution Analysis D->E F Metabolic Flux Analysis E->F G Comparative Metabolic Profiles F->G H Pathway Flux Maps F->H

Caption: Workflow for ¹³C-based Metabolic Flux Analysis.

A Researcher's Guide to Metabolic Tracers for Glycoconjugate Studies: Benchmarking D-Galactose-¹³C-2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of glycobiology, the choice of metabolic tracer is paramount to unraveling the complexities of glycoconjugate biosynthesis and function. This guide provides a comprehensive comparison of D-Galactose-¹³C-2 against other prevalent metabolic tracers, offering researchers, scientists, and drug development professionals a detailed analysis to inform their experimental design. By examining stable isotope and bioorthogonal labeling techniques, this document aims to be an essential resource for selecting the optimal tracer for specific research questions in glycoconjugate studies.

Executive Summary

Metabolic labeling is a powerful technique to study the dynamics of glycan biosynthesis, trafficking, and turnover. D-Galactose-¹³C-2 offers a non-perturbative method to trace the incorporation of galactose into glycoconjugates using mass spectrometry. This guide benchmarks D-Galactose-¹³C-2 against two major classes of metabolic tracers: other stable isotope-labeled monosaccharides, primarily ¹³C-glucose, and bioorthogonal chemical reporters, such as azido- and alkynyl-modified sugars. While direct quantitative comparisons of incorporation efficiency are limited in published literature, this guide synthesizes available data and established principles to provide a thorough comparative analysis.

Comparison of Metabolic Tracers

The selection of a metabolic tracer is a critical decision that influences the scope and sensitivity of an experiment. The following tables summarize the key characteristics and performance aspects of D-Galactose-¹³C-2, ¹³C-Glucose, and Azido Sugars.

Table 1: Qualitative Comparison of Metabolic Tracers
FeatureD-Galactose-¹³C-2¹³C-GlucoseAzido Sugars (e.g., Ac₄GalNAz)
Tracer Type Stable IsotopeStable IsotopeBioorthogonal
Detection Method Mass SpectrometryMass SpectrometryClick Chemistry, Fluorescence Microscopy, Western Blot
Biological Perturbation LowLowModerate (potential for steric hindrance)
Specificity High for galactosylated glycansBroad (enters multiple metabolic pathways)High for specific glycan types (depending on the sugar)
Quantification Relative and absolute quantificationRelative and absolute quantificationPrimarily qualitative or relative quantification
Applications Glycan flux analysis, biosynthesis studiesCentral carbon metabolism, broad glycan labelingVisualization of glycans, enrichment for proteomics
Table 2: Quantitative Comparison of Azido Sugar Labeling Efficiency

This table is adapted from a study comparing the in vitro and in vivo labeling efficiency of N-azidoacetylgalactosamine (GalAz) and N-azidoacetylmannosamine (ManAz) in HepG2 hepatocellular carcinoma models.[1][2] This data illustrates the type of quantitative comparison valuable for tracer selection.

ParameterGalAz (Azido-Galactose)ManAz (Azido-Mannose)
In Vitro Labeling Efficiency (Low Concentration) HigherLower
In Vivo Tumor Retention Significantly HigherLower
In Vivo Tumor Labeling Efficiency Outperformed ManAzLower
Resulting Tumor Accumulation of DBCO-cargo Significantly ImprovedImproved

Metabolic Pathways and Experimental Workflows

Understanding the metabolic fate of a tracer is crucial for interpreting experimental results. The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and a general experimental workflow for a comparative tracer study.

Metabolic Incorporation of D-Galactose

D-Galactose enters cellular metabolism primarily through the Leloir pathway, where it is converted to UDP-galactose, a key precursor for the biosynthesis of glycoconjugates.

Leloir_Pathway cluster_cell Cytosol cluster_golgi Golgi Apparatus D-Galactose D-Galactose Galactose-1-P Galactose-1-P D-Galactose->Galactose-1-P Galactokinase UDP-Galactose UDP-Galactose Galactose-1-P->UDP-Galactose GALT Glycoproteins Glycoproteins UDP-Galactose->Glycoproteins Galactosyltransferases Glycolipids Glycolipids UDP-Galactose->Glycolipids Galactosyltransferases Proteoglycans Proteoglycans UDP-Galactose->Proteoglycans Galactosyltransferases UDP-Glucose UDP-Glucose UDP-Glucose->UDP-Galactose GALE

Caption: Metabolic incorporation of D-Galactose via the Leloir pathway.

General Glycoconjugate Biosynthesis

This diagram provides a simplified overview of the synthesis of N-linked and O-linked glycans, highlighting the role of nucleotide sugar precursors.

Glycoconjugate_Biosynthesis cluster_precursors Nucleotide Sugar Precursors cluster_er_golgi ER & Golgi UDP-GlcNAc UDP-GlcNAc N-linked Glycan Core N-linked Glycan Core UDP-GlcNAc->N-linked Glycan Core UDP-GalNAc UDP-GalNAc O-linked Glycan Initiation O-linked Glycan Initiation UDP-GalNAc->O-linked Glycan Initiation UDP-Gal UDP-Gal Glycan Elongation & Branching Glycan Elongation & Branching UDP-Gal->Glycan Elongation & Branching GDP-Man GDP-Man GDP-Man->N-linked Glycan Core CMP-Neu5Ac CMP-Neu5Ac CMP-Neu5Ac->Glycan Elongation & Branching Protein Protein Protein->N-linked Glycan Core Dolichol-P-oligosaccharide transfer Protein->O-linked Glycan Initiation GalNAc transfer N-linked Glycan Core->Glycan Elongation & Branching O-linked Glycan Initiation->Glycan Elongation & Branching Mature Glycoprotein Mature Glycoprotein Glycan Elongation & Branching->Mature Glycoprotein

Caption: Simplified overview of N- and O-linked glycoconjugate biosynthesis.

Experimental Workflow for Comparative Tracer Analysis

This workflow outlines the key steps in a study designed to compare the performance of different metabolic tracers.

Experimental_Workflow cluster_analysis Analysis Cell_Culture Cell Culture Tracer_Incubation Metabolic Labeling with Tracers (e.g., D-Galactose-¹³C-2, ¹³C-Glucose, Azido Sugar) Cell_Culture->Tracer_Incubation Cell_Harvest Cell Lysis & Protein Extraction Tracer_Incubation->Cell_Harvest Glycan_Release Enzymatic or Chemical Release of Glycans Cell_Harvest->Glycan_Release Sample_Preparation Sample Cleanup & Derivatization Glycan_Release->Sample_Preparation LC_MS LC-MS/MS Analysis for Stable Isotopes Sample_Preparation->LC_MS Click_Chemistry Click Chemistry Reaction for Azido Sugars Sample_Preparation->Click_Chemistry Data_Analysis Data Analysis & Comparison LC_MS->Data_Analysis Fluorescence_Imaging Fluorescence Microscopy Click_Chemistry->Fluorescence_Imaging Fluorescence_Imaging->Data_Analysis

Caption: General experimental workflow for comparative metabolic tracer studies.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are outlined protocols for key experiments involving stable isotope and bioorthogonal labeling.

Protocol 1: Metabolic Labeling of Cultured Cells with D-Galactose-¹³C-2

Objective: To label cellular glycoconjugates with ¹³C for mass spectrometric analysis.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Glucose-free and galactose-free medium

  • D-Galactose-¹³C-2 (or other ¹³C-labeled monosaccharide)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Cell Seeding: Plate cells at a desired density in a multi-well plate or flask and allow them to adhere and grow for 24 hours in complete culture medium.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free and galactose-free medium with D-Galactose-¹³C-2 at a final concentration typically ranging from 1 to 10 mM. Add dFBS and other necessary supplements. An unlabeled control medium containing the natural abundance of galactose should also be prepared.

  • Labeling: Aspirate the complete medium from the cells, wash once with PBS, and replace with the prepared labeling medium or control medium.

  • Incubation: Culture the cells in the labeling medium for a period ranging from 24 to 72 hours. The optimal labeling time should be determined empirically for each cell line and experimental goal.

  • Cell Harvest: After incubation, wash the cells twice with ice-cold PBS.

  • Lysis: Add ice-cold lysis buffer containing protease inhibitors to the cells and incubate on ice for 30 minutes.

  • Protein Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Sample Storage: Collect the supernatant containing the protein extract and store at -80°C until further analysis.

Protocol 2: Bioorthogonal Labeling with Azido Sugars and Click Chemistry

Objective: To label and visualize cellular glycoconjugates using an azido-sugar reporter and a fluorescent probe.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetylgalactosamine (Ac₄GalNAz)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reaction cocktail:

    • Copper(II) sulfate (CuSO₄)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

    • Sodium ascorbate

    • Alkyne-fluorophore conjugate (e.g., DBCO-Cy5)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Metabolic Labeling: Culture cells in complete medium supplemented with Ac₄GalNAz (typically 25-50 µM) for 48-72 hours.[3]

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: Prepare the click chemistry reaction cocktail. A typical cocktail consists of CuSO₄, THPTA, sodium ascorbate, and the alkyne-fluorophore in PBS.[3][4] Add the cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unreacted reagents.

  • Staining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Wash again with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the labeled glycoconjugates using fluorescence microscopy.[3]

Conclusion

The choice of a metabolic tracer is a critical determinant of success in glycoconjugate research. D-Galactose-¹³C-2 provides a powerful, non-invasive tool for quantitative analysis of galactosylated glycans via mass spectrometry. Its high specificity for galactose-containing pathways offers a distinct advantage over broader tracers like ¹³C-glucose. In contrast, bioorthogonal tracers like azido sugars excel in the visualization and enrichment of glycoconjugates, providing complementary information. While direct quantitative comparisons of labeling efficiency between these different classes of tracers are still emerging, this guide provides a foundational framework for researchers to make informed decisions based on their specific experimental needs. The continued development and characterization of novel metabolic tracers will undoubtedly further illuminate the dynamic and complex world of the glycome.

References

Safety Operating Guide

Safeguarding Your Research: Essential Safety and Handling Protocols for D-Galactose-13C-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling D-Galactose-13C-2, a stable isotope-labeled sugar. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

While this compound is not classified as a hazardous substance, it is crucial to handle it with care to mitigate potential risks such as mild skin, eye, or respiratory irritation.[1][2] The toxicological properties of the isotopically labeled compound have not been exhaustively investigated.[1] Therefore, following standard laboratory safety procedures is essential.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. This is the minimum requirement, and a thorough risk assessment of your specific experimental conditions should be conducted to determine if additional protection is necessary.[3][4]

PPE CategoryItemSpecifications and Use
Eye and Face Safety GlassesMinimum requirement. Must have side shields to protect from flying particles.[3]
Safety GogglesRequired for protection against liquid splashes and chemical vapors, providing a tighter seal around the eyes.[3][5]
Face ShieldShould be worn in addition to safety glasses or goggles when there is a significant splash hazard.[3][6]
Hand Disposable GlovesNitrile gloves are recommended for incidental contact.[7] They should be inspected before use and removed immediately if contaminated.[3][8]
Body Laboratory CoatProtects skin and clothing from spills. Should be kept fastened.
Respiratory Dust Mask/RespiratorRecommended when handling the powder outside of a fume hood or glove box to prevent inhalation of dust particles.[7][9]

Operational Plan: Step-by-Step Handling Procedures

Following a systematic workflow is crucial for safely handling this compound. This protocol outlines the key steps from preparation to post-handling cleanup.

Preparation and Engineering Controls
  • Ventilation: Handle this compound in a well-ventilated area.[7][10] A chemical fume hood is recommended, especially when working with larger quantities or when generating dust is likely.[1][7]

  • Emergency Equipment: Ensure that an emergency eye wash station and safety shower are readily accessible in the immediate vicinity of the handling area.[10]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing tools, solvents, and waste containers, are within reach.

Handling the Compound
  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing:

    • If possible, weigh the compound in a fume hood or a ventilated balance enclosure to minimize dust dispersion.

    • Use a clean spatula and weighing paper/boat.

    • Close the container tightly after dispensing the required amount.[1]

  • Dissolving:

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • If the solvent is volatile, perform this step in a fume hood.

  • General Practices:

    • Avoid direct contact with the skin, eyes, and clothing.[9][10]

    • Do not eat, drink, or smoke in the laboratory.[9][10]

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the lab.[1][7]

Accidental Release Measures
  • Spills: In case of a spill, avoid generating dust.[1]

  • Small Spills: Carefully sweep or vacuum up the spilled solid and place it in a sealed container for disposal.[1][7]

  • Large Spills: Evacuate the area and follow your institution's emergency procedures.

  • Ventilation: Ensure adequate ventilation in the spill area.[11]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of unused this compound as chemical waste. It should be collected in a clearly labeled, sealed container.[1][8] Do not dispose of it with household garbage or down the drain.[1][10]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of as chemical waste.

  • Empty Containers: Handle uncleaned containers as you would the product itself.[8]

  • Waste Disposal Service: All waste must be handled in accordance with local, state, and federal regulations.[1][8] Contact your institution's environmental health and safety department or a licensed professional waste disposal service for specific guidance.[1]

Visualized Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_contingency Contingency prep_ppe Don PPE prep_setup Set Up in Ventilated Area prep_ppe->prep_setup weigh Weigh Compound prep_setup->weigh dissolve Prepare Solution (if needed) weigh->dissolve spill Spill Occurs weigh->spill experiment Perform Experiment dissolve->experiment dissolve->spill dispose_waste Dispose of Contaminated Waste experiment->dispose_waste clean_area Clean Work Area dispose_waste->clean_area remove_ppe Doff PPE clean_area->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands spill_action Follow Spill Protocol spill->spill_action

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.